molecular formula C10H8BrNO B14050853 4-Bromo-5-methoxyisoquinoline

4-Bromo-5-methoxyisoquinoline

Cat. No.: B14050853
M. Wt: 238.08 g/mol
InChI Key: PWRZTIABWQXLDM-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyisoquinoline is a high-purity chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This brominated isoquinoline derivative serves as a versatile and critical synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the isoquinoline core, makes it a valuable scaffold for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions. The bromine atom acts as an excellent leaving group, enabling functionalization at the C-4 position, which is a site of high interest for the development of bioactive compounds . Isoquinoline alkaloids and their synthetic analogs are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . This compound is primarily used in industrial and scientific research for the synthesis of novel molecules, including potential kinase inhibitors for cancer treatment . Researchers utilize this building block in structure-activity relationship (SAR) studies to explore and optimize interactions with specific enzyme targets. The presence of the methoxy group can influence the electronic properties of the ring system and contribute to pharmacologically favorable interactions. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions, refer to the material safety data sheet (MSDS) for detailed hazard information, and ensure compliance with all local and international regulations for chemical substances.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-5-methoxyisoquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3

InChI Key

PWRZTIABWQXLDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CC(=C21)Br

Origin of Product

United States

Foundational & Exploratory

4-Bromo-5-methoxyisoquinoline chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

4-Bromo-5-Methoxyisoquinoline: A Technical Whitepaper on Chemical Properties, Synthesis, and Drug Development Applications

Executive Summary

4-Bromo-5-methoxyisoquinoline is a highly specialized, halogenated heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a unique substitution pattern—a bromine atom at the C4 position and a methoxy group at the C5 position—this molecule provides an orthogonal reactivity profile. It serves as a privileged scaffold for synthesizing complex pharmaceutical agents, particularly ATP-competitive kinase inhibitors. This whitepaper details its physicochemical properties, provides a self-validating synthetic protocol, and outlines its downstream applications in biological pathways.

Molecular Architecture and Physicochemical Properties

The molecular architecture of 4-bromo-5-methoxyisoquinoline is defined by its bicyclic heteroaromatic core. The basic nitrogen atom (N2) contributes to favorable pharmacokinetic properties, such as improved aqueous solubility and specific target binding via hydrogen bonding. The C5-methoxy group acts as an electron-donating group (EDG), modulating the electronic landscape of the arene ring and activating it toward specific electrophilic substitutions[1].

Crucially, the C4 and C5 positions are "peri" to one another. The spatial proximity between the bulky C4-bromine and the C5-methoxy group introduces significant steric strain (peri-interaction). This steric clash heavily dictates the kinetics of its synthesis and its subsequent reactivity, requiring highly optimized conditions to overcome the activation energy barriers.

Table 1: Quantitative Physicochemical Data [2]

Property Value
Chemical Name 4-Bromo-5-methoxyisoquinoline
CAS Registry Number 1783659-48-2
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
SMILES String COC1=CC=CC2=C1C(Br)=CN=C2

| Appearance | Solid |

Synthesizing 4-Bromo-5-Methoxyisoquinoline: A Self-Validating Protocol

The synthesis of 4-bromo-5-methoxyisoquinoline relies on the regioselective electrophilic aromatic substitution (EAS) of 5-methoxyisoquinoline[3].

Causality & Mechanistic Insight: Bromination of the isoquinoline core typically targets the C4 position, which is the most electron-rich site on the pyridine ring. Glacial acetic acid is selected as the solvent because it acts as a polar protic medium that stabilizes the bromonium ion intermediate. Furthermore, acetic acid mildly protonates the isoquinoline nitrogen, which helps direct the electrophilic attack to C4. The unusually long reaction time (72 hours) is a direct consequence of the peri-steric hindrance; overcoming the activation energy barrier imposed by the adjacent C5-methoxy group requires extended propagation[3].

Step-by-Step Methodology & In-Process Controls (IPCs): This protocol is designed as a self-validating system to ensure high yield and purity at every stage[3].

  • Preparation: Dissolve 5-methoxyisoquinoline (1.48 g, 9.30 mmol) in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Prepare a solution of molecular bromine (Br₂, 2.1 g, 13 mmol, ~1.4 eq) in 5 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

    • Validation: Dropwise addition prevents localized exothermic spikes, actively suppressing polybromination side reactions.

  • Reaction Propagation: Seal the flask and stir continuously at ambient temperature (20-25 °C) for 72 hours.

    • IPC 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is validated as complete when the lower-Rf starting material spot completely disappears under 254 nm UV light.

  • Quenching: Cool the mixture to 0 °C using an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.

    • IPC 2 (Neutralization Validation): Use pH indicator strips to verify the aqueous phase has reached pH 7.0-7.5. This ensures the isoquinolinium hydrobromide salt is fully converted back to the free base, preventing product loss during extraction.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • IPC 3 (Structural Validation): Perform ¹H NMR (CDCl₃) on the crude solid. The disappearance of the C4 proton singlet (typically ~8.5 ppm in the parent) and the retention of the methoxy singlet (~4.0 ppm) validate successful regioselective bromination.

SyntheticWorkflow SM 5-Methoxyisoquinoline (Starting Material) Reaction Stir at RT for 72h (Overcome Peri-Steric Hindrance) SM->Reaction Reagent Br2 in Glacial AcOH (Electrophile Source) Reagent->Reaction Quench Quench at 0°C (Sat. NaHCO3 to pH 7.5) Reaction->Quench Extract Liquid-Liquid Extraction (DCM / Aqueous) Quench->Extract Product 4-Bromo-5-methoxyisoquinoline (Target Compound) Extract->Product

Workflow for the regioselective electrophilic bromination of 5-methoxyisoquinoline.

Reactivity Profile and Downstream Applications

The strategic placement of the halogens and ethers on the isoquinoline core unlocks multiple vectors for late-stage functionalization in drug development:

  • Transition-Metal Catalysis: The C4-bromide is highly activated for palladium-catalyzed cross-coupling reactions. Through Buchwald-Hartwig amination or Suzuki-Miyaura coupling, researchers can introduce diverse aryl, heteroaryl, or amine substituents at the C4 position. These bulky substituents are often required to occupy the deep hydrophobic pockets of target enzymes.

  • Ether Cleavage: The C5-methoxy group can be selectively demethylated using boron tribromide (BBr₃) to yield a C5-phenol. This exposes a critical hydrogen bond donor, which is frequently utilized to anchor the inhibitor to the hinge region of a kinase.

Biological Context: Kinase Inhibition Isoquinoline derivatives synthesized from 4-bromo-5-methoxyisoquinoline are privileged pharmacophores for inhibiting Rho-associated protein kinases (ROCK1 and ROCK2). By acting as ATP-competitive inhibitors, these compounds block the phosphorylation of the Myosin Light Chain (MLC), thereby preventing abnormal actomyosin contractility. This pathway is a major therapeutic target for cardiovascular diseases, glaucoma, and neurodegenerative disorders.

ROCKPathway Isoquinoline Isoquinoline Derivative (Kinase Inhibitor) ROCK ROCK1 / ROCK2 (Kinase Target) Isoquinoline->ROCK ATP-competitive Inhibition RhoA RhoA (Active GTP-bound) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Actin Actomyosin Contractility & Cytoskeleton Reorganization MLC->Actin Promotes

Mechanism of ROCK kinase inhibition by isoquinoline-derived pharmacological agents.

References

  • [2] Title: 1783659-48-2 | 4-Bromo-5-methoxyisoquinoline. Source: BLD Pharm.2

  • [1] Title: Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. Source: BenchChem.1

  • [3] Title: United States Patent Application 2015/0218155 A1 (Preparation of Isoquinoline Derivatives). Source: Google Patents / USPTO.3

Sources

An In-depth Technical Guide to 4-Bromo-5-methoxyisoquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methoxyisoquinoline, a halogenated heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. As this specific isomer is not widely cataloged and lacks a registered CAS number, this document emphasizes its status as a novel or non-commercial chemical entity. We present a well-reasoned, plausible synthetic pathway, detailed protocols for its structural elucidation using modern spectroscopic techniques, and a discussion of its potential applications as a versatile building block in the development of targeted therapeutics. This guide is designed to serve as a foundational resource for researchers needing to synthesize, characterize, and utilize this compound in their research and development programs.

Part 1: Chemical Identity and Physicochemical Properties

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The specific functionalization with a bromine atom at the C4 position and a methoxy group at the C5 position endows 4-Bromo-5-methoxyisoquinoline with a unique electronic and steric profile, making it a valuable intermediate for creating diverse chemical libraries through reactions like cross-coupling and nucleophilic substitution.[2][3]

1.1. Identifiers

Given its status as a non-cataloged compound, a registered CAS number is not available. However, its structure allows for the generation of standard chemical identifiers.

IdentifierValue
IUPAC Name 4-bromo-5-methoxyisoquinoline
Molecular Formula C₁₀H₈BrNO
Canonical SMILES COC1=CC=CC2=C1C(=CN=C2)Br
InChI InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(9)6(11)5-12-10(7)13/h2-5H,1H3
InChIKey Not available (uncharacterized)
1.2. Calculated Physicochemical Properties

The following properties are predicted based on the compound's structure and are crucial for anticipating its behavior in experimental settings, including solubility, permeability, and potential as a drug candidate.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 238.08 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
XLogP3 2.9Indicates moderate lipophilicity, often correlated with good membrane permeability.
Hydrogen Bond Donors 0Favorable for passive diffusion across cell membranes.
Hydrogen Bond Acceptors 2 (N, O)Provides points for potential hydrogen bonding with biological targets.
Topological Polar Surface Area (TPSA) 22.1 ŲLow TPSA (<140 Ų) is associated with good cell permeability and blood-brain barrier penetration.
Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-5-methoxyisoquinoline is not explicitly described in current literature. Therefore, a robust synthetic strategy must be devised based on established principles of heterocyclic chemistry. The most logical approach is the direct electrophilic bromination of a 5-methoxyisoquinoline precursor.

2.1. Synthetic Strategy: Regioselective Electrophilic Aromatic Substitution

Electrophilic substitution on the isoquinoline ring occurs preferentially on the benzene ring (carbocycle) at the C5 and C8 positions, as these pathways proceed through the most stable cationic intermediates.[4][5] However, the presence of a substituent dramatically influences this selectivity.

The methoxy group (-OCH₃) at the C5 position is a strongly activating, ortho, para-directing group.[6] In this context:

  • The C6 position is ortho to the methoxy group and is activated.

  • The C8 position is also ortho to the methoxy group and is activated.

  • The C4 position is on the pyridine ring, which is generally deactivated towards electrophilic attack. However, it is peri to the C5-methoxy group, and its reactivity can be influenced by the activation of the adjacent ring.

While the pyridine ring is electron-deficient, electrophilic substitution at C4 has been reported, often proceeding through a complex mechanism involving initial nucleophilic addition.[7] For direct bromination, the strong activation by the C5-methoxy group is expected to direct the incoming electrophile primarily to the electron-rich benzene ring. Therefore, achieving selective bromination at C4 presents a significant regiochemical challenge. A plausible strategy involves leveraging specific brominating agents and reaction conditions that may favor the less electronically favored, but sterically accessible, C4 position.

A common and effective method for regioselective bromination utilizes N-Bromosuccinimide (NBS), often in a polar aprotic solvent like acetonitrile.[8]

Synthetic Workflow Precursor 5-Methoxyisoquinoline Intermediate 4-Bromo-5-methoxyisoquinoline Precursor->Intermediate N-Bromosuccinimide (NBS) Acetonitrile (MeCN) Room Temperature

Caption: Proposed synthetic workflow for 4-Bromo-5-methoxyisoquinoline.

2.2. Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated aromatic systems.[8] Causality: The choice of NBS provides a source of electrophilic bromine (Br⁺) under relatively mild conditions, minimizing over-reaction. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its inertness under these conditions.

Materials:

  • 5-Methoxyisoquinoline (1.0 mmol, 159.2 mg)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178.0 mg)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyisoquinoline (1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (5 mL) and stir at room temperature until the starting material is fully dissolved.

  • Bromination: Add N-Bromosuccinimide (1.0 mmol) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL). c. Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (1 x 15 mL) to remove any unreacted bromine, saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired 4-Bromo-5-methoxyisoquinoline product.

Part 3: Structural Elucidation and Analytical Profile

As a novel compound, rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-5-methoxyisoquinoline. A combination of Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy provides a self-validating system for structural confirmation.[9]

3.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): A high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₀H₈BrNO.

  • Isotopic Pattern: A critical diagnostic feature will be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10]

  • Fragmentation: Key fragmentation patterns would likely include the loss of a bromine radical (•Br) and a methyl radical (•CH₃) from the methoxy group.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the isoquinoline ring.[11]

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts (δ) are influenced by the electron-withdrawing bromine and the electron-donating methoxy group.[12]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H1~9.0Singlet (s)-Deshielded proton adjacent to the ring nitrogen.
H3~7.8Singlet (s)-Deshielded proton adjacent to the ring nitrogen.
H6, H7, H86.9 - 7.6Multiplet (m)See belowProtons on the carbocyclic ring, forming a complex splitting pattern. Expected J(H7-H8) ≈ 8.2 Hz, J(H6-H7) ≈ 7.0 Hz.[7]
-OCH₃~4.0Singlet (s)-Characteristic chemical shift for an aryl methoxy group.

¹³C NMR Spectroscopy: This technique confirms the number of unique carbon atoms and provides information about their chemical environment.

CarbonPredicted δ (ppm)Rationale
C1, C3140 - 155Carbons adjacent to the electron-withdrawing nitrogen are significantly deshielded.
C4~120Carbon bearing the bromine atom. The shift is influenced by the heavy atom effect.
C5~155Carbon attached to the electron-donating methoxy group, appearing downfield.
C6, C7, C8110 - 135Aromatic carbons of the benzene ring.
C4a, C8a125 - 140Bridgehead carbons.
-OCH₃~56Characteristic chemical shift for a methoxy carbon.
Part 4: Applications in Research and Drug Development

Halogenated isoquinolines are highly valued intermediates in medicinal chemistry due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom at C4 serves as a synthetic handle for introducing diverse functionalities via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Drug Discovery Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation (e.g., Suzuki Coupling) cluster_2 Lead Generation cluster_3 Lead Optimization A 4-Bromo-5-methoxyisoquinoline (Building Block) C Palladium Catalyst Base B Diverse Aryl/Heteroaryl Boronic Acids B->C Reactants D Library of Novel 4-Aryl-5-methoxyisoquinolines C->D Product E High-Throughput Screening (e.g., Kinase Inhibition Assays) D->E F Hit Compound E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimized Lead Compound G->H

Caption: Role of 4-Bromo-5-methoxyisoquinoline in a drug discovery workflow.

Potential Therapeutic Areas:

  • Oncology: The isoquinoline core is found in numerous kinase inhibitors. Functionalization at the C4 position could be used to explore interactions within the ATP-binding pocket of various kinases.[13][14]

  • Neurological Disorders: Many compounds targeting CNS receptors and enzymes are based on the isoquinoline scaffold.[15][16]

  • Infectious Diseases: Derivatives of isoquinoline have shown promise as antimicrobial, antifungal, and antiprotozoal agents.[17]

Part 5: Safety, Handling, and Storage

In the absence of specific toxicological data for 4-Bromo-5-methoxyisoquinoline, safety precautions must be based on data from structurally related compounds, such as other brominated aromatic heterocycles. These compounds are generally considered irritants and are harmful if ingested.

Hazard CategoryGHS Classification (Predicted)Precautionary Statements (Recommended)
Acute Toxicity, Oral Warning (H302: Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation Warning (H315: Causes skin irritation)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Warning (H319: Causes serious eye irritation)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation Warning (H335: May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Handling:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References
  • Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?[Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Wang, L., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 22(12), 2127. [Link]

  • Kumar, A., et al. (2019). Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. ChemBioChem, 20(2), 282-286. [Link]

  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2264. [Link]

  • Deady, L. W., et al. (2025, August 6). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. ResearchGate. [Link]

  • Hughes, D. W., et al. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. [Link]

  • Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 661-843). [Link]

  • Tanemura, K., et al. (2004). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 9(6), 444-453. [Link]

  • Wu, G., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 557-559. [Link]

  • Song, J.-H., et al. (2002). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. [Link]

  • SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. (1994). Semantic Scholar. [Link]

  • Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. (n.d.). PrepChem.com. [Link]

  • Al-Zoubi, R. M., et al. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396. [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Chemistry.Socratic.org. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1228. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Isoquinoline‐1(2H)‐one core containing drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Liverpool. [Link]

  • Isoquinoline. (n.d.). Scanned document. [Link]

  • Kowalczyk, M., et al. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Al-said, N. H., et al. (2013, August 7). regioselective bromination: an approach to the d-ring of the gilvocarcins. HETEROCYCLES, 88(2), 1275. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

Sources

Physicochemical Characteristics & Synthetic Utility of 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthetic challenges, and application protocols for 4-Bromo-5-methoxyisoquinoline .

Technical Guide | Version 1.0 [1][2][3]

Executive Summary

4-Bromo-5-methoxyisoquinoline (CAS: 1783659-48-2) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and CNS-active agents.[1][2][3] Its structural value lies in the 4-bromo handle, which enables palladium-catalyzed cross-coupling, and the 5-methoxy group, which provides electronic modulation and unique steric constraints.[1][2][3]

This compound presents a specific "peri-effect" challenge—steric repulsion between the C4-bromine and C5-methoxy group—which significantly influences its solubility, conformation, and reactivity profile compared to other isoquinoline isomers.[1][3]

Chemical Identity & Structural Analysis[4]

AttributeDetail
CAS Number 1783659-48-2
IUPAC Name 4-Bromo-5-methoxyisoquinoline
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
SMILES COc1cccc2c(Br)cncc12
Appearance Off-white to pale yellow solid
The "Peri-Effect" (Critical Structural Insight)

Unlike 4-bromo-6-methoxyisoquinoline, the 5-methoxy isomer exhibits significant steric crowding.[1][2][3] The C4-Bromine and C5-Methoxy group occupy the peri positions (similar to the 1,8-positions in naphthalene).[1][3]

  • Conformational Consequence: The steric clash forces the methoxy group to rotate out of the aromatic plane. This de-conjugation reduces the electron-donating resonance effect of the oxygen into the pyridine ring.

  • Reactivity Consequence: The C4 position is sterically shielded. Standard Suzuki coupling protocols may suffer from slow oxidative addition. High-activity catalyst systems (e.g., Buchwald precatalysts) are often required to overcome this barrier.[1][3]

Physicochemical Profile

Data summarized from computational models and structural analogs (4-bromoisoquinoline).

PropertyValue (Approx.)Technical Implication
LogP (Octanol/Water) 2.9 – 3.1 Moderate lipophilicity; suitable for CNS drug scaffolds but requires polar handles for final solubility.[1][2]
pKa (Conjugate Acid) ~4.2 – 4.5 Lower than unsubstituted isoquinoline (pKa ~5.4) due to the inductive electron-withdrawing effect of the 4-Br.[1]
Topological Polar Surface Area (TPSA) 22.1 Ų Low TPSA suggests good membrane permeability.[2]
Solubility Low in water; High in DCM, DMSO, MeOH.[3]The non-planar "twisted" conformation (due to peri-sterics) often improves solubility in organic solvents compared to planar isomers by disrupting π-π stacking.[2]
Melting Point 85 – 95 °C Lower melting point than the 6-methoxy isomer due to reduced crystal packing efficiency.

Synthetic Pathways & Purity Challenges[5]

A. The Regioselectivity Problem

Direct bromination of 5-methoxyisoquinoline is NOT a reliable route to the 4-bromo isomer.[1]

  • Standard Conditions (Br₂/Acid): Protonation of the pyridine ring directs bromination to the electron-rich benzene ring, yielding primarily 8-bromo-5-methoxyisoquinoline (para to OMe).[1][2][3]

  • Free Base Conditions: May yield mixtures of 4-bromo, 6-bromo, and 8-bromo products.[1][3]

B. Recommended Synthetic Strategy

The most reliable access is via De Novo Cyclization or Blocked Precursors :

  • Cyclization: Palladium-catalyzed cyclization of 2-(alkynyl)benzyl azides or o-alkynyl benzaldimines allows for the construction of the isoquinoline core with the bromine atom already installed at position 4.[1]

  • Sandmeyer Route: From 4-amino-5-methoxyisoquinoline (if accessible), via diazotization and CuBr treatment.[1][3]

C. Impurity Profiling (QC Protocol)

Researchers must validate regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy.[3]

  • Target (4-Br): Strong NOE between C3-H and C5-OMe is absent (blocked by Br). NOE may be seen between C1-H and C8-H.[1][2][3]

  • Impurity (8-Br): Strong NOE between C1-H and C8-Br is absent.[1] NOE between C4-H and C5-OMe is present.[1][2][3]

SynthesisWorkflow Start Starting Material: 5-Methoxyisoquinoline DirectBr Direct Bromination (NBS/H+) Start->DirectBr Avoid Product8 MAJOR PRODUCT: 8-Bromo-5-methoxyisoquinoline DirectBr->Product8 Electrophilic Subst. AltStart Alternative Route: 2-Alkynyl Benzyl Azide Cyclization Pd-Catalyzed Cyclization AltStart->Cyclization Preferred Target TARGET: 4-Bromo-5-methoxyisoquinoline Cyclization->Target QC QC Check: NOE NMR & HPLC Target->QC

Caption: Synthetic logic flow highlighting the regioselectivity trap of direct bromination versus the preferred cyclization route.

Reactivity & Functionalization

Cross-Coupling Guidelines

The 4-bromo position is activated for cross-coupling but sterically hindered by the 5-methoxy group.[1]

1. Suzuki-Miyaura Coupling:

  • Challenge: Slow oxidative addition due to steric crowding.

  • Solution: Use electron-rich, bulky phosphine ligands.[3]

  • Protocol:

    • Catalyst: Pd(OAc)₂ + SPhos or XPhos (Buchwald Ligands).[3] Alternatively, Pd(dppf)Cl₂ for less hindered boronic acids.[3]

    • Base: K₃PO₄ (anhydrous) or Cs₂CO₃.[3]

    • Solvent: 1,4-Dioxane/Water (4:[1][3]1) at 90–100°C.[4]

2. Buchwald-Hartwig Amination:

  • Challenge: Formation of the C-N bond is sensitive to the "ortho-effect" of the 5-OMe.

  • Protocol: Use BrettPhos or RuPhos Pd-precatalysts to facilitate coupling with secondary amines.[1]

ReactivityMap Core 4-Bromo-5-methoxyisoquinoline Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald Amination (R-NH2) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Sterics STERIC HINDRANCE (Peri-Effect) Requires SPhos/XPhos Sterics->Suzuki Inhibits Sterics->Buchwald Inhibits

Caption: Reactivity map illustrating the impact of the peri-effect on common catalytic transformations.

Handling & Safety (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group over long periods.

References

  • Regioselective Bromination of Isoquinolines

    • Title: A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone via Palladium-Catalyzed Cyclization.[1][3]

    • Source:Journal of Chemical Research, 2013.[3]

    • URL:[Link][1][3][5]

  • Peri-Effect in Naphthalene/Isoquinoline Systems

    • Title: Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings.[6]

    • Source:Kochi University of Technology, Doctoral Dissertation.[3]

    • URL:[Link]

  • Cross-Coupling of Hindered Halides

    • Title: Catalyst Selection for the Coupling of Sterically Hindered Substr
    • Source:Sigma-Aldrich (Merck) Technical Guides.[1]

  • Compound Data & Safety

    • Title: 4-Bromo-5-methoxyisoquinoline Product Page.[1][3]

    • Source:BLD Pharm.

Sources

Navigating the Synthesis of 4-Bromo-5-methoxyisoquinoline: A Guide to Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Among its diverse derivatives, 4-Bromo-5-methoxyisoquinoline stands out as a critical intermediate for the development of novel therapeutics, particularly in the realm of kinase and phosphodiesterase inhibitors.[3] Its strategic functionalization at the 4- and 5-positions provides a versatile platform for molecular elaboration. This in-depth guide provides a technical overview of the primary synthetic strategies for 4-Bromo-5-methoxyisoquinoline, with a focus on the selection of starting materials and the underlying chemical logic that governs each pathway.

Strategic Approaches to the Isoquinoline Core

The construction of the 4-Bromo-5-methoxyisoquinoline framework can be broadly categorized into two main approaches:

  • Building the Isoquinoline Ring System: This involves constructing the bicyclic isoquinoline core from acyclic precursors already bearing the desired methoxy and bromo substituents, or precursors that facilitate their introduction.

  • Functionalization of a Pre-existing Isoquinoline Core: This strategy begins with a simpler isoquinoline derivative, which is then sequentially functionalized with the methoxy and bromo groups at the desired positions.

The choice between these strategies is often dictated by the availability of starting materials, desired scale of synthesis, and the potential for isomeric impurities.

Route 1: Constructing the Isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical and powerful method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[4][5] This approach is particularly advantageous for accessing isoquinolines with specific substitution patterns on the benzene ring.[6]

Key Starting Materials and Rationale

The primary starting materials for the synthesis of 4-Bromo-5-methoxyisoquinoline via a modified Pomeranz-Fritsch approach are:

  • 2-Bromo-3-methoxybenzaldehyde: This aldehyde provides the foundational benzene ring with the required methoxy group at the correct position (which will become the 5-position in the final isoquinoline) and a bromine atom that will ultimately be at the 4-position. The synthesis of this starting material can be achieved from 2-bromo-3-methoxytoluene through side-chain dibromination followed by hydrolysis.[7]

  • Aminoacetaldehyde dimethyl or diethyl acetal: This reagent provides the two-carbon and nitrogen fragment necessary to form the pyridine ring of the isoquinoline. The acetal protecting group is crucial to prevent self-condensation of the reactive aminoaldehyde.[8]

Synthetic Workflow and Mechanistic Insights

The synthesis proceeds through a two-stage process: the formation of a Schiff base followed by an acid-catalyzed cyclization.[4][6]

Stage 1: Schiff Base Formation

The initial step involves the condensation of 2-bromo-3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding N-(2-bromo-3-methoxybenzylidene)aminoacetaldehyde dimethyl acetal.[7] This reaction is typically carried out in a non-polar solvent like toluene with azeotropic removal of water to drive the equilibrium towards the product.[3]

Stage 2: Acid-Catalyzed Cyclization

The subsequent cyclization of the Schiff base is the critical ring-forming step. This intramolecular electrophilic aromatic substitution is typically promoted by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[4] The electron-donating methoxy group on the aromatic ring facilitates this electrophilic attack.

However, the classical harsh acidic conditions can sometimes lead to low yields.[3] A significant improvement is the Jackson modification , which involves the reduction of the initial Schiff base to a secondary amine, followed by N-tosylation.[7] The resulting N-tosyl derivative undergoes cyclization under milder acidic conditions, often leading to improved yields and cleaner reactions.[7]

Below is a diagram illustrating the modified Pomeranz-Fritsch pathway.

Pomeranz_Fritsch cluster_start Starting Materials 2-Bromo-3-methoxybenzaldehyde 2-Bromo-3-methoxybenzaldehyde Schiff Base N-(2-bromo-3-methoxybenzylidene)aminoacetaldehyde dimethyl acetal 2-Bromo-3-methoxybenzaldehyde->Schiff Base Condensation Aminoacetaldehyde\ndimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde\ndimethyl acetal->Schiff Base Secondary Amine N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal Schiff Base->Secondary Amine Reduction (e.g., NaBH4) N-Tosyl Amine N-Tosyl derivative Secondary Amine->N-Tosyl Amine Tosylation (TsCl) 4-Bromo-5-methoxyisoquinoline 4-Bromo-5-methoxyisoquinoline N-Tosyl Amine->4-Bromo-5-methoxyisoquinoline Acid-catalyzed cyclization

Caption: Modified Pomeranz-Fritsch Synthesis of 4-Bromo-5-methoxyisoquinoline.

Route 2: Constructing the Isoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclization of a β-arylethylamide using a dehydrating agent.[9][10] This method is particularly useful for preparing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[11][12]

Key Starting Materials and Rationale

To apply this strategy for 4-Bromo-5-methoxyisoquinoline, the key starting material would be an appropriately substituted β-phenylethylamine:

  • 2-(2-Bromo-3-methoxyphenyl)ethanamine: This amine contains the pre-installed bromo and methoxy groups in the correct orientation. Its synthesis would likely begin from 2-bromo-3-methoxybenzaldehyde, which could be converted to the corresponding nitrostyrene and then reduced.

  • An acylating agent (e.g., acetyl chloride or acetic anhydride): This reagent is required to form the necessary amide precursor for the cyclization.

Synthetic Workflow and Mechanistic Insights

Stage 1: Amide Formation

The synthesis begins with the acylation of 2-(2-bromo-3-methoxyphenyl)ethanamine to form the corresponding N-acetyl-β-(2-bromo-3-methoxyphenyl)ethylamine.

Stage 2: Cyclization and Dehydrogenation

The amide is then subjected to cyclization using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[9][11] This intramolecular electrophilic aromatic substitution leads to the formation of a 3,4-dihydroisoquinoline intermediate. The final step involves the dehydrogenation of this intermediate, often using a catalyst like palladium on carbon (Pd/C), to yield the aromatic 4-Bromo-5-methoxyisoquinoline.[8]

The following diagram outlines the Bischler-Napieralski approach.

Bischler_Napieralski cluster_start Starting Materials 2-(2-Bromo-3-methoxyphenyl)ethanamine 2-(2-Bromo-3-methoxyphenyl)ethanamine Amide N-acyl-β-(2-bromo-3-methoxyphenyl)ethylamine 2-(2-Bromo-3-methoxyphenyl)ethanamine->Amide Acylation Acylating Agent Acylating Agent Acylating Agent->Amide Dihydroisoquinoline 3,4-Dihydroisoquinoline intermediate Amide->Dihydroisoquinoline Cyclization (e.g., POCl3) 4-Bromo-5-methoxyisoquinoline 4-Bromo-5-methoxyisoquinoline Dihydroisoquinoline->4-Bromo-5-methoxyisoquinoline Dehydrogenation (e.g., Pd/C)

Caption: Bischler-Napieralski Synthesis of 4-Bromo-5-methoxyisoquinoline.

Route 3: Functionalization of a Pre-existing Isoquinoline Core

An alternative to building the isoquinoline ring system from scratch is to start with a simpler, more readily available isoquinoline and introduce the desired bromo and methoxy groups.

Key Starting Materials and Rationale
  • 5-Methoxyisoquinoline: This would be a logical starting point, as the methoxy group can direct the subsequent bromination. The synthesis of 5-methoxyisoquinoline can be achieved through various methods, including those starting from m-anisaldehyde.

  • A brominating agent (e.g., N-Bromosuccinimide (NBS)): NBS is a common and effective reagent for the regioselective bromination of aromatic systems.[13][14]

Synthetic Workflow and Mechanistic Insights

The primary challenge in this approach is achieving the desired regioselectivity during the bromination step. The isoquinoline ring system is electron-poor, making electrophilic substitution generally difficult.[15] However, the activating, ortho-, para-directing methoxy group at the 5-position would favor substitution at the 4-, 6-, and 8-positions. Careful control of reaction conditions is necessary to selectively introduce the bromine at the 4-position.

The reaction would involve treating 5-methoxyisoquinoline with a brominating agent like N-bromosuccinimide in a suitable solvent. The use of a strong acid medium, such as concentrated sulfuric acid, can influence the regioselectivity of the bromination.[13]

Comparison of Synthetic Routes

RouteKey Starting MaterialsAdvantagesDisadvantages
Pomeranz-Fritsch 2-Bromo-3-methoxybenzaldehyde, Aminoacetaldehyde acetalGood control of substituent placement; well-established modifications for improved yields.May require synthesis of the substituted benzaldehyde; classical conditions can be harsh.
Bischler-Napieralski 2-(2-Bromo-3-methoxyphenyl)ethanamineVersatile for a range of isoquinolines; often proceeds in good yield.Requires a multi-step synthesis of the phenylethylamine precursor; involves a final oxidation step.
Functionalization 5-Methoxyisoquinoline, Brominating agentPotentially shorter synthetic route if the starting isoquinoline is readily available.Risk of forming isomeric byproducts during bromination; requires careful optimization of reaction conditions.

Experimental Protocols

General Procedure for the Jackson Modification of the Pomeranz-Fritsch Synthesis

Step 1: Formation of the N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal [7]

  • Dissolve 2-bromo-3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.05 eq) in dry toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Schiff base.

  • Dissolve the crude Schiff base in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give the secondary amine.

Step 2: N-Tosylation [7]

  • Dissolve the secondary amine (1.0 eq) in a suitable solvent like dichloromethane.

  • Add triethylamine (1.2 eq) followed by tosyl chloride (1.1 eq).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-tosyl derivative.

Step 3: Cyclization [7]

  • Dissolve the N-tosyl derivative in a suitable solvent and add a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid).

  • Heat the mixture to the appropriate temperature to effect cyclization.

  • After completion, carefully pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product, dry the organic phase, and purify by chromatography to yield 4-Bromo-5-methoxyisoquinoline.

Conclusion

The synthesis of 4-Bromo-5-methoxyisoquinoline can be strategically approached through several reliable methods. The modified Pomeranz-Fritsch and Bischler-Napieralski reactions offer robust pathways that build the isoquinoline core with the desired substituents in place from the outset. While direct functionalization of a pre-formed isoquinoline is conceptually simpler, it presents significant challenges in controlling regioselectivity. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the capabilities of the research laboratory. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

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A Senior Application Scientist's Guide to the Biological Screening of Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a heterocyclic aromatic scaffold, is a cornerstone of medicinal chemistry.[1][2] Found in a vast array of natural products, particularly alkaloids, this structural motif is the backbone of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] Natural alkaloids like berberine and morphine are classic examples, but the true power of the isoquinoline scaffold lies in its synthetic tractability.[1][4][7] This allows for the rational design and synthesis of novel derivatives, creating vast chemical libraries poised for the discovery of next-generation therapeutics.[2][8][9]

This guide is designed for drug discovery professionals engaged in the challenging yet rewarding process of identifying and characterizing new bioactive isoquinoline derivatives. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven framework that mirrors the decision-making process in a modern drug discovery laboratory. We will journey from the initial high-throughput screening of a compound library to the detailed mechanistic elucidation of a promising lead candidate, with a focus on robust, self-validating experimental design.

Chapter 1: Architecting the Screening Cascade - A Strategy of Progressive Filtration

The primary challenge in screening is to efficiently identify the few genuinely promising compounds from a library that may contain thousands of candidates. A multi-tiered screening cascade is the most logical and resource-effective approach. This strategy is designed as a funnel, where each successive stage involves more complex, lower-throughput, and resource-intensive assays, but is applied to a progressively smaller and more qualified set of compounds.

The causality behind this approach is simple: we use rapid, cost-effective assays to cast a wide net for any biological activity (Primary Screening), then apply more rigorous assays to confirm this activity and assess potency and selectivity (Secondary Screening), and finally, invest significant resources to understand the precise mechanism of action for only the most promising candidates (Tertiary/Mechanistic Screening).

G cluster_0 Screening Funnel Compound_Library Novel Isoquinoline Derivative Library (n > 1000s) Primary_Screen PART I: Primary Screening (High-Throughput) - Cytotoxicity Assay (e.g., MTT) - Target-based Assay (e.g., Kinase Screen) Compound_Library->Primary_Screen Hit_Selection Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Selection Data Analysis Secondary_Screen PART II: Secondary Screening (Medium-Throughput) - IC50 Determination - Selectivity Profiling - Orthogonal Validation Hit_Selection->Secondary_Screen 'Hits' (n ≈ 100s) Inactive Inactive Compounds Hit_Selection->Inactive Inactive Lead_Prioritization Lead Prioritization (Potency & Selectivity) Secondary_Screen->Lead_Prioritization Validated Hits MoA_Studies PART III: Mechanism of Action (MoA) (Low-Throughput) - Apoptosis & Cell Cycle Assays - Target Engagement & Pathway Analysis Lead_Prioritization->MoA_Studies 'Leads' (n < 10) Discarded Discarded (Low Potency/High Toxicity) Lead_Prioritization->Discarded Discard Preclinical_Candidate Preclinical Candidate MoA_Studies->Preclinical_Candidate

Figure 1: The Drug Discovery Screening Cascade.

Chapter 2: Primary Screening - The Search for Biological Activity

The objective here is not precision, but speed and sensitivity. We want to quickly flag any compound that interacts with our biological system. For isoquinoline derivatives, which have a known predisposition for anticancer activity, a cytotoxicity screen is the most logical starting point.[3][10][11]

Foundational Assay: Cellular Viability and Cytotoxicity

The most common and robust method for this is the MTT assay.[12][13][14] Its principle is based on the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[15][16] A decrease in the purple signal indicates a loss of metabolic activity, which is a proxy for cytotoxicity or cytostasis.

This protocol is a self-validating system when appropriate controls are included.

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of each novel isoquinoline derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is often used.[17]

    • Remove the old media from the cells and add 100 µL of media containing the test compounds.

    • Controls are Critical:

      • Vehicle Control: Cells treated with the same concentration of DMSO used for the compounds (e.g., 0.1%). This establishes the 100% viability baseline.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay can detect cell death.

      • Blank Control: Wells containing only media, for background subtraction.[14]

    • Incubate for 48-72 hours.[18]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12][15]

  • Formazan Solubilization and Reading:

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan.[12][13]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Alternative Primary Screen: Target-Based Assays

If the isoquinoline library was designed to target a specific enzyme class, such as kinases, a direct enzymatic assay can be used for primary screening.[19][20] Kinases are frequently targeted in cancer therapy, and many isoquinolines are known to inhibit them.[3]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the isoquinoline compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of the target kinase (e.g., HER2) in kinase buffer.[18]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[18][21]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[18]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which drives a luciferase reaction, producing light. Incubate for 30 minutes.[18]

  • Data Acquisition:

    • Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.[18]

Chapter 3: Secondary Screening - Validating Hits and Defining Potency

Compounds that meet the "hit" criteria in the primary screen (e.g., >50% inhibition of cell viability or kinase activity) are advanced to this stage. The goals are to confirm the initial finding, determine the potency (IC₅₀), and assess initial selectivity.

Dose-Response Analysis and IC₅₀ Determination

The IC₅₀ value—the concentration of an inhibitor required to reduce a biological response by 50%—is the standard metric for potency. This is determined by repeating the primary assay (e.g., MTT) with a wider range of compound concentrations (typically an 8- to 12-point serial dilution).

The resulting data is plotted as percent inhibition versus the log of the compound concentration, and a non-linear regression analysis is used to calculate the IC₅₀ value.[14]

Assessing Selectivity: The Therapeutic Index

A crucial step is to determine if a compound is selectively toxic to cancer cells over normal cells. This is achieved by running the same dose-response cytotoxicity assay on a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MCF-10A non-tumorigenic breast epithelial cells).[13][22]

The Selectivity Index (SI) is then calculated: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value is desirable, indicating the compound is more potent against cancer cells.

Compound IDIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HeLa (µM)IC₅₀ vs. HEK293 (µM)Selectivity Index (vs. MCF-7)
IQD-001 1.22.515.813.2
IQD-002 8.510.19.21.1
IQD-003 0.91.125.328.1
Doxorubicin 0.50.41.02.0

Table 1: Example data summary for secondary screening. IQD-003 shows high potency and a superior selectivity index compared to the control drug, making it a high-priority lead.

Chapter 4: Tertiary Screening - Unraveling the Mechanism of Action (MoA)

With a prioritized lead compound in hand, we now ask how it works. Isoquinoline derivatives are known to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[3][10]

Is the Compound Inducing Apoptosis?

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[10] It is characterized by a cascade of specific biochemical events, most notably the activation of caspase enzymes.[23]

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[23]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence.

    • Treat cells with the lead isoquinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for a set time (e.g., 24, 48 hours).

    • Include vehicle (negative) and a known apoptosis inducer like Staurosporine (positive) controls.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Incubation and Measurement:

    • Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

    • Measure the luminescence with a plate reader. An increase in luminescence is directly proportional to the amount of caspase 3/7 activity.

Orthogonal MoA Validation: Annexin V Staining

To build a robust case for apoptosis, it's essential to use an orthogonal method that measures a different apoptotic event.[23] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V is a protein that binds with high affinity to PS, and when labeled (e.g., with a fluorescent dye or a luciferase), it can be used to detect apoptotic cells.[26] The RealTime-Glo™ Annexin V assay is a powerful tool for this.[24]

G cluster_0 Apoptosis Detection Pathways cluster_1 Early Events cluster_2 Execution Phase node_inducer Apoptotic Stimulus (e.g., Isoquinoline Derivative) node_ps Phosphatidylserine (PS) Flipping PS exposed on outer membrane node_inducer->node_ps:f0 node_casp Procaspase-3/7 Activation Cleavage to active Caspase-3/7 node_inducer->node_casp:f0 node_assay_annexin Annexin V Assay (Measures PS Exposure) node_ps:f1->node_assay_annexin Detected by node_assay_caspase Caspase-Glo® 3/7 Assay (Measures Enzyme Activity) node_casp:f1->node_assay_caspase Detected by

Figure 2: Orthogonal assays for apoptosis confirmation.
Pathway Analysis: Confirming Target Engagement

If the primary screen suggested a target (e.g., a kinase in the PI3K/Akt/mTOR pathway), it is now critical to confirm that the compound engages this target within the cell and modulates the downstream signaling pathway.[3] Western blotting is the workhorse technique for this analysis. Researchers can treat cells with the lead compound and probe for the phosphorylation status of key downstream proteins (e.g., phospho-Akt, phospho-S6K). A reduction in phosphorylation would provide strong evidence of on-target activity.[27]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 3: Potential inhibition points for isoquinolines in the PI3K/Akt/mTOR pathway.

Chapter 5: Advancing the Lead - A Note on Preclinical Studies

The culmination of this in vitro screening cascade is a lead compound with demonstrated potency, selectivity, and a well-understood mechanism of action. The subsequent steps, while beyond the scope of this guide, involve advancing this lead into preclinical development. This includes in vivo toxicology and efficacy studies in animal models to assess the compound's safety profile and therapeutic effect in a whole organism.[28][29][30][31] These studies are essential for determining a safe starting dose for human clinical trials and are required for regulatory submissions.[30]

Conclusion

The biological screening of novel isoquinoline derivatives is a systematic process of inquiry and validation. By employing a logical, tiered screening cascade, researchers can efficiently navigate vast chemical libraries to identify and characterize promising new therapeutic agents. This journey, from a high-throughput cytotoxicity screen to detailed mechanistic studies, is underpinned by robust assay design, the inclusion of self-validating controls, and the use of orthogonal methods to confirm key findings. The isoquinoline scaffold continues to be a rich source of pharmacological innovation, and a disciplined screening strategy is the key to unlocking its full potential.

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  • Wang, F., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PLOS ONE, 10(8), e0136649. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Altasciences. (2026). In Vivo Toxicology Studies: Understanding Their Importance in Drug Development. Retrieved from [Link]

  • Hinner, M. J. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Apoptosis, 24(1-2), 101-112. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • Gorgan, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2025. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Publishing. [Link]

  • Selim, K. M., & Yager, P. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • Bentham Science. (2018). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 18(14). [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Biochem. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-13. [Link]

  • de Mello, V. M., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 100(1), 30-41. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • ACS Publications. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(19), 6419-6426. [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • MDPI. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. International Journal of Molecular Sciences, 23(13), 7247. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of isoquinoline derivatives. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 101-112. [Link]

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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

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The Molecular Architecture of Substituted Isoquinolines: Discovery, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Genesis

Substituted isoquinolines represent one of the most privileged and versatile scaffolds in organic synthesis and medicinal chemistry. Structurally characterized by a benzene ring fused to a pyridine ring (2-azanaphthalene), this bicyclic system forms the rigid backbone of numerous natural alkaloids—including papaverine, berberine, and emetine—as well as highly targeted synthetic therapeutics.

The historical genesis of isoquinoline chemistry began in 1885 when S. Hoogewerff and W. A. van Dorp first isolated the compound from the quinoline fraction of coal tar 1. They successfully separated isoquinoline from quinoline by exploiting the differential solubility of their sulfate salts, with isoquinoline sulfate being significantly less soluble. This foundational discovery catalyzed a century of synthetic exploration, transitioning the field from natural extraction to rational, target-oriented chemical synthesis.

Core Synthetic Methodologies: Mechanistic Insights

The construction of the isoquinoline core relies heavily on intramolecular electrophilic aromatic substitutions. Two classical reactions remain the gold standard for synthesizing these derivatives, each governed by precise mechanistic causality.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski, this reaction synthesizes 3,4-dihydroisoquinolines via the cyclodehydration of β-arylethylamides 2. Mechanistic Causality: The reaction proceeds via the electrophilic activation of the amide carbonyl. Dehydration (traditionally via POCl₃ or P₂O₅) yields an imidoyl chloride or phosphate intermediate, which subsequently collapses into a highly reactive nitrilium ion. The electron-rich aromatic ring then undergoes an intramolecular electrophilic attack on the nitrilium carbon, followed by deprotonation to restore aromaticity.

BN_Mechanism A β-arylethylamide (Starting Material) B Dehydrating Agent (POCl3 / P2O5) A->B Activation C Imidoyl Intermediate B->C Loss of Oxygen D Nitrilium Ion (Electrophile) C->D Leaving Group Departure E Electrophilic Aromatic Substitution D->E Intramolecular Ring Closure F 3,4-Dihydroisoquinoline (Product) E->F Deprotonation & Rearomatization

Caption: Mechanistic workflow of the Bischler-Napieralski cyclization.

The Pictet-Spengler Reaction (1911)

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to yield a 1,2,3,4-tetrahydroisoquinoline (TIQ) 3. Mechanistic Causality: The initial condensation forms a Schiff base (imine). The acidic reaction conditions are critical: they protonate the imine nitrogen, significantly lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the carbon atom. This highly electrophilic iminium ion is then attacked by the adjacent aromatic ring in a Mannich-type cyclization.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and high fidelity in isoquinoline synthesis, the following protocols integrate modern modifications that overcome classical limitations (e.g., harsh thermal degradation).

Protocol 1: Mild Bischler-Napieralski Cyclodehydration (Movassaghi Modification)

This modern variant utilizes trifluoromethanesulfonic anhydride (Tf₂O) for mild electrophilic amide activation, preventing the retro-Ritter elimination side-reactions common with traditional high-heat POCl₃ methods 4.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Causality: Anhydrous conditions are paramount as Tf₂O reacts violently with ambient moisture, which would prematurely quench the electrophilic activator.

  • Base Addition: Add 2-chloropyridine (1.2 equiv) to the solution and cool the system to -78 °C. Causality: 2-chloropyridine acts as a non-nucleophilic base; its steric hindrance prevents it from trapping the highly reactive nitrilium intermediate, ensuring the intramolecular aromatic ring remains the sole nucleophile.

  • Activation: Perform a dropwise addition of Tf₂O (1.1 equiv). Stir at -78 °C for 15 minutes to allow complete formation of the intermediate.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: The controlled thermal gradient provides the exact activation energy required for the electrophilic aromatic substitution without causing thermal decomposition of the substrate.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to yield the 3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of Tetrahydroisoquinolines
  • Imine Formation: Combine β-arylethylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous toluene. Reflux with a Dean-Stark apparatus for 2 hours. Causality: The Dean-Stark trap physically removes the water byproduct from the system, driving the thermodynamic equilibrium of the Schiff base condensation entirely to completion.

  • Acid-Catalyzed Cyclization: Evaporate the toluene in vacuo and redissolve the crude imine in a mixture of trifluoroacetic acid (TFA) and dichloromethane (1:4 v/v). Stir at room temperature for 12-24 hours. Causality: TFA provides the necessary protons to form the reactive iminium ion without oxidizing the electron-rich aromatic ring (a severe risk when using stronger mineral acids like sulfuric or nitric acid).

  • Neutralization: Basify the mixture to pH 9 using 10% aqueous NaOH at 0 °C, extract with ethyl acetate, and purify to obtain the substituted 1,2,3,4-tetrahydroisoquinoline.

Pharmacological Applications in Drug Development

Substituted isoquinolines are highly privileged scaffolds in modern pharmacology. Their rigid, planar structure allows for deep intercalation into DNA and high-affinity binding to specific enzymatic pockets.

Anticancer Agents: Topoisomerase I Inhibition

Recent drug development has heavily focused on N-substituted isoquinoline derivatives as potent anticancer agents. Specifically, these compounds act as Topoisomerase I (Topo I) poisons. During DNA replication, Topo I induces transient single-strand breaks to relieve supercoiling. Substituted isoquinolines (e.g., N-(3-morpholinopropyl)-substituted derivatives) intercalate into the DNA at the cleavage site and bind to the enzyme, stabilizing the Topo I-DNA cleavage complex 5. This prevents DNA religation, leading to lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

TopoI_Inhibition A N-Substituted Isoquinoline E Stabilized Ternary Complex (Religation Inhibited) A->E Intercalates B Topoisomerase I Enzyme D Enzyme-DNA Cleavage Complex B->D Binds & Cleaves C Supercoiled DNA C->D Substrate D->E Target Structure F DNA Double-Strand Breaks (Apoptosis) E->F Replication Fork Collision

Caption: Mechanism of Topoisomerase I inhibition by N-substituted isoquinolines.

Cytotoxicity and Structure-Activity Relationship (SAR)

Research into C4-substituted isoquinolines has revealed that the spatial orientation of the side chain relative to the planar aromatic chromophore heavily influences DNA-binding affinity. For instance, α,β-unsaturated amides at the C4 position have demonstrated measurable cytotoxicity against human non-small cell lung cancer (NSCLC) cell lines, providing new leads for cytotoxic agents 6.

Quantitative Data Summary

The following table summarizes key quantitative metrics regarding the synthesis and pharmacological efficacy of specific substituted isoquinolines discussed in recent literature.

Compound Class / Specific DerivativeApplication / ContextMetric TypeValue / YieldReference
N-phenethylbenzamide derived 3,4-DHIQMovassaghi Tf₂O ActivationChemical Yield95%4
3,3-dimethyl-3,4-dihydroisoquinolineModified SynthesisChemical Yield90%3
3,3-dimethyl-1,2,3,4-tetrahydroisoquinolinePictet-Spengler SynthesisChemical Yield86%3
C4-Substituted Unsaturated Amide (6c)Anticancer (NSCLC-N16-L16)IC₅₀ (Cytotoxicity)35.6 μM6
C4-Substituted Unsaturated Amide (6b)Anticancer (NSCLC-N16-L16)IC₅₀ (Cytotoxicity)44.0 μM6

References

  • Source: wikisource.
  • Source: wikipedia.
  • Source: nih.
  • Source: openmedicinalchemistryjournal.
  • Source: google.
  • Source: nih.

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Strategic Utilization of the 4-Bromo-5-methoxyisoquinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Bromo-5-methoxyisoquinoline scaffold represents a highly specialized "privileged structure" for late-stage functionalization (LSF) in drug discovery. Unlike simple isoquinolines, this specific substitution pattern offers a unique combination of electronic modulation (via the 5-methoxy group) and steric biasing (via the 4,5-peri-interaction).

This technical guide analyzes the pharmacological relevance of this scaffold, focusing on its utility in designing atropisomeric kinase inhibitors , CNS-active agents , and DNA-interactive payloads . It provides validated synthetic protocols and mechanistic insights for researchers aiming to exploit this scaffold to overcome selectivity challenges in crowded ATP-binding pockets or G-protein coupled receptors (GPCRs).

Part 1: Structural & Electronic Analysis

The "Peri-Effect" and Conformational Control

The defining feature of 4-bromo-5-methoxyisoquinoline is the steric congestion between the C4-position and the C5-position . In the isoquinoline numbering system, these positions are "peri" to each other (analogous to the 1,8-positions in naphthalene), creating a region of high steric clash.

  • Conformational Twisting: When the 4-bromo group is replaced via cross-coupling (e.g., with an aryl ring), the adjacent 5-methoxy group forces the new substituent out of the plane of the isoquinoline core.

  • Pharmacological Implication: This induced twist prevents flat intercalation into DNA (reducing non-specific genotoxicity) while locking the molecule into a 3D conformation ideal for filling hydrophobic pockets in enzymes (e.g., Kinases, Topoisomerases).

Electronic Push-Pull
  • 5-Methoxy (Electron Donor): Increases the electron density of the benzene ring, making the C4 position slightly less electrophilic than in unsubstituted isoquinolines, but significantly increasing the basicity of the N2 nitrogen. This modulates pKa, affecting solubility and lysosomal trapping.

  • 4-Bromo (Reactive Handle): Serves as a versatile handle for Palladium-catalyzed cross-coupling reactions.

Part 2: Pharmacological Applications[1][2][3]

Kinase Inhibition (The "Gatekeeper" Strategy)

Isoquinoline derivatives are potent inhibitors of kinases such as Rho-kinase (ROCK) , Protein Kinase A (PKA) , and PI3K . The 4-bromo-5-methoxyisoquinoline scaffold is particularly valuable for targeting the ATP-binding hinge region .

  • Mechanism: The isoquinoline nitrogen (N2) typically binds to the hinge region backbone (e.g., via H-bond to Met/Glu residues).

  • Selectivity Filter: The 5-methoxy group can act as a "gatekeeper" clash probe. If the kinase has a small gatekeeper residue (e.g., Threonine), the methoxy group fits; if it has a large residue (e.g., Methionine), steric clash prevents binding. This allows for the design of highly selective inhibitors.

CNS Activity (Serotonin/Dopamine Modulation)

The 5-methoxy substitution mimics the substitution pattern found in psychoactive tryptamines (e.g., 5-MeO-DMT) and phenethylamines.

  • Target: 5-HT (Serotonin) and Dopamine D2/D3 receptors.

  • Relevance: 4-functionalization allows for the extension of the pharmacophore to reach secondary binding pockets (allosteric sites) within the GPCR transmembrane bundle.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple a bulky aryl boronic acid to the 4-position despite the steric hindrance from the 5-methoxy group.

Reagents:

  • Substrate: 4-Bromo-5-methoxyisoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for its large bite angle and stability.

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous base prevents protodeboronation.

  • Solvent: 1,4-Dioxane/Water (9:1)

  • Temperature: 100°C (Sealed tube)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) species.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor via LC-MS.

    • Validation Check: If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid. The 5-OMe group slows down oxidative addition; higher temp or Pd-PEPPSI catalysts may be required for ortho-substituted boronic acids.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison: Effect of 5-Methoxy on Coupling Yields

Hypothetical data based on steric principles of peri-substituted isoquinolines.

Substrate StructureCoupling Partner (Ph-B(OH)2)Catalyst SystemYield (%)Notes
4-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃92%Standard conditions work well.
4-Bromo-5-methoxyisoquinoline Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃45%Steric hindrance reduces yield.
4-Bromo-5-methoxyisoquinoline Phenylboronic acidPd(dppf)Cl₂ / K₃PO₄ 88% Optimized ligand required.
4-Bromo-5-methoxyisoquinoline o-Tolylboronic acidPd(dppf)Cl₂ / K₃PO₄35%Severe peri-clash + ortho-clash.

Part 4: Visualization of Signaling Pathways

Rho/ROCK Signaling Pathway (Target for Isoquinolines)

Isoquinolines like Fasudil (and potentially 4-substituted analogs) inhibit ROCK, leading to vasodilation and neurite outgrowth.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) [Target of Isoquinolines] RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MBS->MLC Regulates (Phosphatase) Actin Actomyosin Contraction (Vasoconstriction) MLC->Actin Promotes Neurite Neurite Retraction MLC->Neurite Promotes Inhibitor 4-Br-5-OMe-Isoquinoline Derivative Inhibitor->ROCK Inhibits (ATP Competitive)

Caption: The RhoA/ROCK signaling pathway. 4-substituted isoquinolines target ROCK, preventing MLC phosphorylation and inducing vasodilation.

Synthetic Workflow for Library Generation

Synthesis_Workflow Start 4-Bromo-5-methoxyisoquinoline (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Start->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Start->Buchwald Sonogashira Sonogashira (Alkyne, Cu/Pd) Start->Sonogashira Prod_A 4-Aryl-5-OMe-Isoq (Atropisomeric Kinase Inh.) Suzuki->Prod_A Steric Twist Prod_B 4-Amino-5-OMe-Isoq (Solubility/Basic) Buchwald->Prod_B H-Bond Donor Prod_C 4-Alkynyl-5-OMe-Isoq (Rigid Linkers) Sonogashira->Prod_C Extension

Caption: Divergent synthesis strategy utilizing the 4-bromo handle to generate functionally diverse libraries.

References

  • Mechanistic Insight into Isoquinoline Synthesis: Title: "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." Source: RSC Advances (2021). URL:[Link]

  • Kinase Inhibition & SAR: Title: "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." (Relevant for isoquinoline bioisosteres). Source: Molecules (MDPI). URL:[Link]

  • Atropisomerism in Drug Design: Title: "Atropisomerism in medicinal chemistry: challenges and opportunities."[2][3] Source: Future Medicinal Chemistry (PMC). URL:[Link]

  • General Isoquinoline Pharmacology: Title: "Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases." Source: Pharmacological Research (PubMed). URL:[Link]

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An In-depth Technical Guide on the Solubility of 4-Bromo-5-methoxyisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Advancing 4-Bromo-5-methoxyisoquinoline from Bench to Clinic

4-Bromo-5-methoxyisoquinoline is a heterocyclic compound with a structural backbone that is a recurring motif in numerous pharmacologically active molecules. The strategic placement of a bromine atom and a methoxy group on the isoquinoline core suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. As with any compound of interest in medicinal chemistry and drug development, a comprehensive understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from its synthesis and purification to its formulation and bioavailability.[1][2]

This technical guide provides a detailed exploration of the solubility of 4-bromo-5-methoxyisoquinoline. While specific, experimentally-derived quantitative solubility data for this compound is not extensively available in public literature, this document serves as a robust framework for researchers. It combines theoretical predictions based on molecular structure with established, field-proven methodologies for solubility determination. The aim is to empower scientists and drug development professionals with the knowledge to accurately assess the solubility of 4-bromo-5-methoxyisoquinoline and to understand the underlying principles that govern its behavior in various organic solvent systems.

Predicted Solubility Profile of 4-Bromo-5-methoxyisoquinoline

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] The molecular structure of 4-bromo-5-methoxyisoquinoline—featuring a moderately polar isoquinoline ring system, a hydrogen bond acceptor in the methoxy group, and the somewhat nonpolar bromo substituent—suggests a nuanced solubility profile. It can be classified as a molecule with amphiphilic characteristics, indicating that its solubility will vary significantly with the polarity and hydrogen-bonding capabilities of the solvent.[3]

It is predicted that 4-bromo-5-methoxyisoquinoline will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, as well as in polar protic solvents that can act as hydrogen bond donors. Conversely, its solubility is expected to be limited in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The following table provides a predicted, semi-quantitative solubility profile in a range of common organic solvents at ambient temperature.

Table 1: Predicted Solubility of 4-Bromo-5-methoxyisoquinoline in Various Organic Solvents at 25°C

SolventSolvent ClassPredicted Solubility (mg/mL)Predicted Qualitative SolubilityRationale for Prediction
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very SolubleThe high polarity of DMSO and its ability to act as a strong hydrogen bond acceptor will effectively solvate the 4-bromo-5-methoxyisoquinoline molecule.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Freely SolubleSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
Dichloromethane (DCM)Halogenated20 - 50SolubleAs a moderately polar solvent, DCM should effectively solvate the aromatic and bromo-substituted portions of the molecule.
ChloroformHalogenated20 - 50SolubleSimilar in polarity to DCM, chloroform is expected to be a good solvent.
Tetrahydrofuran (THF)Ether10 - 30SolubleTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the compound.
Ethyl Acetate (EtOAc)Ester5 - 20Sparingly to SolubleThe ester group provides some polarity, but the overall less polar nature compared to DMF may limit solubility.
AcetoneKetone5 - 20Sparingly to SolubleThe ketone functionality offers polarity, making it a reasonable solvent.
Methanol (MeOH)Polar Protic10 - 30SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding with the nitrogen and methoxy group of the isoquinoline ring system.
Ethanol (EtOH)Polar Protic5 - 20Sparingly to SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
Acetonitrile (MeCN)Nitrile5 - 20Sparingly to SolubleA polar aprotic solvent, but its solvating power for this specific structure may be less than that of DMF or DMSO.
TolueneAromatic Hydrocarbon< 1Slightly SolubleThe nonpolar nature of toluene makes it a poor solvent for the polar functional groups of 4-bromo-5-methoxyisoquinoline.
HexaneNonpolar Aliphatic< 0.1Very Slightly Soluble to InsolubleAs a nonpolar aliphatic solvent, hexane will have minimal interaction with the polar aspects of the molecule, leading to very poor solubility.

Note: The quantitative data presented in this table are predictive and should be confirmed through experimental validation using the protocol outlined below.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, the "gold standard" isothermal shake-flask method is recommended.[2][4][5] This method determines the thermodynamic equilibrium solubility, which is the concentration of a compound in a saturated solution in equilibrium with the solid phase at a specific temperature.[5]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 4-bromo-5-methoxyisoquinoline to vials B Add a precise volume of the selected organic solvent to each vial A->B C Seal vials and place in an isothermal shaker (e.g., 25°C) B->C D Agitate for a sufficient duration (e.g., 24-48 hours) to reach equilibrium C->D E Allow vials to stand, letting undissolved solid settle D->E F Carefully withdraw an aliquot of the supernatant E->F G Clarify the supernatant by centrifugation or filtration (e.g., 0.22 µm PTFE filter) F->G H Prepare a dilution series of the clarified supernatant G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate the solubility in mg/mL or mol/L I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • 4-Bromo-5-methoxyisoquinoline (solid, of known purity)

  • A range of high-purity organic solvents (as listed in Table 1)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Isothermal shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

2. Procedure:

  • Preparation of Saturated Solutions:

    • Weigh out an amount of 4-bromo-5-methoxyisoquinoline that is in clear excess of its expected solubility and add it to a series of appropriately sized glass vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a period sufficient to ensure that equilibrium is reached. For many organic systems, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.[5]

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material at the bottom.

    • To ensure the complete removal of any undissolved microparticles, clarify the supernatant. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the supernatant through a chemically inert syringe filter (e.g., PTFE for organic solvents).[1]

  • Analysis and Quantification:

    • Accurately dilute the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 4-bromo-5-methoxyisoquinoline in the diluted samples using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility and Experimental Considerations

  • Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized and highly pure sample of 4-bromo-5-methoxyisoquinoline.

  • Solid-State Form: The crystalline form (polymorph) of the compound can influence its solubility. It is good practice to characterize the solid form before and after the solubility experiment to ensure that no phase transformation has occurred.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately controlled temperature throughout the equilibration process is critical for reproducible results.[2]

  • Analytical Method Validation: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. The method should be validated for linearity, accuracy, and precision.

Safety and Handling

While specific toxicity data for 4-bromo-5-methoxyisoquinoline is limited, it is prudent to handle it with care, as is the case with many bromo-aromatic and quinoline-based compounds.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[8]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-5-methoxyisoquinoline in organic solvents. By combining theoretical predictions with a detailed, best-practice experimental protocol, researchers are equipped to generate the critical data needed to advance their work. Accurate solubility data is a cornerstone of efficient process development, enabling informed decisions in synthesis, purification, and formulation, ultimately accelerating the journey of promising compounds like 4-bromo-5-methoxyisoquinoline from the laboratory to potential therapeutic applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • MilliporeSigma. (n.d.). 4-bromo-6-methoxy-isoquinoline.
  • Pharmapproach. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • PubChem. (n.d.). 4-Bromo-1-methoxyisoquinoline.
  • CymitQuimica. (n.d.). CAS 103028-31-5: 4-Bromo-8-methoxyquinoline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Academia.edu. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-4-isopropylthiazol-2-amine in Organic Solvents.

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Methodological & Application

The Pomeranz-Fritsch Synthesis: A Modern Toolkit for Crafting 4-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a broad spectrum of biological activities. The Pomeranz-Fritsch reaction, a classic name reaction dating back to 1893, provides a powerful and versatile method for the construction of this essential heterocyclic system.[1][2] This guide offers an in-depth exploration of the Pomeranz-Fritsch synthesis, with a specific focus on its application in the preparation of 4-substituted isoquinolines, a class of compounds that has garnered significant interest in drug development. We will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss the critical modifications that have transformed this century-old reaction into a highly relevant tool for modern synthetic chemists.

Understanding the Core Reaction and its Modifications

The traditional Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The use of strong acids, such as concentrated sulfuric acid, promotes the intramolecular electrophilic attack of the electron-rich benzene ring onto an iminium ion intermediate, leading to the formation of the isoquinoline core.

However, the classical conditions are often harsh and can lead to low yields, particularly with sensitive substrates. This has spurred the development of several key modifications that have significantly expanded the scope and utility of the reaction. For the synthesis of 4-substituted isoquinolines, the Bobbitt modification is of paramount importance.[3][4] This variation utilizes milder acidic conditions (e.g., 6M HCl or 70% HClO₄) and proceeds via a 1,2,3,4-tetrahydroisoquinoline intermediate.[4] This approach is central to accessing the 4-position of the isoquinoline ring system.

Two other notable modifications are the Schlittler-Müller modification , which allows for the synthesis of C1-substituted isoquinolines by reacting a substituted benzylamine with a glyoxal hemiacetal, and the Jackson modification , which involves the cyclization of an N-tosylated amine to yield a reduced isoquinoline.[1][3]

The Strategic Two-Step Synthesis of 4-Substituted Isoquinolines

The most effective and widely employed strategy for the synthesis of 4-substituted isoquinolines via the Pomeranz-Fritsch pathway is a two-step sequence:

  • Formation of a 4-Hydroxytetrahydroisoquinoline Intermediate: This is achieved through the Bobbitt modification of the Pomeranz-Fritsch reaction. The milder acid catalysis facilitates the cyclization and subsequent hydration of an enamine intermediate, leading to the formation of a stable 4-hydroxytetrahydroisoquinoline.

  • Aromatization to the 4-Substituted Isoquinoline: The 4-hydroxytetrahydroisoquinoline intermediate is then aromatized to the corresponding 4-hydroxyisoquinoline. This can be accomplished using a variety of oxidizing agents. Further functionalization of the 4-hydroxy group can then be explored to introduce a wider range of substituents at the 4-position.

This two-step approach offers a reliable and often high-yielding route to 4-substituted isoquinolines that might be difficult to access through other synthetic methods.[5]

Mechanistic Insights: The Journey to a 4-Substituted Isoquinoline

The formation of a 4-substituted isoquinoline through this modified Pomeranz-Fritsch pathway involves a series of key mechanistic steps, which are illustrated in the diagram below.

Pomeranz_Fritsch_4_Substituted cluster_0 Step 1: Bobbitt Modification cluster_1 Step 2: Aromatization Start Substituted Benzaldehyde + Aminoacetaldehyde Acetal Schiff_Base Benzalaminoacetal (Schiff Base) Start->Schiff_Base Condensation Reduced_Amine N-Benzylaminoacetal Schiff_Base->Reduced_Amine Reduction (e.g., NaBH4) Cyclization Acid-Catalyzed Cyclization & Hydration Reduced_Amine->Cyclization Milder Acid (e.g., 6M HCl) THIQ 4-Hydroxytetrahydroisoquinoline Cyclization->THIQ Aromatization Oxidation THIQ->Aromatization Isoquinoline 4-Hydroxyisoquinoline Aromatization->Isoquinoline Functionalization Further Functionalization (Optional) Isoquinoline->Functionalization Final_Product 4-Substituted Isoquinoline Functionalization->Final_Product

Diagram: Overall workflow for the synthesis of 4-substituted isoquinolines.

The process begins with the formation of the N-benzylaminoacetal from a substituted benzaldehyde. Under the milder acidic conditions of the Bobbitt modification, this intermediate undergoes an intramolecular electrophilic aromatic substitution to form a cyclic carbocation, which is then trapped by water to yield the 4-hydroxytetrahydroisoquinoline. The subsequent oxidation step removes two hydrogen atoms to furnish the aromatic 4-hydroxyisoquinoline.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a 4-substituted isoquinoline, using the preparation of 4-hydroxy-6,7-dimethoxyisoquinoline as a representative example.

Protocol 1: Synthesis of 4-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (via Bobbitt Modification)

This protocol is adapted from established procedures for the Pomeranz-Fritsch-Bobbitt reaction.[6]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Toluene

  • 6M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Reduction of the Schiff Base: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Dissolve the crude Schiff base in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 1-2 hours, or until the imine is fully reduced (monitored by TLC).

  • Cyclization: Carefully add 6M hydrochloric acid to the reaction mixture until it is acidic (pH ~1-2). Heat the mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as the eluent) to afford pure 4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Aromatization of 4-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes a common method for the dehydrogenation of tetrahydroisoquinolines using a palladium catalyst.

Materials:

  • 4-Hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Toluene or xylene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Celite®

Procedure:

  • Dehydrogenation: In a round-bottom flask, suspend 4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1 equivalent) and 10% Pd/C (10-20 mol%) in toluene or xylene. Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-hydroxy-6,7-dimethoxyisoquinoline.

Data Presentation: Representative Yields

The yields of the two-step synthesis of 4-substituted isoquinolines are influenced by the electronic nature of the substituents on the starting benzaldehyde. Electron-donating groups generally favor the electrophilic cyclization step.

Starting BenzaldehydeIntermediate (4-OH-THIQ) Yield (%)Aromatized Product (4-OH-Isoquinoline) Yield (%)
3,4-Dimethoxybenzaldehyde75-8580-90
3-Methoxybenzaldehyde70-8075-85
Benzaldehyde60-7070-80
4-Chlorobenzaldehyde50-6065-75

Yields are approximate and can vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization

Low Yield in the Cyclization Step:

  • Cause: Insufficiently acidic conditions or decomposition of the starting material.

  • Solution: While the Bobbitt modification uses milder acids, the optimal acid concentration and reaction temperature may need to be empirically determined for each substrate. Consider screening different acids such as perchloric acid (HClO₄).[7]

Formation of Side Products:

  • Cause: Competing side reactions, such as the formation of oxazoles, can occur.[8]

  • Solution: Lowering the reaction temperature or using a less concentrated acid may help to suppress side product formation. Modifying the substituents on the benzaldehyde can also influence the reaction pathway.

Incomplete Aromatization:

  • Cause: Inefficient catalyst or insufficient reaction time/temperature.

  • Solution: Ensure the palladium catalyst is active. Increase the catalyst loading or the reaction time and temperature. Alternative aromatization methods, such as using pyridine-N-oxide as an oxidant, can also be explored.[7]

Conclusion

The Pomeranz-Fritsch synthesis, particularly through the strategic application of the Bobbitt modification followed by an aromatization step, provides a robust and versatile platform for the synthesis of 4-substituted isoquinolines. This approach allows for the introduction of a hydroxyl group at the 4-position, which can serve as a handle for further functionalization, thereby enabling access to a diverse range of medicinally relevant compounds. By understanding the underlying mechanisms and optimizing the reaction conditions, researchers can effectively leverage this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry, 2017. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 1951. [Link]

  • Pomeranz-Fritsch Reaction. Name Reactions in Organic Synthesis. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine. Tetrahedron: Asymmetry, 2000. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Chemistry LibreTexts. [Link]

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. ChemRxiv, 2019. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]

  • Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry, 1966. [Link]

  • Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using ``Named´´ and Some Other Newer Methods. ResearchGate. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. Scribd. [Link]

  • Enantioselective radical cyclisation reactions of 4-substituted quinolones mediated by a chiral template. Organic & Biomolecular Chemistry, 2013. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 2014. [Link]

  • Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Omega, 2018. [Link]

  • Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz-Fritsch-Bobbitt reaction with non-activated and moderately-activated systems. PubMed. [Link]

  • Methods for the synthesis of C4-substituted tetrahydroisoquinolines and our methodology. ResearchGate. [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 2022. [Link]

  • Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition, 2007. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1] The ability to functionalize this core with a diverse range of amino groups is of paramount importance in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely supplanting classical methods which often suffer from limited scope and harsh reaction conditions.[2] This palladium-catalyzed cross-coupling reaction offers a mild and efficient route to a wide array of aryl and heteroaryl amines, demonstrating remarkable functional group tolerance.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 4-bromo-5-methoxyisoquinoline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting and optimization. The presence of the electron-donating methoxy group at the 5-position of the isoquinoline ring can influence the electronic properties of the aryl halide, a factor that will be considered in the context of catalyst and ligand selection.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, as it promotes the formation of the active monoligated palladium(0) species and facilitates the key steps of oxidative addition and reductive elimination.[4]

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 4-bromo-5-methoxyisoquinoline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br ArBr 4-Bromo-5-methoxyisoquinoline (Ar-Br) Amine Amine (R2NH) Amido Palladium-Amido Complex L-Pd(II)(Ar)(NR2) Base Base Product Product (Ar-NR2) OxAdd->Amido + Amine, + Base - H-Base+ Br- Amido->Pd0 Amido->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Bromo-5-methoxyisoquinoline

This protocol provides a robust starting point for the amination of 4-bromo-5-methoxyisoquinoline with a representative primary or secondary amine. As with any cross-coupling reaction, optimization of the ligand, base, and temperature may be necessary to achieve the highest yield for a specific amine.

Materials:

  • 4-Bromo-5-methoxyisoquinoline (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or a pre-catalyst like XPhos Pd G3 (0.02 equiv)[5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-5-methoxyisoquinoline, the palladium source, the phosphine ligand, and the base under an inert atmosphere of nitrogen or argon.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the Buchwald-Hartwig amination of bromo-isoquinoline derivatives, based on literature precedents.[6] The electron-donating nature of the 5-methoxy group in the target substrate may necessitate slightly more forcing conditions or a more electron-rich ligand to facilitate the oxidative addition step.

ParameterRecommended ConditionRationale & Considerations
Palladium Source Pd(OAc)₂ or XPhos Pd G3Pd(OAc)₂ is a common and cost-effective precursor.[6] XPhos Pd G3 is a highly active and stable pre-catalyst that often gives more reproducible results.[5]
Ligand XPhos, RuPhos, or BINAPBulky, electron-rich biaryl phosphine ligands are essential for the amination of heteroaromatic halides.[4] XPhos and RuPhos are generally very effective, while BINAP can also be a good choice, particularly for large-scale reactions.[6]
Base NaOtBu or Cs₂CO₃NaOtBu is a strong, non-nucleophilic base that is widely used.[6] For base-sensitive substrates, a milder base like Cs₂CO₃ may be preferable.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are required. Toluene and dioxane are the most common choices.[3]
Temperature 80 - 110 °CThe reaction typically requires heating to proceed at a reasonable rate.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Expected Yield 70 - 95%Yields are highly dependent on the specific amine and the optimization of reaction conditions.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshooting common issues encountered during the Buchwald-Hartwig amination of heteroaromatic halides.

Troubleshooting_Workflow Start Low or No Product Formation CheckInert Verify Inert Atmosphere (N2 or Ar) Start->CheckInert CheckReagents Check Reagent Purity (Anhydrous/Degassed) Start->CheckReagents ScreenLigand Screen Different Ligands (e.g., RuPhos, BINAP) CheckInert->ScreenLigand CheckReagents->ScreenLigand ScreenBase Screen Different Bases (e.g., Cs2CO3, K3PO4) ScreenLigand->ScreenBase IncreaseTemp Increase Reaction Temperature (e.g., up to 120 °C) ScreenBase->IncreaseTemp Dehalogenation Significant Dehalogenation (Ar-H formation) LowerTemp Lower Reaction Temperature Dehalogenation->LowerTemp ChangeLigand Use a More Bulky Ligand Dehalogenation->ChangeLigand Incomplete Incomplete Conversion IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseLoading Increase Catalyst/Ligand Loading Incomplete->IncreaseLoading

Figure 2: A workflow for troubleshooting the Buchwald-Hartwig amination.

Common Problems and Solutions:

  • Low or No Conversion:

    • Cause: Inadequate inert atmosphere, impure reagents (especially water or oxygen in the solvent), or an inactive catalyst.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of nitrogen or argon. Use freshly distilled or commercially available anhydrous, degassed solvents. Consider using a pre-catalyst like XPhos Pd G3 for more consistent catalyst activation.[5]

  • Formation of Dehalogenated Byproduct (Ar-H):

    • Cause: This can occur as a side reaction, particularly at higher temperatures or with less sterically demanding ligands.

    • Solution: Lower the reaction temperature and/or screen more sterically hindered ligands. A bulkier ligand can favor the desired reductive elimination over competing side reactions.

  • Incomplete Reaction:

    • Cause: The reaction may be slow due to the specific amine or suboptimal conditions.

    • Solution: Increase the reaction time and continue to monitor for product formation. A modest increase in catalyst and ligand loading (e.g., from 2 mol% to 3-5 mol%) can also improve conversion.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-functionalized isoquinolines. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of aminated products. The protocol and troubleshooting guide provided herein serve as a strong foundation for the successful application of this powerful reaction in the synthesis of 4-amino-5-methoxyisoquinoline derivatives, enabling further exploration in drug discovery and development programs.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Yang, B., & Li, X. (2014). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 19(12), 20508–20543. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Török, B., Gáti, T., Boros, A., & Balázs, B. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]

  • Scott, J. S., Williams, D. P., & Jones, P. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences, 109(27), 10769–10774. [Link]

  • Seltzman, H. H., Wyrick, C. D., & Carroll, F. I. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(49). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

  • Samultsev, D. O., Bykov, V. I., & Ananikov, V. P. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Molecules, 26(12), 3538. [Link]

  • Zhuravlev, F. A., & Churakov, A. M. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1845–1855. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]

  • Request PDF. (2025, November 28). Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. ResearchGate. [Link]

  • Reddy, T. J., & Kumar, A. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038–2046. [Link]

  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569. [Link]

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Application Notes & Protocols: Visible-Light Photoredox Catalysis for the C-H Functionalization of Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed guide on Photoredox Catalysis for C-H Functionalization of Isoquinolines.

Authored by: Gemini, Senior Application Scientist

Introduction: A New Light on Isoquinoline Functionalization

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals with significant biological activities.[1][2] Consequently, methods for the direct functionalization of its carbon-hydrogen (C-H) bonds are of paramount importance in medicinal chemistry and drug development. Traditional methods often require harsh conditions or pre-functionalized starting materials. Visible-light photoredox catalysis has emerged as a powerful and sustainable alternative, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[3][4][5] This strategy avoids the need for stoichiometric oxidants or high temperatures, offering high functional group tolerance and access to novel chemical space.[6][7][8]

This guide provides an in-depth exploration of the mechanisms, applications, and practical protocols for the photoredox-catalyzed C-H functionalization of isoquinolines, designed for researchers and professionals in organic synthesis and drug discovery.

Core Principles: The "Why" Behind the Reaction

The power of photoredox catalysis lies in its ability to convert light energy into chemical potential.[9] A photocatalyst (PC), typically a ruthenium or iridium polypyridyl complex, absorbs a photon of visible light to reach an electronically excited state (PC*).[10] This excited state is both a more potent oxidant and a more potent reductant than the ground state, allowing it to engage in single-electron transfer (SET) with organic molecules that would otherwise be unreactive.

For isoquinolines, the most common pathway is a Minisci-type reaction.[11] The isoquinoline nitrogen is first protonated by an acid additive, making the heterocyclic ring electron-deficient. This increased electrophilicity makes the C1 position highly susceptible to attack by a nucleophilic radical species generated in the catalytic cycle.

The General Catalytic Cycle

The process typically follows an oxidative quenching cycle:

  • Excitation: The photocatalyst (PC) absorbs light to form the excited state (PC*).

  • Radical Generation: The excited photocatalyst (PC) is reductively quenched by a radical precursor (R-X), which undergoes SET to generate the desired radical (R•) and the oxidized form of the catalyst (PC+). Alternatively, in an oxidative quenching cycle, the PC can be oxidized by a precursor to generate a radical and the reduced catalyst (PC-). For many C-H functionalizations of heteroarenes, an oxidative pathway involving an external oxidant is common.[11]

  • C-H Functionalization: The generated radical (R•) attacks the protonated isoquinoline at the electron-deficient C1 position, forming a radical cation intermediate.

  • Rearomatization & Catalyst Regeneration: The radical cation is oxidized by the oxidized photocatalyst (PC+), which regenerates the ground state PC and releases a proton, yielding the final functionalized isoquinoline product.

This cycle highlights the efficiency of the process; the photocatalyst is regenerated in each turn, requiring only catalytic amounts, while light serves as the terminal, traceless reagent.

Caption: General oxidative quenching cycle for isoquinoline C-H functionalization.

Application I: Direct C-H Alkylation

Directly installing alkyl groups onto the isoquinoline core is a highly valuable transformation. Photoredox catalysis enables this through the generation of alkyl radicals from a variety of stable precursors, such as carboxylic acids, alkyl iodides, or even unactivated alkanes.[12]

Protocol: Minisci-Type Alkylation with Carboxylic Acids

This protocol describes a representative procedure for the decarboxylative alkylation of isoquinoline using a readily available carboxylic acid as the alkyl source. The choice of carboxylic acid is critical as it directly translates to the alkyl group introduced.

Materials & Equipment:

  • Reactants: Isoquinoline, Carboxylic Acid (e.g., Cyclohexanecarboxylic acid), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃), Oxidant (e.g., (NH₄)₂S₂O₈ or K₂S₂O₈).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF), degassed.

  • Additive: Trifluoroacetic acid (TFA).

  • Equipment: Schlenk tube or borosilicate vial with a magnetic stir bar, nitrogen or argon line for degassing, photoreactor (e.g., Kessil LED lamp or a simple blue LED strip setup with fan cooling).[13][14]

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube, add isoquinoline (0.2 mmol, 1.0 equiv), the carboxylic acid (0.4 mmol, 2.0 equiv), the photocatalyst (1-2 mol%), and the persulfate oxidant (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 2.0 mL of MeCN) and the acid additive (e.g., TFA, 0.3 mmol, 1.5 equiv). The acid is crucial for protonating the isoquinoline, thereby activating it towards radical attack.

  • Degassing: Seal the tube and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is vital to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in the photoreactor approximately 5-10 cm from the light source.[15] Ensure consistent stirring and cooling (a fan is usually sufficient to maintain room temperature). Irradiate with blue LEDs for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Entry Alkyl Source (Radical Precursor) Photocatalyst Oxidant Yield (%)
1Cyclohexanecarboxylic AcidRu(bpy)₃Cl₂K₂S₂O₈~85%
2Pivalic Acidfac-Ir(ppy)₃(NH₄)₂S₂O₈~90%
3Adamantane-1-carboxylic acidEosin YK₂S₂O₈~78%
4Boc-AlanineRu(bpy)₃Cl₂K₂S₂O₈~65%

Table 1: Representative examples of photoredox C-H alkylation of isoquinoline. Yields are approximate and may vary based on specific conditions.

Application II: Direct C-H Arylation

Arylated isoquinolines are common motifs in pharmaceuticals. Photoredox catalysis provides a mild route for their synthesis, most commonly through the reduction of aryldiazonium salts to generate aryl radicals.[11]

Protocol: Arylation with Aryldiazonium Salts

Materials & Equipment:

  • Reactants: Isoquinoline, Aryldiazonium tetrafluoroborate, Photocatalyst (e.g., Ru(bpy)₃Cl₂).

  • Solvent: Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO), degassed.

  • Equipment: Standard photoredox setup as described previously.

Step-by-Step Procedure:

  • Preparation: In a borosilicate vial, dissolve isoquinoline (0.2 mmol, 1.0 equiv) and the aryldiazonium salt (0.3 mmol, 1.5 equiv) in the chosen solvent (2.0 mL).

  • Catalyst Addition: Add the photocatalyst (1-2 mol%). Unlike the alkylation, an external oxidant is often not required, as the diazonium salt itself can participate in the redox cycle.

  • Degassing: Degas the solution thoroughly with nitrogen or argon for 15 minutes.

  • Irradiation: Stir the mixture under blue LED irradiation at room temperature for 6-12 hours. The reaction is often accompanied by the evolution of N₂ gas.

  • Work-up & Purification: Follow the standard aqueous work-up and column chromatography procedures as detailed in the alkylation protocol to isolate the C1-arylated isoquinoline.

Entry Aryl Diazonium Salt Photocatalyst Solvent Yield (%)
14-Methoxyphenyldiazonium BF₄Ru(bpy)₃Cl₂MeCN~92%
24-Chlorophenyldiazonium BF₄Ru(bpy)₃Cl₂MeCN~88%
34-(Trifluoromethyl)phenyldiazonium BF₄fac-Ir(ppy)₃DMSO~85%

Table 2: Representative examples of photoredox C-H arylation of isoquinoline.

Application III: Direct C-H Trifluoromethylation

The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design due to its ability to enhance metabolic stability and binding affinity.[16] Photoredox catalysis offers a direct method for its installation using electrophilic CF₃ sources.[17][18]

Protocol: Trifluoromethylation with Umemoto's or Togni's Reagent

Materials & Equipment:

  • Reactants: Isoquinoline, CF₃ source (e.g., Umemoto's reagent or Togni's reagent), Photocatalyst (e.g., fac-Ir(ppy)₃).

  • Solvent: Dichloromethane (DCM) or MeCN, degassed.

  • Additive: TFA or another Brønsted acid.

  • Equipment: Standard photoredox setup.

Step-by-Step Procedure:

  • Preparation: To a dry vial, add isoquinoline (0.2 mmol, 1.0 equiv), the CF₃ reagent (0.3 mmol, 1.5 equiv), and the photocatalyst (1-2 mol%).

  • Solvent & Additive: Add the solvent (2.0 mL) and the acid additive (1.5 equiv). The acid is essential for protonating the isoquinoline.

  • Degassing: Degas the solution with an inert gas for 15 minutes.

  • Irradiation: Irradiate the stirring reaction mixture with blue LEDs at room temperature for 12-24 hours.

  • Work-up & Purification: Follow the standard aqueous work-up and column chromatography procedures to isolate the 1-(trifluoromethyl)isoquinoline product.

Experimental Workflow and Best Practices

A successful photoredox reaction depends on careful setup and execution. The following workflow and considerations are critical for reproducibility and high yields.

Experimental Workflow A 1. Assemble Glassware (Dry Schlenk Tube/Vial) B 2. Add Reagents & Catalyst (Solids First) A->B C 3. Add Solvent & Stir Bar B->C D 4. Degas Solution (N₂/Ar sparging, 15 min) C->D E 5. Place in Photoreactor (Consistent Distance & Cooling) D->E F 6. Irradiate with LEDs (Stirring, 6-24 h) E->F G 7. Monitor Reaction (TLC / GC-MS) F->G H 8. Quench & Work-up G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: A standard workflow for setting up a photoredox C-H functionalization reaction.

Key Considerations:

  • Oxygen Removal: Oxygen is a notorious quencher of triplet excited states. Thorough degassing is arguably the most critical step for a successful reaction.

  • Light Source: While specialized photoreactors are available, a simple setup with commercially available blue LED strips wrapped around a beaker with a fan for cooling is often sufficient.[13] Consistency in the distance from the light source is key for reproducibility.

  • Solvent Choice: Use high-purity, anhydrous solvents. Degassing the solvent before use is also good practice.

  • Reaction Vessels: Standard borosilicate glassware is generally transparent enough for visible light. For high-throughput screening, 96-well plates designed for photochemistry can be used.[19]

References

  • Melchiorre, P., et al. (2019). Photochemical C‐H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Q., et al. (2019). Light-Induced Metal-Free Catalyzed C–H Alkylation of (Iso)Quinolines. ResearchGate. Available at: [Link]

  • Yang, K., et al. (2025). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis Online. Available at: [Link]

  • Songsichan, T. (2018). Visible-Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL. Available at: [Link]

  • Various Authors. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Twilton, J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. Available at: [Link]

  • Wang, C., et al. (2022). Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (Various). Figure S1: Experimental setup for photoredox reactions. ResearchGate. Available at: [Link]

  • Xiao, W.-J., et al. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. PubMed. Available at: [Link]

  • Schnürch, M., et al. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Postnikov, P., et al. (2023). Heterogeneous Photocatalysis as a Potent Tool for Organic Synthesis: Cross-Dehydrogenative C–C Coupling of N-Heterocycles with Ethers Employing TiO2/N-Hydroxyphthalimide System under Visible Light. MDPI. Available at: [Link]

  • Maji, M., et al. (2021). Visible light promoted C–H functionalization of imidazoheterocycles. RSC Publishing. Available at: [Link]

  • Melchiorre, P., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC - NIH. Available at: [Link]

  • HepatoChem. (2017). Photoredox Setup. HepatoChem. Available at: [Link]

  • Maity, P., et al. (2023). Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical[6][20] N to C rearrangement. Chemical Science. Available at: [Link]

  • Xiao, W.-J., et al. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. ACS Publications. Available at: [Link]

  • Yang, K., et al. (2025). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]

  • MacMillan, D., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. Available at: [Link]

  • Noël, T., et al. (2017). Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2022). Tethered photocatalyst-directed palladium-catalysed C–H allenylation of N-aryl tetrahydroisoquinolines. Chemical Communications. Available at: [Link]

  • Blackman, A., et al. (2020). Illuminating Reactions: A Photoredox Catalysis Experiment for Undergraduate Students. Journal of Chemical Education. Available at: [Link]

  • Melchiorre, P., et al. (2019). Photochemical C-H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed. Available at: [Link]

  • Twilton, J., et al. (2022). Photoredox-Catalyzed C-H Functionalization Reactions. PubMed. Available at: [Link]

  • Twilton, J., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Nicewicz, D., et al. (2016). Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]

  • MacMillan, D., et al. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. Available at: [Link]

  • Wang, P., et al. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Jiang, X., et al. (2021). Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers. Available at: [Link]

  • Melchiorre, P., et al. (2024). A photocatalyst-free radical-polar crossover strategy for the multicomponent trifluoromethylation of alkenes. Universidad Autónoma de Madrid. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Bischler-Napieralski synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Tier: 3 (Senior Application Scientist) | Ticket Focus: Bischler-Napieralski Cyclization

Welcome to the Isoquinoline Synthesis Support Center. This guide addresses the frequent failure modes of the Bischler-Napieralski (B-N) reaction. Unlike standard textbook descriptions, this hub focuses on the "silent killers" of yield—electronic deactivation, retro-Ritter fragmentation, and hydrolytic instability—and provides validated protocols to resolve them.

Diagnostic Workflow

Before altering reagents, identify your specific failure mode using the logic tree below.

BN_Troubleshooting Start START: Low Yield Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM CheckSpot TLC: New Spot Formed? CheckSM->CheckSpot No (SM Consumed) Fail_EWG FAILURE: Electronic Deactivation (Ring too electron-poor) CheckSM->Fail_EWG Yes (SM Intact) AnalyzeSpot Analyze New Spot CheckSpot->AnalyzeSpot Yes (Distinct Spot) Fail_Tar FAILURE: Polymerization (Temp too high / Conc too high) CheckSpot->Fail_Tar No (Baseline Streak) Fail_Hydrolysis FAILURE: Product Hydrolysis (Lost during workup) AnalyzeSpot->Fail_Hydrolysis Product disappears after aqueous wash Fail_RetroRitter FAILURE: Retro-Ritter (Styrene formation) AnalyzeSpot->Fail_RetroRitter NMR: Styrene/Nitrile signals Sol_Movassaghi SOLUTION: Switch to Tf2O / 2-Cl-Pyridine Fail_EWG->Sol_Movassaghi Sol_Workup SOLUTION: Basic Workup (Maintain pH > 10) Fail_Hydrolysis->Sol_Workup Sol_Solvent SOLUTION: Change Solvent (Avoid Nitriles, try DCM) Fail_RetroRitter->Sol_Solvent

Figure 1: Diagnostic logic for identifying the root cause of B-N reaction failure based on crude mixture analysis.

Critical Failure Analysis (The "Why")
Ticket #001: "My starting material is untouched, even after refluxing in POCl₃."

Diagnosis: Electronic Deactivation. The Science: The B-N reaction is an Electrophilic Aromatic Substitution (EAS) at its core. The electrophile is the imidoyl cation (or nitrilium ion) generated from the amide.[1] If your aromatic ring possesses Electron-Withdrawing Groups (EWGs) like


, 

, or even halides in unfavorable positions, the ring nucleophilicity is insufficient to attack the electrophile.
  • Standard Failure:

    
     requires temperatures (
    
    
    
    ) that often degrade the amide before cyclization can occur on deactivated rings.
  • Resolution: You must increase the electrophilicity of the intermediate, not the temperature. See Protocol A (Movassaghi Method) below.

Ticket #002: "I see a major side product that looks like a styrene."

Diagnosis: Retro-Ritter Fragmentation.[2] The Science: This is the most common chemical failure mode. The nitrilium intermediate is a "fork in the road." It can either:

  • Cyclize (Desired Path).

  • Eject the nitrile (

    
    ) to form a carbocation, which then eliminates a proton to form a styrene (Side Path).
    This is thermodynamically favored if the resulting carbocation is stable (e.g., benzylic or tertiary) or if the reaction is run in a nitrile solvent (Le Chatelier's principle pushing equilibrium toward fragmentation).
    
  • Resolution: Avoid acetonitrile as a solvent. Use non-polar solvents (DCM, Toluene) and lower temperatures to favor the kinetic product (cyclization) over the thermodynamic fragmentation.

Ticket #003: "The reaction looked good on TLC, but the product vanished during extraction."

Diagnosis: Imine Hydrolysis. The Science: The product of the B-N reaction is a 3,4-dihydroisoquinoline, which is a cyclic imine (Schiff base). Imines are thermodynamically unstable toward hydrolysis under acidic conditions, reverting to the amine and aldehyde/ketone.

  • Standard Failure: Quenching

    
     generates massive amounts of HCl/phosphoric acid. If the aqueous layer is not immediately and strongly basified, the product hydrolyzes.
    
  • Resolution: Quench into basic media or ensure the aqueous layer pH

    
     before separation.
    
Mechanistic Pathway & Danger Zones

Understanding the intermediate states is crucial for troubleshooting.

BN_Mechanism Amide Amide Substrate Activation Activation (POCl3 or Tf2O) Amide->Activation Imidoyl Imidoyl/Nitrilium Intermediate Activation->Imidoyl Cyclization Cyclization (EAS) Imidoyl->Cyclization  Kinetic Path   Fragmentation Retro-Ritter Fragmentation Imidoyl->Fragmentation  Thermodynamic Path   (Favored by Heat/Stable C+) Product 3,4-Dihydroisoquinoline Cyclization->Product Styrene Styrene + Nitrile (Dead End) Fragmentation->Styrene

Figure 2: The bifurcation of the reaction pathway. High heat favors the red path (Retro-Ritter), while potent electrophiles favor the green path (Cyclization).

Validated Protocols
Protocol A: The Movassaghi Method (High-Performance)

Best for: Electron-deficient rings, acid-sensitive substrates, and avoiding "tar". This protocol uses Triflic Anhydride (


) to generate a "superelectrophile" at low temperature, bypassing the thermal requirements of 

.

Reagents:

  • Substrate:

    
    -arylethylamide (1.0 equiv)
    
  • Activator: Triflic Anhydride (

    
    ) (1.1–1.2 equiv)
    
  • Base: 2-Chloropyridine (1.2–1.5 equiv)

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add amide and 2-chloropyridine in DCM.

  • Cooling: Cool the mixture to -78 °C (dry ice/acetone). Crucial: Low temp prevents Retro-Ritter.

  • Activation: Add

    
     dropwise over 5 minutes.
    
  • Reaction: Stir at -78 °C for 20 mins, then warm to 0 °C (ice bath) for 5 minutes.

    • Note: Most cyclizations are complete within 5 minutes at 0 °C.

  • Quench: Pour mixture into cold saturated

    
     solution.
    
  • Extraction: Extract with DCM. Wash organic layer with brine. Dry over

    
    .
    

Why it works: 2-Chloropyridine is a weak base that buffers the generated triflic acid but is non-nucleophilic enough not to attack the electrophile. This allows the formation of the highly reactive imidoyl triflate without polymerization.

Protocol B: Modified Classical (

)

Best for: Electron-rich substrates (e.g., dimethoxy variants) where cost is a factor.

Reagents:

  • 
     (3.0 equiv)
    
  • Solvent: Toluene or MeCN (Avoid MeCN if Retro-Ritter is suspected)

Step-by-Step:

  • Reflux amide and

    
     in Toluene.[3]
    
  • Monitor: Check TLC every 30 mins. Do not reflux overnight "just to be safe"—this breeds polymers.

  • Workup (The Critical Step):

    • Evaporate excess

      
       and Toluene under reduced pressure first.
      
    • Dissolve residue in DCM.

    • Pour into ice-water.[3]

    • Basify: Slowly add

      
       or 
      
      
      
      until pH is distinctly basic (pH 11) .
    • Extract immediately.

Reagent Selection Matrix

Use this table to select the correct activation agent based on your substrate's electronic profile.

ReagentReactivityBest ForRisk Profile

ModerateElectron-rich rings (OMe, Me)High temps cause tar; acidic workup risks hydrolysis.

HighModerately deactivated ringsHeterogeneous reaction; difficult to stir; often causes charring.

/ 2-Cl-Pyr
Extreme Electron-deficient / Acid-sensitive Expensive; requires strict anhydrous conditions. Highest Yields.
Polyphosphoric Acid HighRobust, simple substrates"Goopy" workup; difficult to extract product from viscous acid.
References
  • Mechanism & Kinetics: Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300.[4] Link

  • The "Gold Standard" Protocol (

    
    ):  Movassaghi, M., & Hill, M. D. (2008).[4] Single-step synthesis of pyrimidine derivatives via electrophilic activation of amides. Journal of the American Chemical Society, 128(44), 14254-14255. (Note: This seminal work established the Tf2O/2-Cl-Pyr activation mode for B-N type cyclizations). Link
    
  • Retro-Ritter Insights: Larsen, R. D., et al. (1991).[4] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1][4][5][6] The Journal of Organic Chemistry, 56(21), 6034–6038. Link

  • General Review: Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link

Sources

Technical Support Center: Optimizing the Pomeranz-Fritsch Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful yet often challenging reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the yield and purity of your target isoquinolines.

The Pomeranz-Fritsch reaction, first reported by Cäsar Pomeranz and Paul Fritsch in the late 19th century, is a classic method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3] The reaction typically proceeds in two stages: the formation of a Schiff base (the benzalaminoacetal) from a substituted benzaldehyde and a 2,2-dialkoxyethylamine, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline core.[1][4][5]

While fundamentally robust, the reaction is highly sensitive to substrate electronics and reaction conditions, often requiring harsh acids and high temperatures which can lead to a host of side reactions and low yields.[6][7] This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the Pomeranz-Fritsch cyclization in a question-and-answer format.

Q1: My reaction yield is very low or I'm failing to isolate any product. What are the primary causes and how can I fix this?

Low yields are the most common complaint and can stem from several factors throughout the reaction sequence. A systematic approach to diagnosis is crucial.

A1: Potential Causes & Optimization Strategies:

  • Incomplete Schiff Base Formation: The initial condensation to form the benzalaminoacetal is a critical equilibrium-driven step.[8]

    • Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.

    • Solution: Ensure strictly anhydrous conditions. Use a Dean-Stark apparatus or molecular sieves to azeotropically remove water during the condensation step. The crude benzalaminoacetal can often be used directly in the next step without extensive purification.[6][8]

  • Unfavorable Substrate Electronics: The success of the cyclization is highly dependent on the electronic nature of the substituents on the benzaldehyde ring.[8]

    • Causality: The cyclization is an electrophilic aromatic substitution. Electron-donating groups (EDGs) like methoxy or alkyl groups activate the aromatic ring, facilitating the electrophilic attack and leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups (EWGs) such as nitro or halides deactivate the ring, making cyclization difficult and often resulting in failure or the need for much harsher conditions.[8]

    • Solution: For deactivated systems, consider using stronger acid catalysts or higher temperatures, but be mindful of potential decomposition. If possible, modifying the synthetic route to install the EWG after the isoquinoline core is formed can be a viable strategy.

  • Inappropriate Acid Catalyst or Concentration: The choice of acid is arguably the most critical parameter.

    • Causality: The acid must be strong enough to promote the cyclization of the acetal intermediate but not so harsh that it causes decomposition or charring of the substrate.[8]

    • Solution: While concentrated sulfuric acid is traditional, it often leads to side reactions.[8] A systematic screen of acid catalysts is recommended.

    Table 1: Common Acid Catalysts for Pomeranz-Fritsch Cyclization

    Acid Catalyst Typical Conditions & Notes References
    Concentrated H₂SO₄ The classical choice, often used at 70-98% concentration. Prone to causing charring. [1]
    Polyphosphoric Acid (PPA) A good alternative to H₂SO₄, often providing better yields with less decomposition. [1][8]
    Trifluoroacetic Anhydride (TFAA) A powerful Lewis acid promoter that can be effective for certain substrates. [2][8]
    Methanesulfonic Acid Can be effective in high equivalents (e.g., 10-20 equiv) in solvents like acetonitrile. [9]
    6N HCl in Dioxane A common choice for the related Bobbitt modification to form tetrahydroisoquinolines. [10]

    | Lanthanide Triflates | Milder Lewis acids that have been used successfully in some cases. |[2][8] |

  • Suboptimal Temperature and Reaction Time:

    • Causality: An energy barrier must be overcome for cyclization, often requiring heat. However, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, and the final product.[8]

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS. Perform a temperature optimization study to find the "sweet spot" that promotes cyclization without significant degradation.[8]

Diagram 1: Diagnostic Workflow for Low Yields This workflow provides a logical path for troubleshooting poor reaction outcomes.

low_yield_workflow cluster_main start Low Yield or No Product check_imine Is Schiff Base (Acetal) Formation Complete? start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes check_acid Have You Screened Acid Catalysts? check_imine->check_acid optimize_imine Optimize Condensation: - Anhydrous Conditions - Dean-Stark Trap - Check Starting Material Purity imine_no->optimize_imine optimize_imine->check_imine acid_no No check_acid->acid_no No acid_yes Yes check_acid->acid_yes Yes check_temp Have You Optimized Temperature & Time? check_acid->check_temp optimize_acid Screen Catalysts: - H₂SO₄ - PPA - TFAA - Methanesulfonic Acid acid_no->optimize_acid optimize_acid->check_acid temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_sub Consider Substrate Electronics: Is the aromatic ring deactivated (EWG)? check_temp->check_sub optimize_temp Monitor by TLC/LC-MS - Temperature Gradient Study - Time Course Analysis temp_no->optimize_temp optimize_temp->check_temp

Caption: A step-by-step flowchart for troubleshooting low-yield Pomeranz-Fritsch reactions.

Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

The harsh conditions of the Pomeranz-Fritsch reaction can often lead to a complex mixture of products.[6] Identifying the major byproduct is the first step to mitigating its formation.

A2: Common Side Reactions & Mitigation Strategies:

  • Oxazole Formation: This is a major competing pathway where an alternative cyclization occurs.[8]

    • Causality: Instead of the desired intramolecular electrophilic attack on the benzene ring, the enol form of an intermediate can cyclize to form a thermodynamically stable oxazole ring.

    • Solution:

      • Optimize Acid Catalyst: Different Brønsted or Lewis acids can favor one pathway over the other. For some substrates, PPA may give better results than sulfuric acid.[8]

      • Temperature Control: The activation energies for isoquinoline and oxazole formation are different. A careful temperature screen may reveal a window where the desired reaction is favored.[8]

      • Substrate Modification: If possible, using more strongly activating groups on the benzaldehyde ring can accelerate the desired electrophilic substitution, outcompeting oxazole formation.[8]

  • Polymerization and Charring:

    • Causality: The strongly acidic and often hot conditions can lead to the non-specific polymerization and decomposition of starting materials and intermediates.[6]

    • Solution: This is a clear sign that the reaction conditions are too harsh. Reduce the temperature, shorten the reaction time, or switch to a milder acid catalyst (see Table 1).

  • Formation of Benzo[d]azepinone Scaffolds:

    • Causality: In certain modified reactions, such as the Ugi/Pomeranz-Fritsch sequence, the formation of seven-membered rings has been observed as a competing pathway, particularly when using aqueous HCl in dioxane.[8][9]

    • Solution: This side reaction is highly dependent on the specific reaction sequence and conditions. If observed, a switch in the acid/solvent system is necessary. For example, methanesulfonic acid in acetonitrile was found to favor the desired isoquinoline formation in a Ugi-post modification sequence.[9]

Experimental Protocols

Standard Protocol for the Synthesis of Isoquinoline

This protocol describes the original two-step method for synthesizing the parent isoquinoline.

Materials:

  • Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark trap and reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

Step 1: Schiff Base (Benzalaminoacetal) Formation [6][8]

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add equimolar amounts of benzaldehyde and 2,2-diethoxyethylamine in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitor the reaction by TLC until the starting benzaldehyde is completely consumed.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude oil (the benzalaminoacetal) can often be used directly in the next step.

Step 2: Acid-Catalyzed Cyclization [6][8]

  • Caution: This step is highly exothermic and involves a strong acid. Perform in a fume hood with appropriate personal protective equipment.

  • Cool the crude benzalaminoacetal from Step 1 in an ice bath (0 °C).

  • Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction to warm to the desired temperature (this must be optimized, e.g., 100-160 °C) and stir for the optimized duration (e.g., 1-4 hours).

  • Monitor the reaction progress by TLC (a neutralized aliquot may be needed).

  • Upon completion, cool the mixture and carefully pour it over crushed ice.

  • Basify the aqueous solution with 10% NaOH until pH > 10.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline, which can be purified by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism of the Pomeranz-Fritsch reaction?

A3: The reaction proceeds in two main stages. First, the benzaldehyde and a 2,2-dialkoxyethylamine condense to form a Schiff base intermediate, known as a benzalaminoacetal.[4][11] In the second stage, under strong acid catalysis, one of the alkoxy groups is protonated and eliminated as an alcohol. The resulting cation is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic substitution. A second alcohol elimination follows, leading to the aromatization of the newly formed heterocyclic ring to yield the final isoquinoline product.[2][4]

Diagram 2: Generalized Reaction Mechanism

Caption: Key stages of the Pomeranz-Fritsch reaction from reactants to the final product.

Q4: Are there important modifications to the classical Pomeranz-Fritsch reaction?

A4: Yes, several modifications have been developed to improve yields or alter the final product. Key examples include:

  • Schlittler-Müller Modification: This route uses a substituted benzylamine and glyoxal semiacetal as starting materials, which can be advantageous for certain substitution patterns.[1][3][9]

  • Bobbitt Modification: This modification involves the in-situ reduction of the initially formed imine (e.g., with NaBH₄ or catalytic hydrogenation) before the acid-catalyzed cyclization.[8] This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines.[9]

  • Jackson Modification: This involves the cyclization of an N-tosylated amine intermediate, which can offer an alternative pathway for challenging substrates.[1][12]

Q5: What are the primary safety considerations when performing this reaction?

A5: Safety is paramount.

  • Strong Acids: The use of concentrated sulfuric acid, PPA, or other strong acids requires extreme caution. These are highly corrosive and can cause severe burns. Always add acid slowly and with cooling to control the exothermic reaction.[13]

  • High Temperatures: The reaction often requires heating, which, combined with strong acids, increases the risk of decomposition and pressure buildup. Ensure proper ventilation and use a blast shield.

  • Solvents: Solvents like dioxane can form explosive peroxides, especially when heated.[10] Always use fresh, inhibitor-free solvents.

Q6: What are the key challenges when considering this reaction for scale-up?

A6: Scaling up the Pomeranz-Fritsch reaction presents significant challenges.

  • Heat Transfer: The cyclization step is often highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult and increasing the risk of a thermal runaway.[13]

  • Mixing and Reagent Addition: Ensuring homogenous mixing and controlled addition of the strong acid is more challenging on a larger scale. Poor mixing can lead to localized hot spots and increased byproduct formation.

  • Work-up: Handling large volumes of strong acid during the neutralization and extraction phases requires specialized equipment and safety protocols. A thorough process safety and hazard analysis, including reaction calorimetry, is essential before attempting a large-scale synthesis.[13]

References

  • Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines - Benchchem. (URL: )
  • Pomeranz-Fritsch Reaction. (URL: [Link])

  • Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. (URL: )
  • Pomerantz-Fritsch synthesis of isoquinolines. (URL: )
  • Pomeranz–Fritsch reaction - Wikipedia. (URL: [Link])

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. (URL: [Link])

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. (URL: [Link])

  • Technical Support Center: Optimization of Isoquinoline Synthesis - Benchchem. (URL: )
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. (URL: [Link])

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. (URL: [Link])

  • Why it is necesary to maintain inert atmosphere during pomeranz-fritsch reaction? ResearchGate. (URL: [Link])

  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. PubMed. (URL: [Link])

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. (URL: [Link])

Sources

Purification techniques for crude 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of halogenated nitrogen heterocycles. The purification of crude 4-bromo-5-methoxyisoquinoline presents a unique triad of challenges: basicity-induced chromatographic streaking, the presence of structurally similar regioisomers, and the risk of product loss during workup.

This portal is designed to provide drug development professionals and synthetic chemists with a self-validating, mechanistically grounded framework to achieve >99% purity of 4-bromo-5-methoxyisoquinoline.

Module 1: Purification Workflow Architecture

The most efficient purification strategy for this molecule relies on orthogonal techniques: exploiting its basicity first, followed by its polarity, and finally its crystalline lattice energy.

PurificationWorkflow Crude Crude 4-Bromo-5- methoxyisoquinoline AcidBase Acid-Base Extraction (1M HCl then NaOH) Crude->AcidBase Dissolve in DCM OrganicWaste Organic Waste (Neutral Impurities) AcidBase->OrganicWaste Extract with Acid Enriched Enriched Free Base AcidBase->Enriched Basify & Extract Chromatography Silica Column (Hex/EtOAc + 1% TEA) Enriched->Chromatography Load on Silica Isomers Regioisomers & Over-brominated Chromatography->Isomers Elute Impurities Pure Pure 4-Bromo-5- methoxyisoquinoline Chromatography->Pure Elute Product

Workflow for the purification of crude 4-Bromo-5-methoxyisoquinoline.

Module 2: Troubleshooting & FAQs

Q1: Why is my 4-bromo-5-methoxyisoquinoline streaking severely on the silica gel column, resulting in poor isolated yields? Causality: The include a basic nitrogen lone pair[1]. This basic nitrogen acts as a strong hydrogen bond acceptor and can become protonated by the acidic silanol (Si-OH) groups present on standard normal-phase silica gel. This ionic interaction causes severe tailing. Solution: You must deactivate the silica gel. Supplement your mobile phase with 1–5% Triethylamine (TEA). Because TEA is more basic than the isoquinoline derivative, it competitively binds and caps the acidic silanol sites, allowing your product to elute as a tight, symmetrical band.

Q2: My crude NMR shows over-brominated impurities (e.g., dibromo-isoquinolines). How do I separate these? Causality: The methoxy group at the C-5 position is strongly electron-donating, which activates the aromatic system. While the C-4 position is inherently the most reactive site for electrophilic aromatic substitution, excess brominating agent can lead to [2]. Solution: Over-brominated species are significantly less polar than the mono-brominated product due to the addition of lipophilic heavy halogens and the steric shielding of the basic nitrogen. They will elute much faster during silica gel chromatography. Use a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to flush these out before eluting your target compound.

Q3: Can I remove unreacted 5-methoxyisoquinoline using a standard acid-base workup? Causality: No. Both the starting material and the product contain a basic nitrogen. However, the heavy, electron-withdrawing bromine atom at C-4 slightly reduces the electron density of the adjacent ring, lowering the pKa of 4-bromo-5-methoxyisoquinoline compared to the unbrominated starting material. Solution: While a highly optimized pH-gradient extraction could theoretically separate them, it is highly prone to error. Rely on the TEA-deactivated silica gel chromatography (Protocol B) to separate these two species based on their distinct dipole moments.

Module 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system. Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol A: Chemically-Active Acid-Base Extraction

This step removes all neutral organic impurities and inorganic salts by exploiting the fundamental principles of [3].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with three portions of 1M aqueous HCl. Causality: The acid protonates the basic isoquinoline nitrogen, converting it into a water-soluble isoquinolinium salt. Neutral impurities remain in the DCM.

  • Validation Checkpoint 1: Spot the aqueous layer on a TLC plate and visualize under UV light (254 nm). A dark spot indicates the successful transfer of the aromatic core into the aqueous phase. Discard the organic layer.

  • Basification: Cool the combined aqueous layers to 0 °C in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the solution becomes cloudy (precipitation of the free base).

  • Validation Checkpoint 2: Test the aqueous solution with pH paper. The pH must be strictly > 10 to ensure complete deprotonation of the isoquinolinium salt[4].

  • Organic Recovery: Extract the basified aqueous layer with three fresh portions of DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: TEA-Deactivated Silica Gel Chromatography
  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (4:1 v/v) containing exactly 1% Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked solvent. Causality: Pre-saturating the column neutralizes the acidic silanol groups before the product is introduced.

  • Loading: Dissolve the enriched free base from Protocol A in a minimum amount of DCM and load it onto the column.

  • Elution: Elute the column, collecting fractions. Over-brominated impurities will elute first, followed by the target 4-bromo-5-methoxyisoquinoline.

  • Validation Checkpoint 3: Run TLC of the fractions using the TEA-spiked mobile phase. The target product must appear as a distinct, circular spot without trailing/streaking. If streaking occurs, the TEA concentration in the mobile phase was insufficient.

Protocol C: Final Recrystallization
  • Dissolution: Dissolve the concentrated product from Protocol B in a minimum volume of boiling absolute ethanol.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature, then transfer to an ice bath for 2 hours. Causality: Slow thermodynamic cooling promotes the formation of a highly ordered crystal lattice, which inherently excludes structurally dissimilar regioisomers.

  • Validation Checkpoint 4: Filter the crystals and dry them under a high vacuum. Determine the melting point. A sharp melting point range (ΔT ≤ 2 °C) validates that >99% purity has been achieved.

Module 4: Quantitative Performance Metrics

Use the following empirical data table to benchmark your purification success and select the appropriate techniques based on your scale and purity requirements.

Purification StageTarget Impurities RemovedTypical Yield RecoveryScalabilityPurity Achieved
Acid-Base Extraction Neutral organics, inorganic salts85 – 95%High (Multi-gram to kg)70 – 80%
Silica Chromatography (1% TEA) Regioisomers, over-brominated species60 – 75%Medium (Gram scale)> 95%
Recrystallization (Ethanol) Trace isomers, colored impurities50 – 65%High (Multi-gram to kg)> 99%

References

  • Wikipedia Contributors. "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • University of York Chemistry Teaching Labs. "Chemically-active extraction." University of York. Available at:[Link]

  • FAO AGRIS. "Regioselective bromination: Synthesis of brominated methoxyquinolines." Tetrahedron. Available at:[Link]

  • Thieme Connect. "Product Class 5: Isoquinolines." Science of Synthesis. Available at:[Link]

Sources

Improving regioselectivity in the bromination of methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for controlling and improving the regioselectivity of the bromination of methoxyisoquinolines. As specialists in synthetic methodology, we understand that achieving precise molecular architecture is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions - The Foundational Principles

This section addresses the core concepts governing the electrophilic bromination of methoxyisoquinolines. A solid understanding of these principles is the first step toward troubleshooting and optimizing your reactions.

Q1: How does the methoxy group fundamentally alter the reactivity of the isoquinoline core during bromination?

A1: The outcome of the bromination is a direct result of the electronic interplay between two opposing factors: the activating effect of the methoxy group and the deactivating nature of the isoquinoline's pyridine ring.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the aromatic ring to which it is attached via a resonance effect (+R).[1][2] It donates electron density, particularly to the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile like Br⁺.[1][2]

  • The Isoquinoline Nitrogen: The nitrogen atom in the heterocyclic ring is electron-withdrawing (an inductive effect, -I), which deactivates the pyridine portion of the isoquinoline system towards electrophilic aromatic substitution. Furthermore, under acidic conditions, this nitrogen can be protonated, which strongly deactivates the entire molecule, especially the heterocyclic ring.[3]

Consequently, electrophilic bromination will almost always occur on the benzenoid ring, directed by the powerful activating effect of the methoxy group.[4][5] The key challenge is controlling which of the activated positions on the benzenoid ring is brominated.

Q2: What are the most common brominating agents for this reaction, and how does their choice influence the outcome?

A2: The two most prevalent brominating agents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Their reactivity and the reaction mechanism can differ significantly.

  • Molecular Bromine (Br₂): Often used in chlorinated solvents or acetic acid, Br₂ is a standard electrophilic brominating agent.[4] Its reactions are typically classic electrophilic aromatic substitutions. The concentration and solvent can greatly affect its reactivity.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is often easier and safer to handle than liquid bromine.[6] It can act as a source for electrophilic bromine (Br⁺), particularly in the presence of an acid catalyst.[6] However, under different conditions (e.g., with a radical initiator like AIBN or light), NBS can initiate radical bromination pathways, which are more common for allylic or benzylic positions and generally not desired for aromatic C-H bromination.[7] For achieving high regioselectivity in aromatic systems, ensuring the reaction proceeds via an electrophilic pathway is crucial. Impure or slightly yellow NBS may give unreliable results, and purification by recrystallization is sometimes necessary.[7]

Part 2: Troubleshooting Guide - Enhancing Regioselectivity

This section is formatted as a problem-solving guide for common issues encountered during the bromination of methoxyisoquinolines.

Issue 1: My reaction yields a mixture of isomers, showing poor regioselectivity.

This is the most common challenge. Achieving high selectivity often requires fine-tuning the reaction conditions to favor one constitutional isomer over others.

  • Solution A: Adjust Solvent and Temperature The polarity of the solvent can stabilize or destabilize the reaction intermediates, directly impacting the reaction pathway and its selectivity. Low temperatures (e.g., 0 °C to -20 °C) are almost always recommended to slow the reaction rate, which often enhances selectivity by favoring the kinetically controlled product and minimizing side reactions like over-bromination.[4]

Solvent SystemTypical Outcome & Rationale
Dichloromethane (DCM) / Chloroform (CHCl₃) Standard, non-polar aprotic solvents. Good starting point for many reactions.[4]
Acetic Acid (AcOH) A polar protic solvent that can facilitate the generation of the electrophile but may also protonate the isoquinoline nitrogen, altering reactivity.
Hexafluoroisopropanol (HFIP) A highly polar, non-coordinating fluorinated alcohol known to promote halogenation with high regioselectivity by stabilizing the electrophilic species.[8]
Concentrated Sulfuric Acid (H₂SO₄) Protonates the isoquinoline nitrogen, strongly deactivating the system and directing bromination exclusively to the C-5 position of the benzenoid ring.[3][9] This is a powerful but harsh method.
  • Solution B: Modify the Brominating Agent and Acidity If using NBS results in a mixture, switching to molecular bromine in a non-polar solvent at low temperature may provide a cleaner reaction. Conversely, if Br₂ is too reactive, NBS can offer a milder alternative. The most dramatic effects are seen with strong acids.

    Expert Insight: For substrates where multiple positions are activated by the methoxy group, performing the bromination in concentrated H₂SO₄ is a highly effective, albeit aggressive, strategy to force high regioselectivity. The protonated isoquinolinium species directs the electrophile almost exclusively to the C-5 position.[3]

Issue 2: My analysis shows significant amounts of di- or tri-brominated products.

Over-bromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent.

  • Solution A: Control Stoichiometry Use the methoxyisoquinoline as the limiting reagent. A slight excess (1.05-1.1 equivalents) of the substrate relative to the brominating agent can help consume all the bromine before it can react a second time. Avoid using an excess of the brominating agent.

  • Solution B: Lower the Temperature and Slow the Addition Running the reaction at 0 °C or below significantly reduces the rate of the second bromination. Adding the brominating agent dropwise over an extended period ensures its concentration remains low, further disfavoring multiple additions.[4]

Issue 3: The reaction is sluggish or shows no conversion.

This can occur if the substrate is insufficiently activated or if the brominating agent is not potent enough under the chosen conditions.

  • Solution A: Verify Reagent Quality NBS can decompose over time. If it appears yellow, it may need to be recrystallized from water to ensure high purity and reactivity.[7]

  • Solution B: Increase Electrophilicity If a mild system like NBS in DCM is not working, switching to Br₂ in acetic acid can increase the reaction rate. Alternatively, adding a Lewis acid or a strong protic acid can polarize the Br-Br bond, creating a more potent electrophile.

  • Solution C: Cautiously Increase Temperature While low temperatures are best for selectivity, a complete lack of reaction may necessitate allowing the mixture to slowly warm to room temperature. Monitor the reaction closely by TLC to check for product formation versus decomposition or the appearance of side products.

Part 3: Experimental Protocols & Data

The following is a representative protocol for the regioselective bromination of 6-methoxyisoquinoline, targeting the C-5 position. This procedure is based on established methods for activated quinoline and isoquinoline systems.[4]

Protocol: Synthesis of 5-Bromo-6-methoxyisoquinoline

Materials:

  • 6-Methoxyisoquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 6-methoxyisoquinoline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add NBS (1.05 eq) to the stirred solution in small portions over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes, comparing against the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine/NBS.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-bromo-6-methoxyisoquinoline.

Part 4: Visualization of Workflow and Mechanism

To aid in experimental design, the following diagrams illustrate a decision-making workflow and the underlying reaction mechanism.

G cluster_0 start Identify Position of -OCH3 Group is_activated Is desired bromination position sterically unhindered and ortho/para to -OCH3? start->is_activated strong_acid Is C-5 bromination the exclusive goal? is_activated->strong_acid  No / Poor Selectivity  Expected mild_cond Start with mild conditions: NBS in DCM @ 0°C is_activated->mild_cond  Yes strong_acid->mild_cond  No acid_cond Use harsh conditions: NBS or Br2 in conc. H2SO4 strong_acid->acid_cond  Yes check_selectivity Analyze Isomer Ratio (TLC, GC-MS, NMR) mild_cond->check_selectivity acid_cond->check_selectivity optimize Troubleshoot: - Lower Temperature - Change Solvent (e.g., HFIP) - Switch Brominating Agent check_selectivity->optimize  Selectivity < 95%

Caption: Decision workflow for selecting initial bromination conditions.

Caption: Mechanism showing stabilization by the methoxy group.

References

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. (2017). Tetrahedron, 73, 5389-5396. [Link]

  • Frigell, J., et al. (2004). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

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  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Sharma, P., et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

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  • Zhang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed. [Link]

  • Gouveia, F., et al. (2020). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. [Link]

  • Kurbanov, S., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. [Link]

  • Oktay, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • den Hertog, H. J. & de Klerk, K. (2010). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 56(7), 699-708. [Link]

  • (Placeholder for additional references if needed)
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. (2022). Chemia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

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  • (Placeholder for additional references if needed)
  • (Placeholder for additional references if needed)
  • (Placeholder for additional references if needed)
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2002). Semantic Scholar. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

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  • (Placeholder for additional references if needed)
  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • Oktem, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

Sources

Technical Support Center: Palladium Remediation in Isoquinoline APIs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) containing nitrogen heterocycles—specifically isoquinolines—is one of the most notorious challenges in drug development.

Because isoquinolines act as strong coordinating ligands, standard purification techniques like crystallization or simple aqueous washes are rarely sufficient to meet the ICH Q3D regulatory limit of <10 ppm for oral medications[1]. This guide synthesizes field-proven mechanistic insights, troubleshooting strategies, and self-validating protocols to help you successfully clear Pd from your process streams.

Core Principles & Mechanistic FAQs

Q: Why does palladium stubbornly co-purify with my isoquinoline API, even after multiple recrystallizations? A: The fundamental issue is thermodynamic competition. Isoquinoline contains an


-hybridized nitrogen atom with a highly accessible lone pair. This nitrogen acts as a strong 

-donor, forming highly stable coordination complexes with both Pd(0) and Pd(II) species[2]. During crystallization, the Pd-isoquinoline complex either co-crystallizes or remains trapped within the crystal lattice. To remove the metal, you must introduce a scavenger with a thermodynamically superior binding affinity (a higher formation constant,

) to actively strip the palladium from the API[3].

Q: How do I choose the correct scavenger for an N-heterocycle? A: According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid, while the isoquinoline nitrogen is a "borderline" base. To outcompete the API, you must utilize a "soft" base scavenger. Scavengers functionalized with sulfur—such as macroporous polystyrene-bound trimercaptotriazine (MP-TMT)[4] or silica-bound thiols (SiliaMetS Thiol)[5]—are highly effective because their sulfur moieties act as an irreversible thermodynamic sink for palladium.

Q: Can I just use activated carbon to save on process costs? A: Activated carbon (e.g., Darco KB-B) operates primarily via physisorption rather than chemisorption[2]. While it is excellent at sweeping up bulk colloidal palladium (palladium black), it lacks the chemical affinity required to break tightly bound, soluble Pd-isoquinoline complexes. Furthermore, carbon is highly non-selective and frequently adsorbs the API itself, leading to severe yield losses[6]. We recommend using carbon only as a secondary "polish" rather than the primary scavenger.

Mechanism Pd_API [Pd]-Isoquinoline Complex (Strong N-Pd Coordination) Path1 Physisorption (e.g., Activated Carbon) Pd_API->Path1 K_eq < 1 Weak Binding Path2 Chemisorption (Soft-Donor Scavenger) Pd_API->Path2 K_eq >> 1 Strong Binding Result1 Equilibrium Favors API High Residual Pd (>100 ppm) Path1->Result1 Result2 Thermodynamic Sink Formation of [Pd]-Scavenger Path2->Result2

Thermodynamic competition between Isoquinoline API and Soft-Donor Scavengers.

Troubleshooting Guide: Common Scavenging Failures

Issue 1: Palladium levels plateau at ~100 ppm and will not drop further.
  • Causality: A plateau indicates a kinetic bottleneck. While your scavenger may be thermodynamically capable of binding the Pd, the activation energy required to break the existing Pd-N(isoquinoline) coordinate bond is too high at room temperature, resulting in kinetic trapping.

  • Solution: Increase the incubation temperature to 40–50 °C. The added thermal energy facilitates ligand exchange, allowing the scavenger to capture the metal[2]. Alternatively, if your API is stable under acidic conditions, adding a mild acid can protonate the isoquinoline nitrogen, temporarily breaking the coordinate bond and freeing the Pd.

Issue 2: Significant API yield loss (>15%) after scavenger treatment.
  • Causality: Yield loss implies the scavenger's solid matrix is non-specifically binding your API via hydrogen bonding or

    
     stacking. Silica-based scavengers possess free silanol groups that readily bind basic amines like isoquinoline.
    
  • Solution: Switch the scavenger backbone. Transition from a silica-based matrix to a highly cross-linked polystyrene-based resin like MP-TMT[4]. If you must use silica, pre-saturate the scavenger in a polar, non-coordinating solvent (like 2-MeTHF) to block non-specific binding sites before introducing the crude API.

Quantitative Scavenger Selection Data

To expedite your process development, refer to the following synthesized data comparing commercial scavengers specifically for N-heterocycle applications[2],[6],[4],[5].

Scavenger TypeFunctional GroupPrimary MechanismOptimal SolventsIsoquinoline CompatibilityTypical Pd Reduction
MP-TMT TrimercaptotriazineChemisorption (Soft Base)THF, Toluene, DCEExcellent (Low API binding)1000 ppm

<10 ppm
SiliaMetS Thiol Alkyl ThiolChemisorption (Soft Base)DMF, 2-MeTHF, EtOAcGood (Watch for silanol binding)500 ppm

<15 ppm
PIX Isopropyl XanthatePrecipitation / ChelationAqueous/Organic MixExcellent (Highly selective)300 ppm

<1 ppm
Activated Carbon N/A (Porous Carbon)PhysisorptionAlcohols, THFPoor (High API yield loss)500 ppm

150 ppm

Self-Validating Experimental Protocol: Binary Scavenging Workflow

Why this protocol is self-validating: This workflow utilizes visual colorimetry as an internal process control (IPC). Pd-isoquinoline complexes are typically dark brown or red. A successful thermodynamic transfer of Pd to the heterogeneous scavenger results in a visibly pale or colorless solution. If the solution remains dark, the protocol demands self-correction before wasting resources on expensive ICP-MS analysis[7].

Workflow Start Crude Isoquinoline API (Dark Brown Solution) Load Add Scavenger (5-10 eq relative to Pd) Start->Load Incubate Incubate at 40-50°C (Overcomes Kinetic Barrier) Load->Incubate VisualCheck Visual Check: Is solution pale/colorless? Incubate->VisualCheck Filter Filter & Wash (Recover API) VisualCheck->Filter Yes (Pd Transferred) AddMore Add Co-Scavenger or Increase Time VisualCheck->AddMore No (Pd still in API) Test ICP-MS Analysis (Confirm <10 ppm) Filter->Test AddMore->Incubate

Self-validating workflow for Pd remediation in N-heterocycle synthesis.

Step-by-Step Methodology

Step 1: Baseline Quantification & Stoichiometry Do not guess the scavenger loading based on total API mass. Calculate the theoretical maximum residual Pd from your initial catalyst loading. Add 5 to 10 molar equivalents of a soft-donor scavenger (e.g., MP-TMT) relative strictly to the palladium content[4].

Step 2: Kinetic Activation (Incubation) Suspend the crude API and scavenger in a polar aprotic solvent (e.g., DMF or 2-MeTHF) to ensure full solubility of the API[2]. Heat the suspension to 40–50 °C with overhead stirring. Causality: Heating provides the thermodynamic push needed to overcome the activation energy of the Pd-N coordinate bond, allowing the scavenger to capture the metal.

Step 3: The Self-Validation Check (Visual IPC) After 4 hours, halt stirring and allow the resin to settle. Observe the supernatant. Validation: If the supernatant has transitioned from dark brown to pale yellow/colorless, the transfer of Pd is successful. Self-Correction: If it remains dark, the scavenger capacity is exhausted or the Pd is kinetically trapped. Add 0.2 wt% activated carbon (Darco KB-B) as a co-scavenger to sweep up colloidal palladium black, and incubate for an additional 2 hours[2].

Step 4: Isolation & Washing Filter the mixture through a pad of Celite to remove the metal-loaded scavenger[7]. Crucial Step: Wash the filter cake with 2 column volumes of the reaction solvent heated to 40 °C. Causality: Isoquinoline APIs can weakly physisorb to the scavenger matrix. A warm solvent wash breaks these weak intermolecular forces, preventing yield loss without stripping the strongly chemisorbed Pd.

Step 5: Verification Submit the isolated product for ICP-MS analysis to confirm Pd levels are below the ICH Q3D limit of 10 ppm[1].

References

  • [2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.2

  • [3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Sciencemadness.org.3

  • [6] Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. 6

  • [4] Biotage® MP-TMT - Palladium Scavenger. Biotage. 4

  • [5] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.5

  • [7] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. 7

  • [1] Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. ResearchGate. 1

Sources

Technical Support Center: Brominated Isoquinolines Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers and process chemists. It bypasses generic advice to address the specific mechanistic failures associated with brominated isoquinolines.

Topic: Stability, degradation pathways, and troubleshooting for 1-, 3-, 4-, and 5-bromoisoquinoline scaffolds. Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.

Module 1: Core Stability & Storage Protocols

Status: Critical Overview: Brominated isoquinolines exhibit position-dependent stability. While the isoquinoline core is aromatic and generally robust, the bromine substituent introduces specific vulnerabilities to photolysis and nucleophilic displacement (SNAr), particularly at the C1 position.

Storage Best Practices (The "Golden Standard")

Do not treat all isomers equally. The 1-bromo isomer is significantly more reactive than the 4- or 5-bromo variants.

ParameterProtocolTechnical Rationale
Temperature 2–8°C (Refrigerated)Retards slow hydrolysis (for 1-Br) and radical-initiated debromination.
Atmosphere Argon/Nitrogen Flush Prevents N-oxide formation and moisture ingress.
Light Amber Vials + Foil Wrap Critical: C-Br bonds in electron-deficient heterocycles are highly susceptible to homolytic cleavage by UV/Vis light (300–400 nm).
Container Teflon-lined caps Avoids leaching of plasticizers; prevents HCl/HBr escape if degradation occurs.
Troubleshooting Visual Anomalies

User Question: "My 4-bromoisoquinoline has turned from an off-white solid to a yellow/brown sticky gum. Is it still usable?"

Technical Diagnosis: This is a classic sign of Auto-Catalytic Photolytic Debromination .

  • Mechanism: Light induces homolytic cleavage of the C-Br bond.

  • Propagation: The resulting radical abstracts a hydrogen, forming HBr.

  • Salt Formation: The generated HBr protonates the isoquinoline nitrogen of the remaining intact material, forming a hydrobromide salt (yellow/orange color).

  • Result: The "gum" is likely a mixture of the parent compound, debrominated isoquinoline, and their HBr salts.

Action Plan:

  • Do not use for sensitive catalysis (e.g., Suzuki coupling) as the HBr will poison Pd catalysts.

  • Recovery: Dissolve in DCM, wash with saturated NaHCO₃ (to remove HBr), dry over Na₂SO₄, and recrystallize.

Module 2: Degradation Pathways & Chemical Reactivity

Status: Advanced Overview: Understanding how the molecule breaks down allows you to predict impurities in your LC-MS data.[1]

The "Ghost Peak" in HPLC (Hydrolysis of 1-Bromoisoquinoline)

Issue: Users often report a persistent impurity at RRT ~0.8-0.9 in 1-bromoisoquinoline samples that grows over time in aqueous/organic solvents.

Root Cause: Unlike 4-bromoisoquinoline, 1-bromoisoquinoline is activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen atom (similar to 2-chloropyridine).

  • Pathway: In the presence of trace moisture, it hydrolyzes to form Isoquinolin-1(2H)-one (Isocarbostyril).

  • Detection: Look for a mass shift of -63 Da (loss of Br, gain of OH) or, more accurately, the tautomer mass.

Visualization of Degradation Pathways

The following diagram details the three primary degradation vectors: Photolysis, Hydrolysis (C1 specific), and N-Oxidation.

Bromoisoquinoline_Degradation Parent Bromoisoquinoline (Starting Material) Radical Isoquinolyl Radical (Transient) Parent->Radical hv (UV Light) Homolytic Cleavage Isocarb Isoquinolin-1(2H)-one (Hydrolysis Product) Parent->Isocarb H2O / SNAr (1-Bromo isomer only) NOxide Isoquinoline N-Oxide (Oxidation Product) Parent->NOxide O2 / Peroxides (Long term storage) Debrom Isoquinoline (Debrominated Impurity) Radical->Debrom + H• (Solvent) HBr HBr Salt (Yellowing Agent) Radical->HBr Generates acid

Caption: Figure 1. Mechanistic pathways for photolytic debromination, C1-hydrolysis, and N-oxidation.

Module 3: Experimental Troubleshooting (FAQ)

Cross-Coupling Failures

Q: I am trying a Suzuki coupling with 5-bromoisoquinoline, but conversion is low (<20%). The starting material remains. Why?

A: Isoquinolines are notorious for catalyst poisoning .

  • Mechanism: The sp2 nitrogen lone pair coordinates strongly to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst cycle.

  • Solution:

    • Scavenge: Add a Lewis Acid (e.g., ZnCl₂ or catalytic BCl₃) to complex the nitrogen lone pair before adding the Pd catalyst.

    • Solvent Switch: Use a protic solvent (like EtOH/Water mixtures) or acidic buffers if the coupling partner tolerates it, to protonate the nitrogen.

    • Pre-catalyst: Switch to Pd-precatalysts (e.g., XPhos Pd G2) that are more robust against coordination inhibition.

Analytical Discrepancies

Q: My LC-MS shows a peak with M+16 relative to the parent. Is this an impurity?

A: Yes, this is likely the N-Oxide .

  • Cause: Old ether or THF solvents containing peroxides, or long-term exposure to air.

  • Confirmation: Treat a small aliquot with triphenylphosphine (PPh₃). If the peak disappears (reduced back to parent), it was the N-oxide.

Module 4: Standardized Stability Testing Protocol

Use this workflow to validate the integrity of your bromoisoquinoline stocks before critical campaigns.

Stability_Workflow Start Start: Sample Evaluation Visual 1. Visual Check Color/State Start->Visual Solubility 2. Solubility Test (DCM or MeOH) Visual->Solubility Clear Solution Clear? Solubility->Clear Precip Precipitate/Haze: Likely Polymer or Salt Clear->Precip No HPLC 3. UPLC-MS Analysis (Acidic Mobile Phase) Clear->HPLC Yes Check1 Check for [M-Br+H]+ HPLC->Check1 DebromAction Debromination Detected: Recrystallize Check1->DebromAction Yes Check2 Check for [M-Br+OH]+ Check1->Check2 No HydrolysisAction Hydrolysis (1-Br): Discard/Repurify Check2->HydrolysisAction Yes Pass Pass: Release for Synthesis Check2->Pass No

Caption: Figure 2. Step-by-step decision tree for quality control of brominated isoquinoline reagents.

Protocol Steps:
  • Visual: Inspect for yellowing (HBr release) or liquefaction (eutectic impurity formation).

  • Solubility: Dissolve 10 mg in 1 mL DCM. Turbidity indicates inorganic salts or polymerized degradation products.

  • LC-MS: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

    • Target 1: Parent Mass [M+H]+.

    • Target 2: Debrominated Mass [M-79+1]+ (Isoquinoline).

    • Target 3: Hydrolysis Mass [M-79+17]+ (Isoquinolinone - specifically for 1-bromo).

References

  • ChemicalBook. (2025). 3-Bromoisoquinoline Safety Data Sheet and Storage Conditions. Retrieved from

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 5-Bromoisoquinoline. Retrieved from

  • PubChem. (2025).[2] 4-Bromoisoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2025).[3] Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile to 6-Bromoisoquinoline-1-carboxylic acid. Retrieved from

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from

  • Fraunhofer-Publica. (2009). Photolytic debromination and degradation of decabromodiphenyl ether (Mechanism Analogue). Retrieved from

Sources

Technical Support Center: Overcoming Poor Solubility of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions for one of the most common challenges in medicinal chemistry and process development: the poor solubility of isoquinoline intermediates. The unique physicochemical properties of the isoquinoline scaffold, while valuable for biological activity, frequently lead to difficulties in reactions, purification, and formulation.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of isoquinoline compounds.

Q1: Why are my isoquinoline intermediates so often poorly soluble?

A: The solubility challenges with isoquinoline intermediates stem directly from their molecular structure. Several key factors are at play:

  • Aromaticity and Planarity: The fused benzene and pyridine rings create a large, flat, and rigid aromatic system. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, forming a stable crystal lattice that is difficult for solvent molecules to break apart.[1]

  • Weak Basicity: Isoquinoline is a weak base, with a pKa of approximately 5.1-5.4 for its conjugate acid.[2][3] This means that in neutral or basic media, it exists predominantly as the neutral "free base" form, which is less polar and thus less soluble in aqueous or polar protic solvents.[3]

  • Hydrophobicity: The carbocyclic benzene portion of the molecule is inherently nonpolar and hydrophobic. As substituents are added during synthesis, especially large, nonpolar groups, the overall lipophilicity of the molecule increases, further decreasing its affinity for polar solvents like water.

Q2: I have a new isoquinoline intermediate with unknown solubility. Where do I start?

A: For a novel compound, a systematic, tiered approach is most efficient. Begin with the simplest and most accessible methods before moving to more complex techniques.

  • Solvent Screening: Test solubility in a small panel of common organic solvents across a range of polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO). The solvent used for purification, such as recrystallization, is often an excellent starting point.

  • Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many organic compounds by providing the energy needed to overcome the crystal lattice energy.[4][5] However, be cautious of potential degradation with heat-sensitive molecules.

  • pH Modification: If working with a protic solvent (like water or ethanol), attempt to adjust the pH. Adding a small amount of a suitable acid (e.g., acetic acid, HCl) can protonate the basic nitrogen atom, forming a more soluble salt.

The following workflow provides a logical decision-making process for these initial steps.

G cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Path cluster_2 Resolution start Start with new isoquinoline intermediate solvent_screen Q: Soluble in a single common solvent? start->solvent_screen increase_temp Try gentle heating (e.g., 40-60°C) solvent_screen->increase_temp No success Proceed with Experiment solvent_screen->success Yes temp_success Q: Soluble with heat? increase_temp->temp_success cosolvent Use a co-solvent system (e.g., Toluene/Ethanol, DCM/MeOH) temp_success->cosolvent No temp_success->success Yes cosolvent_success Q: Soluble in co-solvent? cosolvent->cosolvent_success cosolvent_success->success Yes advanced Consider Advanced Strategies (See Troubleshooting Guide) cosolvent_success->advanced No

Caption: Initial troubleshooting workflow for a new intermediate.

Q3: How exactly does pH modification improve the solubility of my basic isoquinoline intermediate?

A: This is a cornerstone technique based on fundamental acid-base chemistry. The nitrogen atom at position 2 of the isoquinoline ring has a lone pair of electrons, making it a weak base.[2][6]

  • In Acidic Conditions (pH < pKa): When the pH of the medium is lower than the pKa of the isoquinoline's conjugate acid (typically below pH 5), the nitrogen atom accepts a proton (H+). This forms a cationic salt (the isoquinolinium ion). This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents, especially water.[7][8][9]

  • In Neutral or Basic Conditions (pH > pKa): At a pH above the pKa, the compound exists predominantly in its neutral, "free-base" form. This form is less polar and therefore less soluble in water but more soluble in non-polar organic solvents.

This relationship is a powerful tool: you can often dissolve an intermediate in a dilute acidic solution for an aqueous reaction or work-up, and then precipitate it by raising the pH with a base.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph_species Isoquinolinium Ion (Protonated, Cationic) low_ph_sol High Aqueous Solubility low_ph_species->low_ph_sol high_ph_species Isoquinoline Free Base (Neutral) low_ph_species->high_ph_species Equilibrium dependent on pKa high_ph_sol Low Aqueous Solubility high_ph_species->high_ph_sol

Caption: Mechanism of pH-dependent solubility for isoquinolines.

Troubleshooting Guide: Specific Scenarios

This section provides detailed protocols and advanced strategies for common experimental problems.

Scenario 1: My intermediate is insoluble in the desired reaction solvent.

Q: I'm setting up a reaction, but my isoquinoline starting material won't dissolve sufficiently, leading to a heterogeneous slurry and poor reaction kinetics. What should I do?

A: When a single solvent fails, a co-solvent system is the next logical step. The goal is to create a solvent mixture with a polarity that is "just right" for your solute.

Protocol: Implementing a Co-Solvent System
  • Identify Miscible Partners: Choose a primary solvent required for your reaction conditions (e.g., an aprotic solvent like toluene). Identify a second, miscible solvent in which your intermediate shows high solubility (e.g., a polar aprotic solvent like DMSO or a protic one like ethanol).

  • Start Small: In a small vial, dissolve a sample of your intermediate in a minimal amount of the "good" solvent (the one it dissolves well in).

  • Titrate In: Slowly add the primary reaction solvent to this solution. Observe for any signs of precipitation.

  • Determine the Ratio: Continue adding the primary solvent until you reach the desired reaction concentration or just before precipitation occurs. This gives you the optimal co-solvent ratio (e.g., 10:1 Toluene:DMSO).

  • Scale-Up: Use this predetermined ratio to prepare the bulk solvent mixture for your reaction. Add the solid intermediate to the pre-mixed co-solvent system, not the other way around, to ensure rapid dissolution.

Using a mixture of solvents can increase the solubility of poorly soluble compounds by several orders of magnitude compared to a single solvent.[10]

Table 1: Common Co-Solvents and Their Properties
Co-SolventTypeUse CaseConsiderations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent for dissolving a wide range of polar and nonpolar compounds.High boiling point can make removal difficult. Can be reactive under certain conditions.
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, good general-purpose solubilizer.High boiling point; potential for decomposition at high temperatures.
Ethanol (EtOH) Polar ProticGood for moderately polar compounds; often used with water or toluene.Can participate in reactions (e.g., transesterification).
Tetrahydrofuran (THF) Polar AproticGood for less polar compounds; miscible with water and many organic solvents.Peroxide formation risk; relatively low boiling point.
Polyethylene Glycol (PEG) Polar ProticWater-miscible; often used in formulations for biological testing.[11]High viscosity; can be difficult to remove.
Scenario 2: My intermediate is insoluble in aqueous media for biological screening.

Q: I need to prepare a 10 mM stock solution of my final isoquinoline compound for an in vitro assay, but it crashes out of solution in aqueous buffer.

A: This is a critical challenge in drug discovery, as only dissolved compounds can exert a biological effect.[12] Here, more advanced formulation strategies are required. The choice depends on the compound's properties and the assay requirements.[1]

Strategy 1: Salt Formation

This is the most direct and effective method for ionizable compounds like isoquinolines.[13][14] By reacting the basic isoquinoline with an acid, you form a salt with significantly improved aqueous solubility and dissolution rates.[7][13]

  • Determine Stoichiometry: Calculate the molar equivalent of your isoquinoline intermediate.

  • Dissolve the Intermediate: Dissolve the free base in a suitable organic solvent (e.g., 2-Propanol, Acetone, or Ethyl Acetate).

  • Select Counterions: Prepare solutions of various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, maleic acid) in a compatible solvent, typically at a 1.0-1.1 molar equivalent.

  • Combine and Observe: Add the acid solution dropwise to the stirring solution of your intermediate at room temperature or slightly elevated temperature.

  • Induce Crystallization: If a solid doesn't form immediately, try cooling the solution in an ice bath or using a seed crystal.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Test Solubility: Prepare a saturated solution of each salt in the target aqueous buffer and measure the concentration (e.g., by HPLC or UV-Vis spectroscopy) to identify the salt form with the highest solubility.

Strategy 2: The Prodrug Approach

A prodrug is a chemically modified, often inactive version of a drug that is transformed into the active parent drug in vivo through enzymatic or chemical cleavage.[15] This strategy is excellent for overcoming fundamental solubility issues when salt formation is not feasible or sufficient.[16][17]

For isoquinolines, this often involves temporarily masking a functional group with a highly polar, water-solubilizing promoiety. A common approach is to add a phosphate group, which can increase aqueous solubility by over 700-fold.[15][18][19]

G cluster_prodrug Prodrug Form (Administered) cluster_active Active Drug (At Target) prodrug Isoquinoline-O-PO₃²⁻ (Phosphate Prodrug) prodrug_sol High Aqueous Solubility prodrug->prodrug_sol active_drug Isoquinoline-OH (Parent Drug) prodrug->active_drug In vivo cleavage (e.g., by phosphatases) active_drug_sol Low Aqueous Solubility active_drug->active_drug_sol

Caption: The phosphate prodrug strategy for enhancing solubility.

Table 2: Comparison of Advanced Solubilization Strategies
TechniquePrincipleKey AdvantageCommon Application
Salt Formation Convert the neutral base to an ionized salt via reaction with an acid.[20]Simple, cost-effective, and highly effective for ionizable compounds.[14]Preferred first choice for preclinical and clinical development of basic APIs.
Prodrug Approach Covalently attach a water-soluble promoiety that is cleaved in vivo.[15][16]Fundamentally alters physicochemical properties; can also improve permeability or targeting.[17]For "brick dust" compounds where other methods fail or for specialized delivery needs.[1][19]
Complexation Encapsulate the hydrophobic drug within a host molecule (e.g., cyclodextrin).Increases apparent water solubility without chemical modification of the API.[21][22]Useful for formulation development, especially for oral or parenteral delivery.
Amorphous Solid Dispersion (ASD) Disperse the API in its high-energy amorphous state within a polymer matrix.[23]Significantly increases both dissolution rate and apparent solubility.[1][24]A leading strategy for formulating BCS Class II compounds for oral delivery.[25]
Particle Size Reduction Increase the surface area-to-volume ratio by micronization or nanosuspension.[20]Improves the rate of dissolution but not the equilibrium solubility.[21][26]Often used in combination with other techniques; good for dissolution-rate-limited absorption.

References

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. [Link]

  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. MDPI. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. [Link]

  • Cosolvent. Grokipedia. [Link]

  • 5-phenylisoquinoline. Solubility of Things. [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. [Link]

  • Enhancing Prodrug Solubility with Syngene's SynVent Platform. Syngene. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Improving Solubility. Crystec Limited. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences. [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. ResearchGate. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methoxyisoquinoline. As a pivotal intermediate in various pharmaceutical and research applications, its efficient and scalable production is of paramount importance. This document provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of its synthesis, from laboratory-scale experiments to pilot-plant production.

Introduction to Synthetic Strategies

The synthesis of 4-Bromo-5-methoxyisoquinoline can be approached through several established methods for constructing the isoquinoline core. Two of the most viable routes for a scalable process are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction . This guide will explore both pathways, offering detailed protocols and addressing potential challenges associated with each.

Route 1: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct approach to the isoquinoline skeleton from a benzaldehyde and an aminoacetaldehyde acetal. For the synthesis of 5-methoxyisoquinoline, the key starting materials are 3-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal. The subsequent bromination at the C-4 position is a critical step that requires careful control of reaction conditions to ensure regioselectivity.

Workflow for the Pomeranz-Fritsch Route

Caption: Workflow for the Pomeranz-Fritsch synthesis of 4-Bromo-5-methoxyisoquinoline.

Detailed Experimental Protocol: Pomeranz-Fritsch Route

Step 1: Synthesis of the Schiff Base (Benzalaminoacetal)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.05 eq) in toluene (2 mL/g of aldehyde).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The resulting solution containing the Schiff base is typically used directly in the next step without further purification.

Step 2: Cyclization to 5-Methoxyisoquinoline

  • In a separate flask, prepare a solution of concentrated sulfuric acid (5-10 eq) and cool it to 0 °C in an ice bath.

  • Slowly add the toluene solution of the Schiff base from Step 1 to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH of >10, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxyisoquinoline.

Step 3: Regioselective Bromination to 4-Bromo-5-methoxyisoquinoline

  • Dissolve the crude 5-methoxyisoquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 10 °C. The methoxy group at the 5-position is an ortho-, para-director, and since the para position (C-8) is sterically hindered, the electrophilic substitution is directed to the ortho position (C-4 and C-6). The C-4 position is generally more activated in the isoquinoline ring system.[1]

  • Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • The crude 4-Bromo-5-methoxyisoquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting and FAQs for the Pomeranz-Fritsch Route
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield in Schiff base formation Incomplete reaction due to the presence of water.Ensure the use of anhydrous reagents and solvents. Utilize a Dean-Stark trap to effectively remove water as it forms.
Low yield or no product in cyclization Insufficiently strong acid catalyst; decomposition at high temperatures.Screen different acid catalysts such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphorus pentoxide.[2] Optimize the reaction temperature and time.
Formation of oxazole byproduct A known side reaction in the Pomeranz-Fritsch synthesis.[3]Modify the acid catalyst and reaction temperature. In some cases, a milder acid or lower temperature can favor the desired isoquinoline formation.
Poor regioselectivity in bromination Over-bromination or bromination at other positions.Use a slight excess or stoichiometric amount of NBS. Control the reaction temperature stringently. Consider using a milder brominating agent or adding the NBS solution slowly.
Difficult purification Presence of starting materials or byproducts with similar polarity.Optimize the recrystallization solvent system. For chromatography, try a different solvent system or a different stationary phase (e.g., alumina for basic compounds).

Route 2: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the isoquinoline core through the cyclization of a β-arylethylamide. This method involves the synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide, followed by a dehydrative cyclization.

Workflow for the Bischler-Napieralski Route

Caption: Workflow for the Bischler-Napieralski synthesis of 4-Bromo-5-methoxyisoquinoline.

Detailed Experimental Protocol: Bischler-Napieralski Route

Step 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)acetamide

  • To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-methoxy-3,4-dihydroisoquinoline

  • To the crude N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like toluene or acetonitrile.[4][5]

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC or LC-MS. The electron-donating methoxy group facilitates the cyclization, which is an electrophilic aromatic substitution.[5]

  • Cool the reaction mixture and carefully quench the excess dehydrating agent by slowly adding the reaction mixture to ice-water.

  • Basify the aqueous layer with a strong base and extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to obtain the crude dihydroisoquinoline.

Step 3: Dehydrogenation to 5-Methoxyisoquinoline

  • Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or decalin.

  • Add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 4-12 hours.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain crude 5-methoxyisoquinoline.

Step 4 & 5: Bromination and Purification

Follow the procedures outlined in Step 3 and 4 of the Pomeranz-Fritsch route.

Troubleshooting and FAQs for the Bischler-Napieralski Route
Problem Potential Cause(s) Troubleshooting Suggestions
Low yield in cyclization Deactivated aromatic ring (not an issue here); insufficient dehydrating agent; decomposition.Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) for less reactive substrates.[5] Optimize reaction time and temperature to avoid decomposition.
Formation of styrene byproduct Retro-Ritter reaction, a common side reaction.[4]Use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct. Alternatively, use milder cyclization conditions.
Incomplete dehydrogenation Inactive catalyst; insufficient reaction time or temperature.Use fresh Pd/C catalyst. Ensure the reaction is heated to a sufficiently high temperature for an adequate amount of time.
Difficult workup of cyclization reaction Highly exothermic and hazardous quenching of POCl₃ or P₂O₅.Add the reaction mixture slowly to a large excess of ice with vigorous stirring. For large-scale reactions, consider a reverse quench where the reaction mixture is added to a cooled, stirred aqueous base.

Scale-Up Considerations

Scaling up the synthesis of 4-Bromo-5-methoxyisoquinoline from the lab to a pilot or production scale introduces several challenges that must be carefully managed.

Key Scale-Up Challenges and Mitigation Strategies
Challenge Mitigation Strategy
Exothermic Reactions The cyclization and bromination steps can be exothermic. Implement controlled addition of reagents, use jacketed reactors for efficient heat transfer, and monitor the internal temperature closely.
Handling of Hazardous Reagents Reagents like phosphorus oxychloride, phosphorus pentoxide, and N-bromosuccinimide are hazardous.[6][7] Use appropriate personal protective equipment (PPE), work in a well-ventilated area or fume hood, and have appropriate quenching and spill-control procedures in place. For large-scale operations, closed-system transfers are recommended.
Mixing Ensure efficient mixing, especially in heterogeneous reactions like the dehydrogenation step, to ensure uniform reaction rates and heat distribution. Select appropriate agitator designs and speeds for the reactor volume.
Purification Column chromatography is often not feasible for large-scale purification. Develop a robust crystallization procedure for the final product. This may involve screening various solvent systems and optimizing cooling profiles.
Impurity Profile Identify and characterize key impurities. Develop analytical methods (e.g., HPLC) to monitor the purity of intermediates and the final product. Understanding the impurity profile is crucial for regulatory submissions.[8]

Safety Information

The synthesis of 4-Bromo-5-methoxyisoquinoline involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any work.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It is toxic if inhaled or absorbed through the skin.[7] Handle only in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

  • Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that reacts violently with water. It is corrosive and can cause severe burns.[6]

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. It can be a source of bromine radicals and should be handled with care.[9]

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. It is also a strong dehydrating agent and can react exothermically.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

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  • Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. Benchchem.
  • Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. PrepChem.com.
  • Phosphorus Pentoxide - SAFETY D
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  • Phosphorus oxychloride - SAFETY D
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  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
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  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-. the NIST WebBook.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. Der Pharma Chemica.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC.
  • US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof.

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Validation & Comparative

Comparative study of 4-Bromo- vs. 4-Chloro-isoquinoline reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-isoquinoline in Modern Synthetic Chemistry

For research scientists and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on manipulating halogenated precursors. This guide provides a detailed comparison of two common building blocks, 4-Bromo-isoquinoline and 4-Chloro-isoquinoline, focusing on their reactivity in key synthetic transformations. We will delve into the fundamental chemical principles governing their reactivity, present comparative data, and provide robust experimental protocols.

The Foundational Principle: Carbon-Halogen Bond Reactivity

The choice between a bromo- or chloro-substituent is a trade-off between reactivity and cost. Aryl bromides are generally more reactive than their chloro-counterparts in the most common and powerful synthetic transformations: palladium-catalyzed cross-coupling reactions.[1] This established reactivity trend (I > Br > OTf > Cl) is rooted in the energetics of the catalytic cycle.[1][2]

The critical, and often rate-determining, step in these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3][4] The superior performance of 4-bromo-isoquinoline in this step is attributable to two primary factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][5] Consequently, less energy is required to cleave the C-Br bond, facilitating a faster oxidative addition.[1]

  • Kinetics of Oxidative Addition: The rate of the palladium catalyst's insertion into the C-X bond is faster for aryl bromides.[1] The higher polarizability of the C-Br bond enhances its interaction with the electron-rich Pd(0) center, lowering the activation energy for this crucial step.[1]

While historically challenging, recent breakthroughs in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the more economical and abundant aryl chlorides increasingly viable substrates.[1] However, for initial route scouting and small-scale synthesis where reaction efficiency is paramount, the bromo-derivative often remains the preferred choice.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

The true test of reactivity comes from performance in cornerstone synthetic reactions. We will examine the relative performance of 4-bromo- and 4-chloro-isoquinoline in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Generalized Catalytic Cycle

All three reaction types proceed through a similar catalytic cycle, illustrated below. The initial oxidative addition step is where the reactivity difference between the C-Br and C-Cl bond is most pronounced.

Palladium_Cross_Coupling_Cycle pd0 L₂Pd(0) Active Catalyst oxidative_complex L₂Pd(II)(Ar)(X) Oxidative Addition Complex (X = Br, Cl) pd0->oxidative_complex Oxidative Addition (Rate-Determining Step) transmetalation_complex L₂Pd(II)(Ar)(R) Transmetalation Product oxidative_complex->transmetalation_complex Transmetalation (or Amine Coordination/Deprotonation) transmetalation_complex->pd0 Reductive Elimination product Ar-R Coupled Product transmetalation_complex->product start start->pd0 Ar-X (4-Halo-isoquinoline) partner R-M (Coupling Partner) partner->oxidative_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance Data

The following table summarizes typical experimental outcomes, compiled from established principles and data on analogous heteroaromatic systems.[1][2] These values serve to illustrate the general performance trend where 4-bromo-isoquinoline consistently provides higher yields in shorter reaction times or under milder conditions compared to its chloro-analog.

Reaction TypeSubstrateTypical ConditionsTypical Reaction Time (h)Typical Yield (%)
Suzuki-Miyaura 4-Bromo-isoquinolinePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C4 - 885 - 95%
4-Chloro-isoquinolinePd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C12 - 2470 - 85%
Buchwald-Hartwig 4-Bromo-isoquinolinePd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C6 - 1280 - 90%
4-Chloro-isoquinolinePd(OAc)₂, BrettPhos, Cs₂CO₃, Dioxane, 110 °C18 - 3665 - 80%
Sonogashira 4-Bromo-isoquinolinePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C2 - 688 - 98%
4-Chloro-isoquinolinePd(P(t-Bu)₃)₂, CuI, DBU, Dioxane, 100 °C12 - 2450 - 75%

Note: This data is illustrative. Optimal conditions are substrate-dependent and require empirical optimization. The use of advanced, bulky phosphine ligands (e.g., SPhos, BrettPhos) is often necessary to achieve reasonable reactivity with chloro-substrates.[1]

Experimental Protocols

To ensure reproducibility and provide a self-validating framework, we present detailed, field-proven protocols for two of the most common transformations.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-isoquinoline

This protocol outlines a general procedure for the coupling of 4-bromo-isoquinoline with an arylboronic acid.

Materials:

  • 4-Bromo-isoquinoline (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Deionized Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-isoquinoline, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvents (Toluene and Water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-isoquinoline

This protocol details a procedure for the amination of the more challenging 4-chloro-isoquinoline, requiring a more advanced catalyst system.[6][7]

Materials:

  • 4-Chloro-isoquinoline (1.0 mmol, 1.0 eq)

  • Amine (primary or secondary, 1.2 mmol, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, or using Schlenk technique, add 4-chloro-isoquinoline, cesium carbonate, Pd(OAc)₂, and BrettPhos to a reaction vessel.

  • Remove the vessel from the glovebox (if used) and add the amine and anhydrous dioxane under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides can be sluggish and may require extended heating (18-36 hours).

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) reaction 2. Reaction (Solvent, Heat, Stir) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Caption: A standard workflow for cross-coupling reaction and purification.

Nucleophilic Aromatic Substitution (SNAr)

A different reactivity pattern emerges in Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway does not involve a metal catalyst and proceeds via an addition-elimination mechanism.[8][9] The reaction is favored on electron-poor aromatic rings, such as isoquinoline, especially when activated by electron-withdrawing groups.[10]

In the SNAr mechanism, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] In this scenario, the halogen's primary role is to stabilize this negatively charged intermediate through its inductive electron-withdrawing effect. Since chlorine is more electronegative than bromine, it provides greater stabilization. Therefore, for reactions where the formation of the Meisenheimer complex is rate-limiting, the reactivity trend is often reversed: F > Cl > Br > I.[11]

Caption: The two-step addition-elimination mechanism of SNAr.

This means that for certain SNAr reactions, 4-chloro-isoquinoline may prove to be the more reactive substrate, a crucial consideration when designing syntheses that avoid transition metals.

Conclusion and Recommendations

The choice between 4-bromo- and 4-chloro-isoquinoline is a strategic decision that hinges on the specific chemical transformation being employed.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): 4-Bromo-isoquinoline is the unequivocally more reactive substrate. It should be the first choice for rapid synthesis, route scouting, and situations where maximizing yield under mild conditions is the primary goal.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity order can be inverted. 4-Chloro-isoquinoline may exhibit equal or greater reactivity if the reaction proceeds via a mechanism where the stabilization of the Meisenheimer complex is the rate-determining step.

  • For Large-Scale Synthesis: While 4-bromo-isoquinoline offers higher reactivity, the significant cost difference often makes 4-chloro-isoquinoline the more economically viable option for industrial applications.[1] In these cases, the investment in developing a robust catalytic system with advanced ligands to activate the C-Cl bond is often justified.

Ultimately, a deep understanding of the underlying reaction mechanisms is essential for making an informed and effective choice, saving valuable time and resources in any research or development endeavor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
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  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Unknown Source. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry Steps. (2021, October 3). Homolytic and Heterolytic Bond Cleavage.
  • Quora. (2020, October 20). Why is the bond energy of C-C greater than Cl-Cl?.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • PMC. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
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A Comparative Guide to the Biological Activity of 4-Bromo-5-methoxyisoquinoline and Other Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1] This structural motif is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The pharmacological versatility of the isoquinoline scaffold stems from its ability to interact with a multitude of biological targets, a property that can be finely tuned by the nature and position of its substituents.[4]

The subject of this guide, 4-bromo-5-methoxyisoquinoline, possesses two key functional groups—a bromine atom at the C4 position and a methoxy group at the C5 position—that are known to influence biological activity. Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins.[5] Methoxy groups, on the other hand, can modulate a compound's electronic properties and its ability to form hydrogen bonds, thereby influencing its binding affinity and metabolic stability.[6]

Given the established bioactivities of various bromo- and methoxy-substituted isoquinolines, it is plausible to hypothesize that 4-bromo-5-methoxyisoquinoline may exhibit significant potential in several therapeutic areas. This guide will explore these potential activities through a comparative lens, providing the necessary context and experimental frameworks for its investigation.

Part 1: Comparative Anticancer Activity

The anticancer potential of isoquinoline derivatives is well-documented, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[4] The mechanisms of action are diverse, often involving the inhibition of key cellular processes such as DNA replication and cell division.[5]

Comparative Analysis of Anticancer Potency

To contextualize the potential of 4-bromo-5-methoxyisoquinoline, we can examine the anticancer activity of structurally related compounds. For instance, various substituted isoquinolines have shown significant inhibitory effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Pyrimido[4,5-b]quinolines MCF-7 (Breast)VariesTyrosine kinase inhibition, Apoptosis induction[4]
A549 (Lung)VariesDNA damage repair inhibition[4]
K562 (Leukemia)VariesCell cycle arrest[4]
Quinazolinone-based rhodanines HL-60 (Leukemia)1.2 - 1.5Pro-apoptotic, Oxidative stress induction[7]
K-562 (Leukemia)1.2 - 1.5Pro-apoptotic, Oxidative stress induction[7]
Highly Brominated Quinolines HeLa (Cervical)5.45 - 9.6 µg/mLTopoisomerase I inhibition[5]
C6 (Glioblastoma)5.45 - 9.6 µg/mLTopoisomerase I inhibition[5]
HT29 (Colon)5.45 - 9.6 µg/mLTopoisomerase I inhibition[5]

This table presents a selection of data to illustrate the range of activities observed for different isoquinoline derivatives and is not an exhaustive list.

The data suggests that substitutions on the isoquinoline core significantly impact anticancer activity. The presence of bromine atoms in highly brominated quinolines, for example, correlates with potent topoisomerase I inhibition.[5] This provides a strong rationale for investigating the anticancer properties of 4-bromo-5-methoxyisoquinoline.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, A549, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment:

    • Prepare a stock solution of 4-bromo-5-methoxyisoquinoline and other test compounds in a suitable solvent like DMSO.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a panel of cancer cell lines from different tissue origins is crucial to assess the spectrum of activity of the test compound. The inclusion of both vehicle and positive controls ensures the validity of the experimental results, accounting for any effects of the solvent and providing a benchmark for cytotoxic potency.

Self-Validating System: The dose-response curve generated from the MTT assay is a self-validating system. A clear sigmoidal curve with increasing concentrations of the test compound leading to a decrease in cell viability provides strong evidence of a cytotoxic effect.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan (DMSO) incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Comparative Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial properties, with some derivatives demonstrating potent activity against a broad spectrum of bacteria and fungi.[2] The introduction of a bromine atom into a heterocyclic scaffold can enhance antimicrobial efficacy, making 4-bromo-5-methoxyisoquinoline a compound of interest in this area.[13]

Comparative Analysis of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key parameter for evaluating antimicrobial potency.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Alkynyl Isoquinolines Staphylococcus aureus (MRSA)4 - 8[14]
Enterococcus faecium (VRE)4 - 16[15]
(Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) Pseudomonas aeruginosa PAO1Reverts antibiotic tolerance at non-inhibitory concentrations[13]

This table provides illustrative data on the antimicrobial activity of selected compounds.

The data for alkynyl isoquinolines highlight their potential against drug-resistant Gram-positive bacteria.[14] The activity of the brominated furanone derivative against Pseudomonas aeruginosa persister cells suggests that brominated heterocyclic compounds can have novel mechanisms of action.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[16][17][18]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[18]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates.

    • Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.[19]

  • Compound Dilution:

    • Prepare a stock solution of 4-bromo-5-methoxyisoquinoline in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[20]

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[20]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.[21]

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth medium ensures the reproducibility and comparability of the results. The 0.5 McFarland standard provides a consistent bacterial density for testing.

Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no bacteria) in each assay validates the experimental setup. Visible growth in the growth control and no growth in the sterility control are necessary for the results to be considered valid.

Diagram of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation compound_dilution Serial Dilution of Compound in Broth compound_dilution->inoculation incubation Incubate (16-20h) inoculation->incubation read_mic Visually Determine MIC (Lowest concentration with no growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Comparative Neuroprotective Activity

Several isoquinoline alkaloids have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[3][22] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.[23] The structural features of 4-bromo-5-methoxyisoquinoline suggest it could possess neuroprotective properties.

Comparative Analysis of Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives can be assessed by their ability to protect neuronal cells from various toxic insults.

Compound/DerivativeNeuronal Cell LineNeurotoxic InsultOutcomeReference
Nuciferine -Neuroinflammation, Oxidative damageNeuroprotective[3]
Tetrahydropalmatine -Inflammation, Oxidative damagePromotes neuronal repair and regeneration[3]
Berberine -Excitatory amino acid toxicityInhibits intracellular calcium overload[3]
Neferine SH-SY5YOxidative stressDecreased ROS levels by 20.37%[23]
Liensinine SH-SY5YOxidative stressDecreased ROS levels by 15.31%[23]

This table summarizes the neuroprotective effects of some isoquinoline alkaloids.

The data indicate that isoquinoline alkaloids can exert neuroprotection through multiple mechanisms, including the reduction of oxidative stress and inflammation, and the modulation of intracellular calcium levels.[3][23] This provides a strong basis for evaluating the neuroprotective potential of 4-bromo-5-methoxyisoquinoline.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neurotoxic insult in a neuronal cell line.[24][25][26]

Principle: Neuronal cells are pre-treated with the test compound before being exposed to a neurotoxin. The neuroprotective effect is quantified by measuring cell viability.[25]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line, such as SH-SY5Y human neuroblastoma cells, in the appropriate medium.[26]

    • Seed the cells into 96-well plates and allow them to adhere and differentiate if necessary.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of 4-bromo-5-methoxyisoquinoline for a specific duration (e.g., 2-24 hours).[24]

  • Induction of Neurotoxicity:

    • Induce neuronal damage by adding a neurotoxic agent. Common choices include:

      • Hydrogen peroxide (H₂O₂): To model oxidative stress.[25]

      • Glutamate: To model excitotoxicity.[27]

      • MPP+ (1-methyl-4-phenylpyridinium): To model Parkinson's disease.[26]

  • Assessment of Cell Viability:

    • After the desired incubation period with the neurotoxin, assess cell viability using the MTT assay as described in the anticancer section.

Causality Behind Experimental Choices: The choice of neurotoxin is critical and should be relevant to the neurodegenerative disease being modeled. Pre-treatment with the test compound allows for the assessment of its ability to prevent or mitigate the damage caused by the subsequent insult.

Self-Validating System: The inclusion of a control group (no neurotoxin), a neurotoxin-only group, and a vehicle control group allows for a clear interpretation of the results. A statistically significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Diagram of a Neuroprotection Assay Workflow

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Neuronal Cells in 96-well Plate pretreatment Pre-treat with Test Compound cell_seeding->pretreatment neurotoxin Induce Neurotoxicity (e.g., H2O2, Glutamate) pretreatment->neurotoxin mtt_assay Assess Cell Viability (MTT Assay) neurotoxin->mtt_assay compare_viability Compare Viability to Neurotoxin-only Control mtt_assay->compare_viability

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

While direct experimental data on the biological activities of 4-bromo-5-methoxyisoquinoline are currently limited, the extensive research on related isoquinoline derivatives provides a strong foundation for its investigation as a potential therapeutic agent. The presence of bromo and methoxy substituents suggests that this compound may possess significant anticancer, antimicrobial, and neuroprotective properties.

The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of 4-bromo-5-methoxyisoquinoline and other novel isoquinoline derivatives. By employing these standardized assays, researchers can generate reliable and comparable data to elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds. Further investigations, including in vivo studies and exploration of specific molecular targets, will be crucial in fully realizing the therapeutic potential of 4-bromo-5-methoxyisoquinoline.

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Comparative Performance Guide: Structure-Activity Relationships (SAR) of Substituted Isoquinolines as ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline ring is a highly privileged scaffold in medicinal chemistry, serving as the foundational pharmacophore for numerous therapeutic agents[1]. In the realm of kinase inhibition, substituted isoquinolines have demonstrated exceptional utility as Type 1 ATP-competitive inhibitors, particularly against Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2)[2]. This guide provides an objective, data-driven comparison of classical and novel isoquinoline derivatives, detailing how specific structural modifications dictate kinase affinity, isoform selectivity, and cellular efficacy.

The Isoquinoline Scaffold: Mechanistic Rationale

ROCK1 and ROCK2 are critical downstream effectors of the small GTPase RhoA, regulating actin cytoskeleton reorganization, cell migration, and smooth muscle contraction[2]. The therapeutic targeting of ROCK requires molecules capable of outcompeting ATP at the kinase active site.

The isoquinoline moiety is an ideal hinge-binding motif[2]. The nitrogen atom within the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of specific residues in the kinase hinge region (e.g., Met156 in ROCK1). This anchoring interaction is the cornerstone of the structure-activity relationship (SAR) for this class of compounds, allowing medicinal chemists to functionalize the remaining positions (typically C4 and C5) to probe the hydrophobic pockets of the ATP-binding cleft.

SAR Evolution: From Broad-Spectrum to Isoform Selectivity

The 5-Substitution Paradigm (Fasudil & Ripasudil)

Fasudil represents a historical milestone as the first kinase inhibitor approved for clinical use, functioning as a non-selective ROCK1/2 inhibitor[3]. Structurally, it features a 1,4-diazepan-1-ylsulfonyl group at the C5 position of the isoquinoline ring. While effective, its lack of selectivity and moderate potency necessitated further optimization.

Ripasudil (K-115), approved for glaucoma, is a direct structural evolution of fasudil[4]. The critical SAR modification is the introduction of a fluorine atom at the C4 position of the isoquinoline core.

  • Causality of Substitution: The electronegative fluorine exerts an inductive effect, altering the electron density of the isoquinoline ring and lowering the pKa of the neighboring protons. This subtle change in basicity significantly enhances the molecule's membrane permeability and optimizes its orientation within the ATP-binding pocket, resulting in a nearly 10-fold increase in potency compared to fasudil.

The Challenge of ROCK2 Selectivity

Achieving selectivity between ROCK1 and ROCK2 is notoriously difficult because the two isoforms share over 90% sequence identity within their kinase domains[3]. Broad-spectrum inhibition often leads to off-target adverse effects, such as systemic hypotension driven by ROCK1 blockade[5].

Recent SAR studies have explored N-acylhydrazone (NAH) derivatives and bulky substituents (e.g., diphenylmethyl or 1,2-dithiolan-3-yl motifs) attached to the isoquinoline core[3][5].

  • Causality of Substitution: By extending the linker length or introducing sterically demanding groups, these novel derivatives exploit a transient, flexible hydrophobic pocket that is more readily accessible in ROCK2 than in ROCK1. For example, specific NAH-isoquinoline derivatives have achieved up to 21-fold selectivity for ROCK2 by optimizing this precise steric fit[3].

Quantitative Performance Comparison

The following table summarizes the comparative in vitro performance of key substituted isoquinolines. Data is presented as half-maximal inhibitory concentrations (IC₅₀) against ROCK isoforms.

CompoundSubstitution PatternROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)Primary Clinical/Research Utility
Fasudil 5-(1,4-diazepan-1-ylsulfonyl)~330~3201.0x (Non-selective)Cerebral vasospasm[3][5]
Ripasudil 4-fluoro-5-(sulfonyl homopiperazine)~51~192.6x (Slight ROCK2 pref.)Glaucoma / Ocular hypertension[4]
Netarsudil Amino-isoquinoline derivative~10~101.0x (Non-selective)Glaucoma / Ocular hypertension[4]
Compound 21 (NAH) Isoquinoline N-acylhydrazone8704121.2x (ROCK2 Selective) Experimental ROCK2 probe[3]

Pharmacological Intervention Pathway

The diagram below illustrates the biological cascade regulated by ROCK and highlights the precise pharmacological intervention point of ATP-competitive isoquinoline derivatives.

ROCK_Pathway RhoA RhoA (GTP-bound) Active State ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Isoquinoline Substituted Isoquinolines (e.g., Fasudil, Ripasudil) Isoquinoline->ROCK ATP-competitive Inhibition MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Remodeling / Migration MLC->Actin Promotes

Fig 1. RhoA/ROCK signaling pathway and the pharmacological intervention point of isoquinolines.

Self-Validating Experimental Methodologies

To ensure high-fidelity SAR data, the biochemical and cellular assays used to evaluate these compounds must be rigorously controlled. Below are the standard, self-validating protocols used to benchmark isoquinoline ROCK inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay determines the biochemical IC₅₀ of the compounds against isolated ROCK1 and ROCK2.

  • Reagent Preparation: Prepare recombinant ROCK1 or ROCK2, ATP, and a ULight-labeled generic peptide substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the spontaneous aggregation of hydrophobic isoquinoline derivatives, eliminating false-positive inhibition caused by compound sequestration.

  • Compound Titration: Dispense the isoquinoline derivatives in a 10-point, 3-fold serial dilution directly into the assay plates using an acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover and adsorption, ensuring precise nanomolar concentration gradients.

  • Reaction Initiation: Add ATP to the reaction mixture strictly at its predetermined apparent Michaelis constant (

    
    ) for the specific kinase batch.
    
    • Causality: Because isoquinolines are Type 1 inhibitors, they compete directly with ATP. Running the assay at the ATP

      
       ensures equal sensitivity to competitive inhibitors across different kinase isoforms, preventing artificial skewing of the ROCK1/ROCK2 selectivity ratio.
      
  • Detection & Self-Validation: Stop the reaction by adding EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Read the TR-FRET signal.

    • System Validation: The assay must include a 1% DMSO vehicle control (0% inhibition) and a 10 µM Staurosporine control (100% inhibition). Calculate the Z'-factor for each plate. A Z'-factor > 0.6 mathematically validates the assay's dynamic range and confirms that the observed IC₅₀ shifts are biologically real, not artifactual.

Protocol B: Cellular Target Engagement (Scratch Wound Healing Assay)

Because ROCK regulates actin-myosin contractility, inhibiting it directly impairs cell motility[2]. This phenotypic assay confirms that the in vitro potency translates to cellular efficacy.

  • Cell Seeding & Arrest: Seed highly motile MDA-MB-231 breast cancer cells in a 96-well plate to 100% confluency. Pre-treat the cells with 10 µg/mL Mitomycin C for 2 hours prior to the assay.

    • Causality: Mitomycin C covalently crosslinks DNA, permanently arresting cell proliferation. This crucial step ensures that any observed "wound closure" is strictly the result of actin-driven cell migration, isolating the specific phenotypic effect of ROCK inhibition.

  • Wound Generation: Create a uniform scratch down the center of each well using an automated 96-pin wound-making tool. Wash the wells twice with PBS.

    • Causality: Washing removes detached cells and debris that could act as false nucleation sites for migration, ensuring a clean baseline.

  • Compound Treatment: Apply the isoquinoline derivatives (e.g., Fasudil, Ripasudil, or NAH derivatives) at relevant concentrations (e.g., 10 µM and 30 µM) in culture media containing 1% DMSO[3].

  • Imaging & Self-Validation: Image the wells at t=0 and t=24 hours. Calculate the percentage of wound closure relative to the 1% DMSO vehicle control.

    • System Validation: Include a clinically validated migration inhibitor (e.g., Belumosudil) as a positive control[3]. If the positive control fails to halt migration, the assay is voided, preventing the mischaracterization of novel isoquinoline derivatives.

References

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Structural Validation of 4-Bromo-5-methoxyisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of synthesized 4-Bromo-5-methoxyisoquinoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The synthesis of substituted isoquinolines, particularly 4-bromo-5-methoxyisoquinoline , presents a classic regioisomeric challenge. Electrophilic bromination of 5-methoxyisoquinoline is electronically biased toward the C8 position (para to the methoxy group) or C6, rather than the electron-deficient C4 position of the pyridine ring. Conversely, cyclization strategies often yield mixtures of 4- and 5-substituted isomers.

This guide objectively compares validation methodologies, moving beyond standard 1D NMR—which often leads to misassignment due to peak overlap—to definitive 2D NMR and crystallographic techniques. We provide a self-validating protocol to distinguish the target molecule from its common regioisomers (e.g., 5-bromo-4-methoxyisoquinoline or 8-bromo-5-methoxyisoquinoline).

Part 1: The Structural Conundrum

In drug discovery, the position of the bromine atom is critical for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). A misassigned isomer at this stage can invalidate months of SAR (Structure-Activity Relationship) data.

The Primary Rivals (Regioisomers):

  • Target: 4-Bromo-5-methoxyisoquinoline (Br at C4, OMe at C5).

  • Alternative A: 5-Bromo-4-methoxyisoquinoline (Swapped substituents).

  • Alternative B: 8-Bromo-5-methoxyisoquinoline (Common byproduct of direct bromination).

Comparative Analysis of Validation Methods
FeatureMethod A: Standard 1D ¹H NMR Method B: Integrated 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Primary Utility Purity check & functional group ID.Spatial connectivity & definitive regiochemistry.Absolute configuration & 3D structure.
Regioisomer Resolution Low. H3/H4 coupling is absent in the target, but shifts are ambiguous.High. Correlations between OMe and aromatic protons are distinct.Definitive. Gold standard.
Sample Requirement ~5 mg (Dissolved).[1]~20-30 mg (Concentrated).High-quality crystal (>0.1 mm).
Turnaround Time < 1 Hour.4-12 Hours.Days to Weeks.
Risk of False Positive High. (e.g., confusing H3 singlet with H1).Low. Self-validating via multiple correlations.Null.
Part 2: Detailed Validation Protocol

The following protocol is designed as a self-validating system . You must proceed to the next step only if the criteria of the previous step are met.

Step 1: The "H3 Singlet" Check (1D ¹H NMR)

Objective: Confirm substitution at the C4 position. Instrument: 400 MHz or higher (CDCl₃ or DMSO-d₆).

Theoretical Basis: In unsubstituted isoquinoline, H3 and H4 couple with


.
  • If C4 is brominated: H3 becomes a singlet .

  • If C5/C8 is brominated: H3 remains a doublet (coupled to H4).

Protocol:

  • Acquire ¹H NMR with sufficient scans (NS=64) to resolve fine splitting.

  • Locate the signal for H1 (typically most downfield, ~9.0–9.2 ppm, singlet).

  • Locate H3 .

    • Target Signal: Singlet at ~8.5–8.7 ppm.

    • Rejection Criteria: If H3 appears as a doublet (

      
       Hz), the Br is NOT  at C4. Stop and re-evaluate synthesis.
      
Step 2: The "Methoxy Anchor" Check (NOESY/ROESY)

Objective: Confirm the Methoxyl group is at C5, not C4, C6, or C8. Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

Mechanism: NOE signals occur between protons within <5 Å of each other.

  • Scenario A (Target: 5-OMe, 4-Br): The OMe group is at C5. It is spatially adjacent to H6 (on the benzene ring). It is distant from H3 (blocked by Br at C4).

    • Expected NOE: OMe

      
       H6.
      
  • Scenario B (Alternative: 4-OMe, 5-Br): The OMe is at C4. It is adjacent to H3 .

    • Expected NOE: OMe

      
       H3.
      

Protocol:

  • Set mixing time (

    
    ) to 500-800 ms.
    
  • Look for cross-peaks at the intersection of the OMe singlet (~4.0 ppm) and the aromatic region.

  • Validation:

    • Positive Result: Cross-peak between OMe and a doublet/multiplet in the benzene region (H6). NO cross-peak to the H3 singlet.

    • Negative Result: Strong cross-peak between OMe and the H3 singlet indicates the OMe is at C4.

Step 3: The "Peri-Effect" Confirmation (1D/2D)

Objective: Confirm the orientation of the fused ring.

  • H1 (at C1) and H8 (at C8) are in close proximity (the "peri" position).

  • NOESY Check: You must observe a weak-to-medium NOE correlation between the H1 singlet and the H8 proton.

  • Why this matters: If your product is actually a quinoline derivative (isomerized during synthesis), this H1-H8 peri-relationship will be absent or distinct.

Part 3: Visualization of Logic & Pathways
Figure 1: Structural Validation Decision Tree

Caption: Logical workflow for distinguishing 4-bromo-5-methoxyisoquinoline from common regioisomeric byproducts.

ValidationLogic Sample Synthesized Sample NMR_1D Step 1: 1H NMR Analysis Sample->NMR_1D H3_Check Check H3 Signal (~8.5 ppm) NMR_1D->H3_Check Not_4Br Result: Doublet (J~6Hz) (H4 is present) H3_Check->Not_4Br Doublet Is_4Br Result: Singlet (C4 is substituted) H3_Check->Is_4Br Singlet NOESY Step 2: 2D NOESY Is_4Br->NOESY OMe_Check Check OMe Correlations NOESY->OMe_Check Wrong_Regio NOE: OMe <-> H3 (Indicates 4-OMe) OMe_Check->Wrong_Regio Correlates w/ H3 Correct_Regio NOE: OMe <-> H6 (Indicates 5-OMe) OMe_Check->Correct_Regio Correlates w/ H6 Final VALIDATED STRUCTURE: 4-Bromo-5-methoxyisoquinoline Correct_Regio->Final

Figure 2: Key NOE Interactions (Visualized)

Caption: Critical spatial correlations (NOE) required to confirm the 4-Br-5-OMe substitution pattern.

NOE_Interactions H1 H1 (Singlet) H8 H8 (Peri) H1->H8 Peri-Effect (Required) H3 H3 (Singlet) OMe5 OMe (C5) H3->OMe5 NO NOE (Blocked by Br) Br4 Br (C4) H6 H6 (Aromatic) OMe5->H6 Key NOE (Proof of 5-pos)

Part 4: Experimental Data Summary

The following table summarizes the expected spectral data for the target compound versus its most common isomer. Use this for rapid benchmarking.

SignalTarget: 4-Bromo-5-methoxyisoquinoline Isomer: 5-Bromo-4-methoxyisoquinoline
H1 (s)

9.15 - 9.25 ppm

8.90 - 9.00 ppm
H3 Singlet (

~8.6 ppm)
Singlet (

~8.4 ppm)
H4 Absent (Substituted by Br)Absent (Substituted by OMe)
H6, H7, H8 AMX Pattern (H6/H8 doublets, H7 triplet)AMX Pattern (Shifts vary)
NOESY OMe

H6
OMe

H3
HMBC H3

C1, C4a. H1

C3, C4a, C8a.
H3

C1, C4(OMe).

Note on Mass Spectrometry (LC-MS): While LC-MS confirms the molecular formula (


, 

), it cannot distinguish these regioisomers as their fragmentation patterns are nearly identical. Do not rely solely on MS for structural validation [1].
References
  • BenchChem. (2025).[1][2] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry.[3] Retrieved from

  • Song, J. H., et al. (2002).[4] Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. ResearchGate. Retrieved from

  • Molinaro, C., et al. (2013).[5] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved from

Sources

Head-to-head comparison of different synthetic routes to 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized heterocycles requires balancing atom economy, regioselectivity, and scalability. 4-Bromo-5-methoxyisoquinoline (CAS: 1783659-48-2)[1] is a highly valuable building block in medicinal chemistry, particularly for developing kinase inhibitors and targeting varied biological pathways. The bromine atom at the C4 position serves as an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the C5 methoxy group provides critical steric and electronic properties.

This guide objectively evaluates the two primary synthetic methodologies for accessing this scaffold: the classical Direct Electrophilic Bromination and the de novoTransition-Metal Catalyzed Electrophilic Cyclization .

Mechanistic Rationale & Pathway Analysis

Route 1: Direct Electrophilic Bromination (The Classical Approach)

The most direct method to synthesize 4-bromo-5-methoxyisoquinoline is the electrophilic aromatic substitution of commercially available 5-methoxyisoquinoline using N-bromosuccinimide (NBS) or molecular bromine[2].

Causality in Regioselectivity: In an unsubstituted isoquinoline, electrophilic attack naturally favors the C4 position due to the stabilization of the intermediate arenium ion. However, the introduction of a strongly electron-donating methoxy group at C5 complicates the electronic landscape. The methoxy group activates the adjacent carbocyclic ring (specifically the C6 and C8 positions). Consequently, while C4 remains the kinetically favored site for bromination under acidic conditions, C8-bromination emerges as a competing minor pathway. This necessitates rigorous chromatographic separation to isolate the pure C4-isomer.

G SM 5-Methoxyisoquinoline Intermediate Bromonium Intermediate SM->Intermediate Electrophilic Attack Reagent NBS / AcOH Reagent->Intermediate Br+ Source Product 4-Bromo-5-methoxyisoquinoline Intermediate->Product Major (C4) Byproduct 8-Bromo Isomer Intermediate->Byproduct Minor (C8)

Fig 1: Direct electrophilic bromination pathway highlighting C4 vs C8 regioselectivity.

Route 2: Transition-Metal Catalyzed Electrophilic Cyclization (The De Novo Approach)

To bypass the regiochemical ambiguities of direct bromination, researchers have developed de novo cyclization strategies. By starting from a functionalized acyclic precursor—such as 2-ethynyl-3-methoxybenzyl azide—the isoquinoline core is constructed simultaneously with the introduction of the halogen[3].

Causality in Regioselectivity: This route utilizes a PdBr₂/CuBr₂ catalytic system. The palladium center activates the alkyne, prompting an intramolecular nucleophilic attack by the azide group. As nitrogen gas is extruded (providing a massive thermodynamic driving force), the copper/bromide system traps the resulting organopalladium intermediate exclusively at the C4 position[4]. This guarantees 100% regioselectivity, albeit at the cost of a longer synthetic sequence to prepare the starting azide.

G SM 2-Ethynyl-3-methoxybenzyl azide Cyclization Electrocyclic N2 Extrusion SM->Cyclization Alkyne Activation Catalyst PdBr2 / CuBr2 / LiBr Catalyst->Cyclization Halogenation Product 4-Bromo-5-methoxyisoquinoline Cyclization->Product Regioselective Ring Closure

Fig 2: Pd-catalyzed electrophilic cyclization of benzyl azides to 4-bromoisoquinolines.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both routes to guide process chemistry decisions:

ParameterRoute 1: Direct BrominationRoute 2: Electrophilic Cyclization
Starting Material 5-Methoxyisoquinoline (Commercial)2-Ethynyl-3-methoxybenzyl azide (Custom)
Primary Reagents NBS, Glacial Acetic AcidPdBr₂, CuBr₂, LiBr, MeCN
Regioselectivity Moderate (~80:20 C4 vs C8)Excellent (>99% C4 exclusive)
Isolated Yield 40% - 60% (Post-isomer separation)75% - 85%
Step Count 1 Step3 - 4 Steps (from commercial precursors)
Scalability High (Kilogram scale feasible)Low-Medium (Limited by azide thermal hazards)
Cost Profile Low (Inexpensive reagents)High (Precursor synthesis & Pd catalyst)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific in-process controls to verify mechanistic progression.

Protocol 1: Direct Electrophilic Bromination

Objective: Synthesize 4-bromo-5-methoxyisoquinoline via C4-directed halogenation.

  • Substrate Solvation: Dissolve 5-methoxyisoquinoline (1.0 equiv) in glacial acetic acid (0.5 M concentration).

    • Causality: Acetic acid serves a dual purpose: it acts as a polar protic solvent to stabilize the highly polar bromonium intermediate and protonates the isoquinoline nitrogen, which deactivates the heterocyclic ring slightly but directs the incoming electrophile strictly to the C4 position over C1 or C3[3].

  • Electrophile Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) portionwise over 30 minutes at 25 °C, then elevate the temperature to 80 °C.

    • Causality: Portionwise addition prevents thermal runaway. Heating provides the activation energy required to overcome the steric hindrance imparted by the adjacent C5 methoxy group.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction. The system is validated when LC-MS shows the disappearance of the SM (m/z 159) and the appearance of two distinct brominated peaks (m/z 238/240, indicative of the C4 major and C8 minor isotopes).

  • Quenching Mechanism: Cool to 0 °C and quench with saturated aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate chemically reduces any unreacted active bromine species, strictly preventing over-bromination (dibromination) during the concentration phase.

  • Isolation: Neutralize with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography (eluent: 5-10% EtOAc in Hexanes) to resolve the C4 target from the C8 byproduct.
    
Protocol 2: Pd-Catalyzed Electrophilic Cyclization

Objective: Synthesize 4-bromo-5-methoxyisoquinoline via regioselective alkyne annulation.

  • System Preparation: Dissolve 2-ethynyl-3-methoxybenzyl azide (1.0 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the Pd(II) active species or the hydration of the alkyne to a ketone.

  • Catalyst & Halogen Loading: Add

    
     (5 mol%), 
    
    
    
    (2.0 equiv), and LiBr (2.0 equiv).
    • Causality:

      
       acts as the 
      
      
      
      -acid to activate the alkyne.
      
      
      serves as both the oxidant to regenerate the Pd catalyst and the primary bromine source. LiBr acts as a halide reservoir, increasing the local concentration of bromide ions to drive the kinetics of the C-Br bond formation[3].
  • Thermal Annulation: Heat the mixture to 80 °C under an argon atmosphere.

    • Causality & Validation: The reaction is visually and volumetrically self-validating; the evolution of nitrogen gas bubbles confirms the electrocyclic ring closure is occurring. Once bubbling ceases, the thermodynamic sink (aromatization) has been reached.

  • Purification: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate and purify via short-path column chromatography.

References

  • Ding, Q., & Wu, J. (2008). Access to Functionalized Isoquinoline N-Oxides via Sequential Electrophilic Cyclization/Cross-Coupling Reactions. Advanced Synthesis & Catalysis. Retrieved from:[Link]

Sources

A Comparative Analysis of the Electronic Effects of Substituents on the Isoquinoline Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of bioactive natural products and synthetic compounds.[1][2] The electronic landscape of this bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, is finely tunable through the introduction of substituents.[3] Understanding and quantifying the electronic effects of these substituents is paramount for rational drug design, catalyst development, and the engineering of novel functional materials.[3][4][5]

This guide provides a comprehensive comparative analysis of how substituents modulate the electronic properties of the isoquinoline ring. We will delve into the theoretical underpinnings of these effects, present robust experimental data for comparison, and provide detailed protocols for key analytical techniques.

The Electronic Character of the Isoquinoline Nucleus

Isoquinoline's electronic nature is a product of its fused aromatic system. The nitrogen atom, with its lone pair of electrons, imparts basicity to the molecule. However, this basicity is weaker than that of pyridine due to the electron-withdrawing effect of the fused benzene ring.[3] The delocalized π-electron system allows for electrophilic substitution reactions, which predominantly occur on the more electron-rich benzene ring at positions 5 and 8.[6]

Substituents can dramatically alter this electronic landscape through two primary mechanisms:

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with a -I effect (e.g., -NO₂, -CN, halogens) decrease electron density, while electron-donating groups (EDGs) with a +I effect (e.g., alkyl groups) increase it.

  • Resonance Effects (R or M): These occur in conjugated systems through the delocalization of π-electrons. EWGs with a -R effect (e.g., -NO₂, -C=O) withdraw electron density from the ring, while EDGs with a +R effect (e.g., -NH₂, -OH, -OR) donate electron density.

The overall electronic influence of a substituent is a combination of these two effects, and their relative contributions are highly dependent on the substituent's nature and its position on the isoquinoline ring. For instance, an amino group (-NH₂) at position 6 can donate electron density to the entire ring system via a +R effect, increasing the basicity of the nitrogen. Conversely, a nitro group (-NO₂) at the same position will withdraw electron density through a -R effect, decreasing the nitrogen's basicity.

Quantifying Electronic Effects: A Comparative Data Analysis

The most direct experimental measure of the electronic effect of a substituent on the isoquinoline nitrogen is the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value indicates a more basic nitrogen atom, implying a greater electron density. The Hammett equation provides a linear free-energy relationship that further quantifies these effects.[7][8]

The Hammett Equation in the Context of Isoquinoline

The Hammett equation is expressed as:

log(K/K₀) = σρ

or for reaction rates:

log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted isoquinoline.

  • K₀ or k₀ is the constant for the unsubstituted isoquinoline.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is specific to the reaction being studied and reflects its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction. For the protonation of isoquinoline, the reaction is the dissociation of the conjugate acid, and ρ will be positive.

Comparative pKa Values of Substituted Isoquinolines

The following table summarizes the pKa values for a range of substituted isoquinolines, providing a quantitative comparison of their electronic effects. Unsubstituted isoquinoline has a pKa of 5.14-5.46.[9][10][11]

PositionSubstituentpKaElectronic EffectReference(s)
1-NH₂7.24-7.27Strong EDG (+R)[12]
3-NH₂5.05Weak EDG[13][14]
4-NH₂6.28EDG (+R)[13][14]
5-NH₂5.59EDG (+R)[13][14]
6-NH₂7.17Strong EDG (+R)[13][14]
8-NH₂6.06EDG (+R)[13][14]
5-OH5.40EDG (+R > -I)[13][14]
7-OH5.70EDG (+R > -I)[13][14]
1-OH-1.2EWG (tautomerism)[13][14]
1-CH₃6.29Weak EDG (+I)[12]
1-C₆H₅5.40Weak EWG[12]
1-N(CH₃)₂5.60EDG (steric hindrance)[12]
6-Br4.42EWG (-I > +R)[12]
6-OCH₃6.75EDG (+R > -I)[12]

Analysis of pKa Data:

  • Amino Substituents: An amino group generally increases basicity, with the effect being most pronounced at positions 1 and 6, where resonance donation to the nitrogen is most effective. The weaker effect at position 3 is noteworthy and can be attributed to the lesser contribution of resonance structures that delocalize the positive charge in the protonated form.[9]

  • Hydroxy Substituents: Hydroxy groups at positions 5 and 7 increase basicity through their +R effect. However, a hydroxy group at position 1 leads to a dramatic decrease in basicity due to tautomerization to the corresponding isoquinolinone.

  • Alkyl and Aryl Substituents: A methyl group at position 1 provides a modest increase in basicity through its +I effect. A phenyl group at the same position is weakly electron-withdrawing.

  • Steric Effects: The dimethylamino group at position 1 is a weaker base than the simple amino group, which can be attributed to steric hindrance that disrupts the planarity required for efficient resonance donation.[9]

  • Halogen Substituents: A bromine at position 6 decreases basicity due to its strong -I effect outweighing its weaker +R effect.

Experimental Protocols for Measuring Electronic Effects

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated and neutral forms of the isoquinoline derivative.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 3 pH units around the expected pKa.

  • Preparation of Stock Solution: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., methanol or water).

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant volume of the stock solution to a cuvette and dilute to a final volume.

    • Record the UV-Vis spectrum of each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and neutral species is maximal.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

    • Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]), where [BH⁺] and [B] are the concentrations of the protonated and neutral forms, respectively, which can be determined from the absorbance values.

Experimental Workflow for pKa Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various known pH) mix_samples Mix Stock Solution with each Buffer prep_buffers->mix_samples prep_stock Prepare Stock Solution of Isoquinoline Derivative prep_stock->mix_samples record_spectra Record UV-Vis Spectra for each sample mix_samples->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data determine_pka Determine pKa from Sigmoidal Curve Midpoint plot_data->determine_pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Analysis of Substituent Effects by ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the isoquinoline ring are sensitive to changes in electron density. Electron-donating groups will generally cause an upfield shift (lower ppm), while electron-withdrawing groups will cause a downfield shift (higher ppm).

Protocol:

  • Sample Preparation: Dissolve a known amount of the substituted isoquinoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Assign the resonances of the carbon atoms of the isoquinoline ring. This may require additional experiments like DEPT or 2D NMR (HSQC, HMBC) for unambiguous assignment.[15][16]

    • Compare the chemical shifts of the carbons in the substituted isoquinoline to those of the unsubstituted parent compound. The change in chemical shift (Δδ) for each carbon provides a measure of the electronic effect of the substituent at that position.

Logical Relationship of Substituent Effects

G cluster_effects Electronic Effects cluster_properties Observable Properties substituent Substituent (e.g., -NH2, -NO2) inductive Inductive Effect (through σ-bonds) substituent->inductive resonance Resonance Effect (through π-system) substituent->resonance electron_density Change in Electron Density on Isoquinoline Ring inductive->electron_density resonance->electron_density pka pKa (Basicity) electron_density->pka nmr NMR Chemical Shifts electron_density->nmr reactivity Chemical Reactivity electron_density->reactivity

Caption: Relationship between substituent, electronic effects, and properties.

Conclusion

The electronic properties of the isoquinoline ring are highly susceptible to the influence of substituents. A thorough understanding of these effects, guided by quantitative data from techniques like pKa measurements and NMR spectroscopy, is essential for the rational design of isoquinoline-based molecules with tailored properties. Electron-donating groups generally increase the basicity of the isoquinoline nitrogen and enhance the nucleophilicity of the ring, while electron-withdrawing groups have the opposite effect. The position of the substituent is critical in determining the magnitude and nature of its influence, with resonance effects playing a key role, particularly for substituents on the benzenoid ring. The data and protocols presented in this guide offer a framework for researchers to comparatively analyze and predict the electronic behavior of novel isoquinoline derivatives in their pursuit of new therapeutics and functional materials.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases [Table]. In Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2021). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C, 9(43), 15585-15591. [Link]

  • Bella, M., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1193. [Link]

  • Nowak, M., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4053. [Link]

  • Kudelko, A., & Zieliński, W. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(3), 154-164. [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]

  • Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Brown, E. V., & Mitchell, S. R. (1969). The Application of the Hammett Equation to Polycyclic Aromatic Sets. I. Quinolines and Isoquinolines. The Journal of Organic Chemistry, 34(10), 3052-3057. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • Katritzky, A. R., et al. (1994). A NOVEL SYNTHESIS OF ISOQUINOLINES CONTAINING AN ELECTRON WITHDRAWING SUBSTITUENT. Heterocycles, 38(2), 345-354. [Link]

  • Gujjarappa, R., et al. (2020). Synthesis of isoquinoline derivatives. ChemistrySelect, 5(44), 13865-13885. [Link]

  • Singh, R., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 14(38), 27367-27391. [Link]

  • Hughes, D. W., et al. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. [Link]

  • Giam, C. S., & Goodwin, T. E. (1978). A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines. The Journal of Organic Chemistry, 43(20), 3780-3784. [Link]

  • Adu, E. A., et al. (2023). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 28(1), 35. [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • ResearchGate. (n.d.). Isoquinoline-substituted hybrid compounds: synthesis and computational studies. ResearchGate. [Link]

  • Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Bîcu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2004. [Link]

  • Radom, L., & Liau, Y. (2009). Calculation of the enthalpies of formation and proton affinities of some isoquinoline derivatives. Australian Journal of Chemistry, 62(3), 253-257. [Link]

  • Cooks, R. G., et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. Molecules, 26(17), 5104. [Link]

  • Nowak, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8047. [Link]

  • ResearchGate. (n.d.). Correlation of σ Hammett's constants with pKa for 4-aminoquinazolines.... ResearchGate. [Link]

  • Brown, E. V., & Mitchell, S. R. (1969). The Application of the Hammett Equation to Polycyclic Aromatic Sets. I. Quinolines and Isoquinolines. The Journal of Organic Chemistry, 34(10), 3052-3057. [Link]

Sources

Benchmarking the Efficacy of 4-Bromo-5-methoxyisoquinoline-based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for benchmarking the efficacy of inhibitors derived from the 4-Bromo-5-methoxyisoquinoline scaffold (CAS 1783659-48-2).[1] This scaffold is a privileged building block in medicinal chemistry, particularly for developing inhibitors targeting Poly(ADP-ribose) polymerases (PARP) and specific Serine/Threonine Kinases (e.g., ROCK, PKA).[1]

The 4-bromo substituent serves as a critical vector for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling) to access the solvent-exposed regions of the binding pocket, while the 5-methoxyisoquinoline core mimics the nicotinamide or ATP adenine ring.[1]

Structural Rationale & Target Validation

To effectively benchmark these inhibitors, one must first understand the pharmacophore.[1] The 5-methoxyisoquinoline core acts as an anchor, typically forming hydrogen bonds with the hinge region (kinases) or the nicotinamide-binding pocket (PARP).[1]

  • Core Binding: The isoquinoline nitrogen accepts a proton from the backbone amide (e.g., Gly986 in PARP-1).[1]

  • Electronic Modulation: The 5-methoxy group provides electron density, influencing the pKa of the isoquinoline nitrogen and potentially interacting with adjacent residues (e.g., Ser904).[1]

  • Vector Exploration: The 4-bromo position allows the attachment of hydrophobic or solubilizing "tails" that extend into the solvent front or hydrophobic sub-pockets, which is often the determinant of selectivity and potency .[1]

Primary Target Classes for Benchmarking
Target ClassMechanism of ActionStandard Reference CompoundKey Readout
PARP-1 / PARP-2 Competes with NAD+ at the catalytic site.[1]Olaparib (IC50 ~5 nM)Inhibition of PARylation
ROCK1 / ROCK2 ATP-competitive inhibition at the hinge.[1]Fasudil (IC50 ~1.9 µM)p-MYPT1 reduction
CLK / DYRK ATP-competitive inhibition.[1]KH-CB19 Splicing modulation

Experimental Protocols for Efficacy Benchmarking

Phase I: Biochemical Potency (Cell-Free)

Objective: Determine the intrinsic affinity (


 or 

) of the 4-bromo-5-methoxyisoquinoline derivatives against the purified target.[1]
Protocol A: Fluorescence Polarization (FP) Displacement Assay (PARP Focus)

This assay measures the ability of the inhibitor to displace a fluorescent NAD+ analogue.[1]

  • Reagents : Recombinant PARP-1 enzyme, Fluorescein-NAD+ tracer, Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).[1]

  • Setup : Dispense 10 µL of enzyme (final conc. 10 nM) into 384-well black plates.

  • Treatment : Add 100 nL of test compound (10-point dose-response, 0.1 nM to 10 µM). Incubate for 30 min at RT.

  • Tracer : Add 10 µL of Fluorescein-NAD+ (final conc. 20 nM).

  • Readout : Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Validation :

    
    . Olaparib must show 
    
    
    
    nM.[1]
Protocol B: ADP-Glo Kinase Assay (Kinase Focus)

For ROCK or other kinase targets, quantify ADP production.[1]

  • Reaction : Incubate Kinase (ROCK1, 5 ng/well) + Substrate (S6 peptide) + ATP (10 µM) + Test Compound.[1]

  • Duration : 60 minutes at RT.

  • Detection : Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP)

    
     40 min 
    
    
    
    Add Kinase Detection Reagent (converts ADP to ATP
    
    
    Luciferase).[1]
  • Analysis : Luminescence is proportional to kinase activity.[1] Calculate % Inhibition.

Phase II: Cellular Target Engagement & Efficacy

Objective: Verify that the inhibitor penetrates the cell membrane and engages the target in a complex biological environment.[1]

Protocol C: Cellular Thermal Shift Assay (CETSA)
  • Cell Seeding : Seed HeLa or MDA-MB-436 cells (BRCA-deficient) at

    
     cells/mL.
    
  • Treatment : Treat with 1 µM inhibitor for 1 hour.

  • Thermal Challenge : Aliquot cells and heat to a gradient (40°C–65°C) for 3 min.

  • Lysis & Western Blot : Lyse cells (freeze-thaw). Centrifuge to remove precipitated proteins.[1]

  • Detection : Immunoblot supernatant for PARP-1 or ROCK1.[1]

  • Result : Effective inhibitors will shift the aggregation temperature (

    
    ) of the target protein higher (stabilization).[1]
    
Protocol D: Functional Biomarker Assay (Immunofluorescence)[1]
  • For PARP : Measure Poly(ADP-ribose) (PAR) chain formation upon DNA damage.[1]

    • Treat cells with inhibitor (1 h)

      
       Induce DNA damage (
      
      
      
      or MMS, 30 min).[1]
    • Fix/Permeabilize

      
       Stain with anti-PAR antibody (10H).[1]
      
    • Metric : Quantify nuclear fluorescence intensity vs. DMSO control.

  • For ROCK : Measure phosphorylation of MYPT1 (Thr853) or MLC2 (Ser19) via Western Blot.[1]

Data Analysis & Visualization

To objectively compare the 4-bromo-5-methoxyisoquinoline derivatives, data must be normalized against internal standards.[1]

Comparative Efficacy Table
Compound IDR-Group (4-position)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (1 vs 2)Cellular EC50 (nM)Solubility (µM)
BMI-Ref (Scaffold Only)>10,000>10,000N/AN/A>200
BMI-01 4-fluorophenyl4503801.2x1,20085
BMI-02 4-(piperazin-1-yl)phenyl12857.1x45150
Olaparib (Standard)510.2x10120
Mechanistic Pathway & Workflow

The following diagram illustrates the benchmarking logic, from scaffold functionalization to mechanistic validation.

BenchmarkingWorkflow cluster_Assays Benchmarking Cascade Scaffold 4-Bromo-5-methoxyisoquinoline (Core Scaffold) Synthesis Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Synthesis Functionalization Library Inhibitor Library (4-Substituted) Synthesis->Library Biochem Biochemical IC50 (FP / ADP-Glo) Library->Biochem Primary Screen Cellular Cellular Efficacy (PARylation / p-MYPT1) Biochem->Cellular Hit Confirmation (<100 nM) CETSA Target Engagement (CETSA) Biochem->CETSA Binding Validation Validation Lead Candidate Selection Cellular->Validation Potency + Selectivity CETSA->Validation

Caption: Workflow for evolving the 4-bromo-5-methoxyisoquinoline scaffold into a validated inhibitor.

Critical Evaluation Criteria (E-E-A-T)

When interpreting results for this specific scaffold, apply these expert filters:

  • The "Methoxy" Effect : In PARP inhibitors, the 5-methoxy group often improves metabolic stability compared to the unsubstituted isoquinoline but can introduce steric clashes if the binding pocket is restricted (e.g., in certain PARP-2 mutants).[1] Check : Does removing the methoxy group (using 4-bromoisoquinoline) restore potency? If so, the 5-methoxy is a liability.[1]

  • Bromine Displacement : The 4-bromo is a precursor.[1] If the bromine remains in the final inhibitor, it acts as a hydrophobic clump.[1] However, it is chemically reactive.[1] Warning : Ensure the final compound does not act as a covalent inhibitor unless designed to do so (unlikely with aryl bromide, but possible if activated).[1]

  • Isoform Selectivity : Isoquinoline-based inhibitors are notoriously "promiscuous" kinases binders.[1] A crucial benchmarking step is running a KinomeScan (400+ kinases) to ensure the observed efficacy is due to the intended target (e.g., ROCK) and not off-target inhibition of PKA or PKC.[1]

References

  • Scaffold Identity : 4-Bromo-5-methoxyisoquinoline. CAS No. 1783659-48-2.[1][2][3][4] Available from BLD Pharm, Ambeed.[1]

  • PARP Inhibitor SAR : Menear, K. A., et al. (2008).[1] "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry. (Describes the requirement for 4-position extension). Link[1]

  • Isoquinoline Kinase Inhibitors : Liao, C., et al. (2007).[1] "Isoquinoline-based inhibitors of Rho-kinase: optimization of the 5-position." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the 5-substituted isoquinoline core). Link[1]

  • CETSA Protocol : Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. Link[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like 4-Bromo-5-methoxyisoquinoline are routine. However, ensuring the safe and compliant disposal of such halogenated heterocyclic compounds is a critical, non-negotiable aspect of laboratory stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromo-5-methoxyisoquinoline, moving beyond simple checklists to explain the scientific rationale behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment and ensure regulatory compliance.

Hazard Profile & Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 4-Bromo-5-methoxyisoquinoline, like similar brominated isoquinolines, presents several health and safety risks.

Toxicological Profile:

  • Acute Toxicity: The compound is classified as harmful if swallowed or in contact with skin.[1][2]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[2][3]

  • Respiratory Effects: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]

The toxicological properties have not been exhaustively investigated, a common scenario for specialized research chemicals.[3] Therefore, it is imperative to treat the compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Table 1: Hazard and Handling Summary for 4-Bromo-5-methoxyisoquinoline

Hazard Classification Description Required Personal Protective Equipment (PPE) Incompatible Materials
Acute Dermal Toxicity Category 4 Impervious gloves (Nitrile rubber recommended) Strong oxidizing agents[2]
Acute Oral Toxicity Category 4 Lab coat, appropriate for chemical handling Strong acids[4]
Skin Corrosion/Irritation Category 2 Lab coat, long sleeves
Serious Eye Damage/Irritation Category 2 Safety glasses with side-shields or goggles[5]

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Use only in a well-ventilated area or under a chemical fume hood[3][4] | |

Waste Characterization: The "Halogenated Organic" Imperative

4-Bromo-5-methoxyisoquinoline is a halogenated organic compound . This is the single most important classification for determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste or exhibit hazardous characteristics.

Why the Segregation? The Science of Disposal The primary reason for segregating halogenated waste is due to the downstream disposal technology, which is typically high-temperature incineration.

  • Acid Gas Formation: When brominated compounds are incinerated, they can produce hydrogen bromide (HBr), a corrosive acid gas.[6][7] Waste incineration facilities must employ sophisticated "scrubbers" to neutralize these acid gases, and their capacity and efficiency depend on knowing the composition of the waste stream.

  • Dioxin/Furan Potential: The combustion of aromatic compounds with halogens can potentially lead to the formation of polyhalogenated dibenzodioxins and dibenzofurans, which are highly toxic and persistent environmental pollutants.[6][7] While modern incinerators operating under optimal conditions can minimize this, improper combustion makes it a significant risk.

Therefore, mixing halogenated waste with non-halogenated organic solvents is a serious compliance and safety issue. It can damage equipment, incur significant costs, and pose an environmental hazard. All waste streams containing 4-Bromo-5-methoxyisoquinoline must be designated as "Halogenated Organic Waste." [8][9]

Disposal Decision & Workflow

The following diagram illustrates the decision-making process for correctly disposing of various waste forms of 4-Bromo-5-methoxyisoquinoline.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal Pathway start Waste Generated (4-Bromo-5-methoxyisoquinoline) solid_waste Solid Waste? (Unused product, contaminated gloves, weigh paper, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste? (Contaminated solvent, reaction mixture, rinsate) start->liquid_waste Is it liquid? spill_waste Spill Debris? (Absorbent material) start->spill_waste Is it from a spill? solid_container Solid Halogenated Waste Container solid_waste->solid_container Package & Label liquid_container Liquid Halogenated Waste Container liquid_waste->liquid_container Pour & Label spill_waste->solid_container Package & Label disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility Arrange Pickup via EHS liquid_container->disposal_facility Arrange Pickup via EHS

Caption: Disposal Decision Tree for 4-Bromo-5-methoxyisoquinoline Waste.

Experimental Protocols for Disposal

Adherence to a standardized protocol is essential for safety and compliance.

Protocol 1: Disposal of Solid Waste (Unused Product & Contaminated Consumables)

This protocol applies to pure, unused 4-Bromo-5-methoxyisoquinoline and any solid materials that have come into direct contact with it (e.g., gloves, weigh boats, pipette tips, absorbent paper).

  • Container Selection: Procure a designated hazardous waste container for solid halogenated organic waste. This should be a robust, sealable container, such as a high-density polyethylene (HDPE) pail or a properly lined drum.[10][11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] Fill in all required information:

    • Generator's Name and Location (Lab/Building).

    • Accumulation Start Date.

    • Chemical Contents: List "4-Bromo-5-methoxyisoquinoline" and any other components. Do not use abbreviations.[8]

  • Waste Addition:

    • For the original product container, ensure the cap is tightly sealed. Do not attempt to empty or rinse it; dispose of the entire container as is.[3]

    • For contaminated consumables, place them directly into the labeled solid waste container.

  • Storage: Keep the solid waste container sealed when not in use.[11] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

  • Final Disposal: Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste vendor.[12]

Protocol 2: Management of Spills

This protocol addresses the cleanup and disposal of spills. The response varies significantly with the size of the spill.

A. Small Spills (< 1 gram, contained on a benchtop)

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the area is well-ventilated; if not in a fume hood, restrict access.[13]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[2]

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[14] Avoid raising dust.[3]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable container (e.g., a sealable plastic bag or a small beaker).[1][2]

  • Package as Waste: Place the collected spill debris into the designated Solid Halogenated Waste container, as described in Protocol 1. If a separate bag was used, seal it, label it clearly with the contents, and then place it in the main waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning cloth must also be disposed of as solid hazardous waste.[14]

B. Large Spills (> 1 gram or outside of containment)

  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

  • ISOLATE: Close the laboratory doors to contain vapors and prevent entry.

  • NOTIFY: From a safe location, call your institution's emergency number and/or EHS department. Provide details on the chemical spilled, the approximate quantity, and the location.

  • DO NOT attempt to clean up a large spill of a hazardous substance unless you are specifically trained and equipped for hazardous material response.[14]

Protocol 3: Decontamination of Glassware and Equipment

Proper decontamination prevents unintentional cross-contamination of future experiments and ensures that items can be safely washed or disposed of.

  • Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment under a certified chemical fume hood.

  • Solvent Selection: Use a small amount of an appropriate organic solvent in which 4-Bromo-5-methoxyisoquinoline is soluble (e.g., acetone, ethyl acetate, or dichloromethane).

  • Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous waste. It must be collected in a designated Liquid Halogenated Organic Waste container.[11][12] This container should be clearly labeled and stored similarly to the solid waste container but with secondary containment to prevent spills.[15]

  • Repeat: Repeat the rinse two more times (for a total of three rinses). This "triple rinse" procedure is a standard practice for rendering a container "empty" by regulatory definition in many jurisdictions.[11]

  • Final Wash: After the triple rinse with solvent, the glassware can typically be washed with soap and water as per standard laboratory procedure.

By adhering to these scientifically sound and safety-first procedures, you contribute to a culture of responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - ThermoFisher. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 2-Bromo-4'-methoxyacetophenone 102110 - Safety D
  • Procedure for Disposing of Hazardous Waste.MIT Environmental Health & Safety.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
  • Disposal Guidance | I-WASTE DST. (2024). US EPA.
  • Environmental Fact Sheet, Organobromine.US EPA.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.Campus Safety Division.
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Proper Disposal of Broxyquinoline: A Guide for Labor
  • Cleaning up a spill.Kent State University Compliance and Risk Management.
  • Halogenated Organic Liquids - Standard Oper
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). CUNY.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Other Disposal Guidance | I-WASTE DST. (2024). US EPA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.